Lappaconitine (hydrobromide)
Description
BenchChem offers high-quality Lappaconitine (hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lappaconitine (hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYROOPXPKMEQ-NEFIHXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45BrN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97792-45-5 | |
| Record name | Lappaconitine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lappaconitine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lappaconitine (B608462) hydrobromide, a diterpenoid alkaloid derived from plants of the Aconitum genus, has garnered significant interest for its potent analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core mechanism of action of lappaconitine hydrobromide, focusing on its molecular targets, modulation of signaling pathways, and the experimental methodologies used to elucidate these actions. The primary mechanism revolves around the voltage-dependent and irreversible blockade of voltage-gated sodium channels (VGSCs), leading to a reduction in neuronal excitability. Additionally, lappaconitine hydrobromide exerts its effects through the modulation of other ion channels, neurotransmitter systems, and inflammatory pathways, contributing to its complex pharmacological profile. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development in the fields of pain and inflammation.
Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Lappaconitine exhibits a preference for binding to the open and inactivated states of VGSCs, rather than the resting state.[4][5] This state-dependent binding contributes to its efficacy in managing pain, as neurons involved in nociceptive signaling often have a higher firing frequency, leading to more channels being in the open or inactivated state. The blockade is characterized by a slow onset and is considered largely irreversible.[6]
Quantitative Data on VGSC Inhibition
The inhibitory effects of lappaconitine on various VGSC subtypes have been quantified using electrophysiological techniques, primarily whole-cell patch clamp. The half-maximal inhibitory concentration (IC50) values vary depending on the channel subtype and the holding potential, highlighting the voltage-dependent nature of the inhibition.
| VGSC Subtype | IC50 (µM) | Holding Potential (mV) | Cell Line | Reference(s) |
| Nav1.7 | 27.67 (15.68–39.66) | -70 | HEK293 | [6] |
| Nav1.7 | 65.33 (51.94–78.71) | -50 | HEK293 | [6] |
| Nav1.7 | 133.20 (92.91–173.40) | -70 (perfusion) | HEK293 | [6] |
| Nav1.7 | 221.30 (168.80–273.80) | -120 | HEK293 | [6] |
| Nav1.3 | ~46% inhibition at 100 µM | Not specified | Not specified | [6] |
| Nav1.4 | ~38% inhibition at 100 µM | Not specified | Not specified | [6] |
| Nav1.5 | ~29% inhibition at 100 µM | Not specified | Not specified | [7] |
| Nav1.8 | ~22% inhibition at 100 µM | Not specified | Not specified | [7] |
Modulation of Other Ion Channels
While the primary target of lappaconitine hydrobromide is VGSCs, evidence suggests its interaction with other ion channels, which may contribute to its overall pharmacological profile, including its antiarrhythmic and potential cardiotoxic effects.
Potassium Channels
Studies on related aconitum alkaloids suggest a potential for interaction with potassium channels. For instance, aconitine (B1665448) has been shown to block hERG (human Ether-à-go-go-Related Gene) and Kv1.5 potassium channels, with IC50 values of 1.801 µM and 0.796 µM, respectively.[8] Blockade of hERG channels is a critical concern in drug development due to the risk of QT prolongation and cardiac arrhythmias. However, direct and quantitative data on the effect of lappaconitine hydrobromide on specific potassium channel subtypes, including hERG, is still limited and requires further investigation to fully assess its cardiotoxicity profile. There is some indication that lappaconitine may modulate TREK-1 channels, but this needs more definitive research.
Calcium Channels
Effects on Neurotransmitter Systems
Lappaconitine hydrobromide has been shown to modulate the release of key neurotransmitters involved in pain perception and transmission.
Inhibition of Glutamate Release
Lappaconitine has been demonstrated to inhibit the release of glutamate, a primary excitatory neurotransmitter in the central nervous system. The proposed mechanism involves the suppression of Ca2+ influx and the protein kinase A (PKA) cascade.
Inhibition of Substance P Release
There is evidence to suggest that lappaconitine can inhibit the release of Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation.
Anti-inflammatory Mechanisms
Beyond its analgesic properties, lappaconitine hydrobromide exhibits significant anti-inflammatory effects.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory actions of lappaconitine are, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It is hypothesized that lappaconitine may prevent the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus. This, in turn, inhibits the transcription of pro-inflammatory genes.
References
- 1. Quantitative Electrophysiological Evaluation of the Analgesic Efficacy of Two Lappaconitine Derivatives: A Window into Antinociceptive Drug Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
- 3. kintai-bio.com [kintai-bio.com]
- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Lappaconite Hydrobromide used for? [synapse.patsnap.com]
- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Source and Isolation of Lappaconitine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and purification protocols for Lappaconitine (B608462), a diterpenoid alkaloid of significant pharmacological interest. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental procedures, and visual workflows.
Natural Sources of Lappaconitine
Lappaconitine is predominantly found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane, belonging to the Ranunculaceae family. While numerous Aconitum species contain this alkaloid, the most significant sources for its isolation are:
-
Aconitum sinomontanum Nakai : Widely regarded as the principal plant source for Lappaconitine.
-
Aconitum leucostomum Vorosh.
-
Aconitum septentrionale Koelle
-
Aconitum orientale Mill.
-
Aconitum karacolicum
-
Other species of Aconitum and Delphinium have also been reported to contain Lappaconitine.[1]
The concentration of Lappaconitine can vary depending on the plant species, geographical location, and the part of the plant being analyzed, with the roots and rhizomes generally containing the highest concentrations.
Quantitative Analysis of Lappaconitine Content
The yield of Lappaconitine is highly dependent on the plant source and the extraction method employed. Modern extraction techniques have shown a significant increase in efficiency over traditional methods.
Table 1: Comparison of Lappaconitine Yield from Various Aconitum Species and Extraction Methods
| Plant Species | Plant Part | Extraction Method | Yield (%) | Reference |
| Aconitum sinomontanum | Root | Ultrasound-assisted | 0.887 | [2][3] |
| Aconitum sinomontanum | Root | Microwave-assisted | 1.208 | [2][3] |
| Aconitum sinomontanum | Root | Microwave-assisted ultrasonic | 1.227 | [2][3] |
| Aconitum sinomontanum | Root | Reflux with 85% methanol (B129727) and 2% HCl | 0.8 | [4] |
| Aconitum leucostomum | Root | Cold soaking with 95% ethanol (B145695) | 0.60 | |
| Aconitum orientale Mill. | Underground parts | Chloroform (B151607) extraction | 0.11 - 0.13 | |
| Aconitum heterophyllum | Not specified | NADES (lactic acid:glycerol 1:1) | 0.935 | [3] |
Experimental Protocols for Isolation and Purification
The isolation of Lappaconitine from its natural sources involves a multi-step process, including extraction of total alkaloids followed by purification to isolate the target compound.
A common preliminary step is the extraction of the total alkaloid content from the plant material.
Protocol: Reflux Extraction
-
Preparation of Plant Material : The air-dried and powdered roots of the chosen Aconitum species are used as the starting material.
-
Extraction :
-
The powdered plant material is refluxed with 80-85% ethanol or methanol. A common ratio is 1:10 (w/v) of plant material to solvent.[4]
-
For enhanced extraction, the solvent can be acidified with hydrochloric acid (e.g., 2% of the plant material weight).
-
The reflux is typically carried out for 2-6 hours at a controlled temperature (e.g., 75°C).
-
-
Filtration and Concentration :
-
The extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.
-
-
Acid-Base Partitioning :
-
The crude extract is dissolved in a dilute acidic solution (e.g., 1-5% HCl).
-
The acidic solution is then washed with an organic solvent like chloroform to remove non-alkaloidal impurities.
-
The pH of the aqueous layer is adjusted to alkaline (pH 9.5-11) using a base such as ammonia (B1221849) or sodium carbonate.
-
The alkaloidal fraction is then extracted into an organic solvent (e.g., chloroform or ether).
-
-
Drying and Evaporation : The organic extract is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude total alkaloids.
References
- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. CN104098510B - Method for extracting lappaconitine from aconitum sinomontanum plant roots - Google Patents [patents.google.com]
Lappaconitine as a Voltage-Gated Sodium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaconitine (B608462) is a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species.[1][2] It has a long history of use in traditional Chinese medicine for its analgesic and anti-inflammatory properties.[3] In modern pharmacology, lappaconitine is recognized for its potent activity as a voltage-gated sodium channel (VGSC) blocker, which underlies its therapeutic effects in managing neuropathic pain and cardiac arrhythmias.[2][4] Unlike many other VGSC blockers, lappaconitine exhibits a unique pharmacological profile characterized by a slow onset and irreversible inhibition.[4][5] This technical guide provides an in-depth overview of the core pharmacology of lappaconitine, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
Lappaconitine is a complex molecule with the chemical formula C₃₂H₄₄N₂O₈.[6] Its structure is closely related to that of aconitine (B1665448), another well-known Aconitum alkaloid, but with key differences that result in a distinct pharmacological profile.[7]
| Property | Value | Reference |
| Chemical Formula | C₃₂H₄₄N₂O₈ | [6] |
| Molecular Weight | 584.70 g/mol | [3] |
| CAS Number | 32854-75-4 | [3] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in DMSO and ethanol. Practically insoluble in water. | [8] |
Mechanism of Action at Voltage-Gated Sodium Channels
Lappaconitine exerts its primary pharmacological effects by blocking the influx of sodium ions through voltage-gated sodium channels. This blockade disrupts the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.
Binding Site and State-Dependent Blockade
Lappaconitine binds to the neurotoxin receptor site 2 on the α-subunit of VGSCs.[3][7] This binding is highly state-dependent, with lappaconitine showing a strong preference for the open state of the channel.[5][7] It has little to no effect on channels in the resting or inactivated states.[7] This characteristic contributes to its use-dependent or phasic block, where the degree of inhibition increases with the frequency of channel activation.[4]
Irreversible Inhibition
A key feature of lappaconitine's interaction with VGSCs is its irreversible mode of inhibition.[4][5][7] This contrasts with many local anesthetics that exhibit reversible binding. The slow onset of action and the prolonged duration of its analgesic and antiarrhythmic effects are attributed to this irreversible binding.[4]
Molecular Determinants of Binding
Site-directed mutagenesis studies have identified key amino acid residues within the VGSC pore that are crucial for lappaconitine binding. For instance, in the human heart sodium channel (hH1 or Nav1.5), mutations at residues F1760 and N1765 within the local anesthetic receptor region confer resistance to lappaconitine block.[7] Similarly, for the Nav1.7 channel, residues F1737 and N1742 in domain IV have been identified as necessary for its inhibitory activity.[4][9]
Quantitative Pharmacological Data
The inhibitory potency of lappaconitine has been quantified across various VGSC subtypes. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the channel subtype and the experimental conditions, particularly the holding potential, reflecting the voltage-dependent nature of the block.[4]
| VGSC Subtype | IC₅₀ (µM) | Cell Line | Holding Potential (mV) | Method | Reference |
| Nav1.7 | 27.67 (15.68–39.66) | HEK293 | -70 | Incubation | [4][10][11] |
| Nav1.7 | 65.33 (51.94–78.71) | HEK293 | -50 | Perfusion | [4] |
| Nav1.7 | 133.20 (92.91–173.40) | HEK293 | -70 | Perfusion | [4] |
| Nav1.7 | 221.30 (168.80–273.80) | HEK293 | -120 | Perfusion | [4] |
| Aconitine (for comparison on Nav1.7) | 59.30 (52.07–66.53) | HEK293 | - | - | [4] |
Inhibition of other peripheral Nav isoforms by 100 µM Lappaconitine: [4]
| VGSC Subtype | % Inhibition | Cell Line |
| Nav1.3 | 46% ± 4% | HEK293 |
| Nav1.4 | 38% ± 4% | HEK293 |
| Nav1.5 (hH1) | 29% ± 4% | HEK293 |
| Nav1.8 | 22% ± 7% | HEK293 |
| Nav1.7 | 53% ± 4% | HEK293 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of lappaconitine's effects on VGSCs.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to characterize the inhibitory effects of lappaconitine on VGSCs heterologously expressed in a mammalian cell line (e.g., HEK293).
5.1.1. Cell Culture and Transfection
-
Cell Culture: Culture HEK293 cells stably expressing the human VGSC subtype of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency on the day of recording.
5.1.2. Electrophysiology Solutions
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
5.1.3. Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at a desired level (e.g., -120 mV, -90 mV, or -70 mV) to study state-dependent block.
-
-
Voltage Protocols:
-
Tonic Block: Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) from the holding potential. After establishing a stable baseline current, perfuse lappaconitine at the desired concentration and record the gradual decrease in peak current.
-
Use-Dependent (Phasic) Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at a frequency of 1-10 Hz) from a hyperpolarized holding potential (e.g., -120 mV) to assess the cumulative block with repeated channel opening.
-
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
This model is used to evaluate the analgesic efficacy of lappaconitine in a setting of chronic nerve pain.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250 g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make an incision on the lateral surface of the mid-thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing. The ligatures should be tightened until a brief twitch of the hind paw is observed.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: House the animals individually with soft bedding and provide food and water ad libitum. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.
-
Behavioral Testing (e.g., Hot Plate Test):
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Measure the latency to a nociceptive response (e.g., licking or jumping).
-
Administer lappaconitine (e.g., 4 mg/kg, intraperitoneally) and measure the paw withdrawal latency at various time points post-administration to assess the analgesic effect.[12]
-
Animal Model of Cardiac Arrhythmia
This model is used to assess the antiarrhythmic properties of lappaconitine.
-
Animal Preparation: Anesthetize a guinea pig (300-400 g) with an appropriate anesthetic.
-
Induction of Arrhythmia: Administer an arrhythmogenic agent, such as aconitine or ouabain, intravenously to induce ventricular arrhythmias.
-
Drug Administration: Once a stable arrhythmia is established, administer lappaconitine intravenously and monitor the electrocardiogram (ECG) for the restoration of normal sinus rhythm.
Signaling Pathways Modulated by Lappaconitine
The blockade of VGSCs by lappaconitine can have downstream effects on intracellular signaling cascades, contributing to its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.
MAPK Signaling Pathway
Lappaconitine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In some cancer cell lines, lappaconitine hydrochloride can induce apoptosis by activating the JNK and p38 MAPK pathways while inhibiting the ERK pathway.[13]
Lappaconitine's modulation of the MAPK signaling pathway.
PI3K/AKT Signaling Pathway
Lappaconitine sulfate (B86663) has been demonstrated to inhibit cell proliferation and induce apoptosis in cancer cells by suppressing the PI3K/AKT/GSK3β signaling pathway.[14][15] This leads to cell cycle arrest at the G0/G1 phase.[14]
Inhibition of the PI3K/AKT pathway by lappaconitine.
Experimental Workflows
Workflow for Patch-Clamp Electrophysiology
Workflow for patch-clamp electrophysiology experiments.
Workflow for In Vivo Analgesia Study (CCI Model)
Workflow for in vivo analgesia study using the CCI model.
Conclusion
Lappaconitine is a potent, irreversibly acting voltage-gated sodium channel blocker with a complex pharmacological profile. Its state-dependent inhibition of VGSCs, particularly Nav1.7, is central to its analgesic effects, while its action on cardiac sodium channels (Nav1.5) underlies its antiarrhythmic properties. The downstream modulation of signaling pathways such as MAPK and PI3K/AKT further contributes to its therapeutic potential in other areas, including oncology. This technical guide provides a comprehensive resource for researchers and drug development professionals working with lappaconitine, offering detailed insights into its mechanism of action, quantitative data, and established experimental protocols. Further research into the specific molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this unique natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lappaconitine - LKT Labs [lktlabs.com]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Lappaconitine hydrochloride inhibits proliferation and induces apoptosis in human colon cancer HCT-116 cells via mitochondrial and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Lappaconitine HBr
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaconitine (B608462) Hydrobromide (HBr) is a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1][2] It is a potent, non-addictive analgesic with demonstrated anti-inflammatory and anti-arrhythmic properties.[3][4][5] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), making it a significant compound of interest in pain management and cardiovascular research.[3][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Lappaconitine HBr, along with detailed experimental protocols for its analysis and evaluation.
Chemical Structure and Physicochemical Properties
Lappaconitine HBr is the hydrobromide salt of the complex diterpenoid alkaloid, lappaconitine. The salt form enhances its aqueous solubility, which is otherwise low, facilitating its formulation and clinical application.[2][7]
IUPAC Name: [(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide[8][9]
Chemical Structure: The core structure of lappaconitine is a complex hexacyclic diterpenoid skeleton.
(A 2D chemical structure image would be placed here in a full whitepaper)
Physicochemical Data
The following table summarizes the key physicochemical properties of Lappaconitine HBr.
| Property | Value | Reference(s) |
| CAS Number | 97792-45-5 | [8][9][10] |
| Molecular Formula | C₃₂H₄₄N₂O₈·HBr (or C₃₂H₄₅BrN₂O₈) | [8][9][10] |
| Molecular Weight | 665.62 g/mol | [8][10] |
| Appearance | White to pale yellow crystalline powder | [3][10] |
| Melting Point | 221 - 226 °C (decomposes) | [3][10] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (53 mg/mL); Slightly soluble in Methanol. | [7][11] |
| pKa | Not readily available in the surveyed literature. | |
| Purity (Typical) | ≥95% (by HPLC) | [10] |
Pharmacological Properties and Mechanism of Action
Lappaconitine HBr exhibits a range of pharmacological activities, primarily centered on its interaction with the central and peripheral nervous systems.
-
Analgesic Activity: It is a potent non-narcotic analgesic used for various types of acute and chronic pain, including neuropathic pain, postoperative pain, and cancer-related pain.[4][5][10] Its analgesic effect is reported to be comparable to pethidine but without the associated addiction potential.[5]
-
Anti-inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects.[10]
-
Anti-arrhythmic Activity: Lappaconitine HBr is also known to possess anti-arrhythmic properties, stemming from its action on cardiac ion channels.[8]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for Lappaconitine HBr is the blockade of voltage-gated sodium channels (VGSCs).[3][6] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[7]
Lappaconitine binds with high affinity to neurotoxin binding site 2 on the alpha-subunit of VGSCs, particularly when the channel is in the open state.[2][7] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions.[6] This leads to a reduction in neuronal excitability and inhibits the transmission of pain signals.[6] Studies have shown it to be an inhibitor of several VGSC isoforms, including the Nav1.7 channel, which is a key target in pain signaling.[1] The inhibition is characterized as slow and irreversible, distinguishing its action from that of local anesthetics like bupivacaine.[1][2]
Experimental Protocols
This section details methodologies for the characterization and evaluation of Lappaconitine HBr.
Purity and Quantification by HPLC
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for purity assessment and quantification in biological matrices.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.
-
Sample Preparation (from blood): Protein precipitation using acetonitrile.
-
Quantification: A calibration curve is generated using standards of known concentrations (e.g., 0.1-500 ng/mL in mouse blood). An internal standard (e.g., khasianine) is used for accuracy.
In Vivo Analgesic Activity Assays
Standard animal models are used to assess the pain-relieving effects of Lappaconitine HBr.[11]
This model evaluates visceral pain.
-
Animal Model: Mice.
-
Procedure:
-
Administer Lappaconitine HBr (e.g., 1.0 or 5.0 mg/kg) or vehicle control, typically via intragastric or subcutaneous route.[11]
-
After a set time (e.g., 60 minutes), induce pain by intraperitoneal (i.p.) injection of a 0.75% acetic acid solution.[11]
-
Immediately observe the mice and count the number of writhes (a specific stretching posture) over a defined period (e.g., 15-20 minutes).
-
-
Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.[11]
This model assesses the response to thermal pain.
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer Lappaconitine HBr (e.g., 5.0 mg/kg) or vehicle control.[11]
-
At various time points post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 54-55°C).[11]
-
Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is used to prevent tissue damage.
-
-
Endpoint: A significant increase in the pain response latency compared to the control group indicates central analgesic activity.[11]
In Vitro Anti-inflammatory Activity Assay
This assay measures the ability of the compound to reduce inflammatory responses in cell culture.
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Procedure:
-
Culture RAW 264.7 cells in appropriate media.
-
Pre-treat the cells with various concentrations of Lappaconitine HBr for a specified time.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
-
Endpoints:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. A decrease in NO indicates anti-inflammatory activity.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene/Protein Expression: Analyze the expression of inflammatory mediators like iNOS and COX-2 in the cell lysates using real-time PCR and Western blotting.
-
Electrophysiology Protocol: Whole-Cell Patch-Clamp
This technique directly measures the effect of Lappaconitine HBr on ion channel function.[1][2][7]
-
Cell System: HEK293 cells stably expressing the desired VGSC subtype (e.g., Nav1.7) or isolated primary neurons.[1]
-
Procedure:
-
Perform whole-cell patch-clamp recordings at room temperature.[7]
-
Use an appropriate amplifier and data acquisition system to record sodium currents.
-
Hold the cell membrane potential at -120 mV to ensure channels are in a resting state.[7]
-
Apply a series of voltage steps to elicit sodium currents in the absence and presence of Lappaconitine HBr.
-
-
Key Measurements:
-
Current-Voltage (I-V) Relationship: Apply depolarizing steps (e.g., from -80 mV to +60 mV) to measure the peak current at different voltages.[7]
-
Steady-State Inactivation: Use a prepulse to various potentials followed by a test pulse to determine the voltage-dependence of channel inactivation.[7]
-
Dose-Response: Apply varying concentrations of Lappaconitine HBr to determine the IC₅₀ value (the concentration that inhibits 50% of the current).[1]
-
-
Data Analysis: Fit conductance-voltage and steady-state inactivation curves with a Boltzmann function to determine key gating parameters (e.g., V₁/₂ of activation and inactivation).[7]
Experimental and Drug Discovery Workflow
The investigation of a natural product like Lappaconitine HBr typically follows a structured drug discovery workflow, from initial identification to preclinical evaluation.
This workflow illustrates the path from identifying a natural source to clinical development.[3][8][10] It begins with the extraction and isolation of the active compound from the plant material.[8][10] This is followed by initial screening to identify biological activity, leading to the identification of a lead compound like Lappaconitine HBr.[3] Extensive characterization of its properties and mechanism of action is then performed, which may be followed by medicinal chemistry efforts to optimize its structure for improved efficacy and safety before advancing to preclinical and clinical trials.[3]
Conclusion
Lappaconitine HBr is a structurally complex and pharmacologically potent diterpenoid alkaloid. Its established mechanism as a voltage-gated sodium channel blocker provides a strong basis for its clinical use and further investigation as an analgesic, anti-inflammatory, and anti-arrhythmic agent. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to rigorously evaluate Lappaconitine HBr and similar natural products, facilitating the discovery of new therapeutic leads.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lappaconitine | C32H44N2O8 | CID 90479327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure, property, biogenesis, and activity of diterpenoid alkaloids containing a sulfonic acid group from Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. caymanchem.com [caymanchem.com]
- 8. CAS 32854-75-4: Lappaconitine | CymitQuimica [cymitquimica.com]
- 9. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Anti-arrhythmic Properties of Lappaconitine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Anti-arrhythmic Action
Key aspects of its mechanism include:
-
Sodium Channel Blockade: Lappaconitine (B608462) hydrobromide selectively blocks the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[1][4][7] This action decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[4][7]
-
State-Dependent Binding: The compound is believed to exhibit a high affinity for the inactivated state of sodium channels.[1] By stabilizing this state, it effectively reduces the number of available channels, leading to a rate-dependent blockade.[1]
The active metabolite of Lappaconitine hydrobromide, N-deacetyllappaconitine monochlorhydrate (DALCh), has been shown to inhibit both sodium and potassium ion currents. This dual effect suggests that DALCh may be classified as a Class IA anti-arrhythmic, which is different from its parent compound.[10][11]
Signaling Pathways and Molecular Interactions
The anti-arrhythmic effect of Lappaconitine hydrobromide is a direct consequence of its interaction with cardiac ion channels. The following diagram illustrates the primary signaling pathway affected by the drug.
Caption: Mechanism of Lappaconitine Hydrobromide Action on Sodium Channels.
Studies have also indicated that Lappaconitine hydrobromide can modulate the expression of genes encoding for various ion channels. In a rat model of aconitine-induced arrhythmia, the administration of Allapinine (lappaconitine hydrobromide) led to changes in the mRNA levels of genes for Na+, K+, and Ca2+ channels.[4][7] This suggests a more complex regulatory role in addition to direct channel blockade.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various preclinical studies on Lappaconitine hydrobromide and its derivatives.
Table 1: Inhibitory Concentrations (IC50) of Lappaconitine on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | IC50 (µmol/L) | Holding Potential (mV) | Reference |
| Nav1.7 | HEK293 | 27.67 | -70 | [12] |
Table 2: In Vivo Anti-arrhythmic Efficacy of Lappaconitine Hydrobromide and its Derivatives
| Arrhythmia Model | Species | Compound | Dose (mg/kg) | Outcome | Reference |
| Aconitine-induced | Rat | N-deacetylappaconitine | Not specified | Higher protective and relieving activity than Allapinine | [6] |
| Barium chloride-induced | Rat | N-deacetylappaconitine | Not specified | Comparable activity to Allapinine | [6] |
| Epinephrine-induced | Not specified | Lappaconitine-1,5-benzodiazepine hybrid (compound 10) | 0.5 | Fully prevented arrhythmia (6x lower dose than Lappaconitine HBr) | [13] |
| Calcium chloride-induced | Not specified | Lappaconitine-1,5-benzodiazepine hybrids (compounds 8 and 10) | 5 | No anti-arrhythmic activity | [13] |
Table 3: Acute Toxicity (LD50) Data
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Lappaconitine | Mouse | Oral | 32.4 | [5] |
| Lappaconitine | Rat | Oral | 20 | [5] |
| N-deacetylappaconitine | Mouse | Intravenous | (1.23x less toxic than Allapinine) | [6] |
| N-deacetylappaconitine | Rat | Intravenous | (1.24x less toxic than Allapinine) | [6] |
| N-deacetylappaconitine | Mouse/Rat | Intraperitoneal/Intragastric | (1.58-1.93x less toxic than Allapinine) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-arrhythmic properties of Lappaconitine hydrobromide.
In Vitro Electrophysiology: Patch-Clamp Technique
This protocol is used to measure the effect of Lappaconitine hydrobromide on specific ion channel currents in isolated cells.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7) are cultured.[12] Alternatively, primary cells like isolated rat hippocampal or trigeminal ganglion neurons can be used.[10][11]
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 700B).[12]
-
Solutions:
-
Intracellular Solution (in mmol/L): 140 CsF, 10 NaCl, 10 HEPES, 1.1 EGTA.[12]
-
Extracellular Solution: Specific composition varies by lab but typically contains physiological concentrations of ions.
-
-
Procedure:
-
A baseline recording of the sodium current is established.
-
Lappaconitine hydrobromide is applied to the cell at varying concentrations.
-
The effect on the sodium current (e.g., peak amplitude, voltage-dependence of activation and inactivation) is recorded.
-
Dose-response curves are generated to calculate the IC50 value.
-
In Vivo Arrhythmia Models
These models are used to evaluate the efficacy of Lappaconitine hydrobromide in a whole-organism setting.
-
Aconitine-Induced Arrhythmia Model:
-
Animal Model: Rats are commonly used.[6]
-
Procedure: An initial ECG is recorded. Aconitine (B1665448) (12-15 mcg/kg) is administered intravenously to induce arrhythmia.[6]
-
Drug Administration: Lappaconitine hydrobromide or its derivatives are administered prophylactically (e.g., 60 minutes prior via intragastric route) before aconitine infusion.[6]
-
Endpoint: The effective dose (ED50) that prevents arrhythmia in 50% of the animals is calculated.[6]
-
-
Calcium Chloride or Epinephrine-Induced Arrhythmia Models:
The following diagram outlines a typical workflow for in vivo anti-arrhythmic drug testing.
Caption: General Workflow for In Vivo Anti-arrhythmic Drug Screening.
Conclusion
Lappaconitine hydrobromide is a potent anti-arrhythmic agent with a primary mechanism of action involving the blockade of cardiac sodium channels, consistent with a Class IC classification. Its efficacy has been demonstrated in various preclinical models, particularly those involving aconitine-induced arrhythmias. Research into its metabolites and derivatives shows promise for developing compounds with improved efficacy and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of Lappaconitine hydrobromide and its analogues in the management of cardiac arrhythmias.
References
- 1. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
- 2. kintai-bio.com [kintai-bio.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aps.uzicps.uz [aps.uzicps.uz]
- 7. researchgate.net [researchgate.net]
- 8. sostceramide.com [sostceramide.com]
- 9. What is Lappaconite Hydrobromide used for? [synapse.patsnap.com]
- 10. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - ProQuest [proquest.com]
- 12. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lappaconitine: influence of halogen substituent on the antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Lappaconitine Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaconitine (B608462), a C18-diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species, has garnered significant interest for its potent analgesic and antiarrhythmic properties. Despite its therapeutic potential, the clinical application of lappaconitine is hampered by its inherent toxicity, primarily targeting the cardiovascular and central nervous systems. This technical guide provides a comprehensive overview of the early-stage research into lappaconitine's toxicological profile, offering a core resource for researchers and drug development professionals. This document summarizes key quantitative toxicological data, details essential experimental protocols for assessing toxicity, and visualizes the underlying molecular pathways and experimental workflows.
Core Toxicity Data
The toxicity of lappaconitine has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data to facilitate comparative analysis.
Table 1: Acute Toxicity (LD50) of Lappaconitine in Animal Models
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Oral | 32.4 | [1] |
| Rat | Oral | 20 | [1] |
| Mouse | Intraperitoneal | 11.7 | [2] |
Table 2: In Vitro Cytotoxicity of Lappaconitine and its Derivatives
| Compound | Cell Line | Assay | IC50 | Time Point | Reference(s) |
| Lappaconitine sulfate | HepG2 (Human liver cancer) | MTT | 360 µg/mL | 48h | [3] |
| Lappaconitine sulfate | HeLa (Human cervical cancer) | MTT | 571 µg/mL | 48h | [3] |
| Lappaconitine hydrochloride | HCT-116 (Human colon cancer) | MTT | 413.1 µg/mL | 24h | [3] |
| Lappaconitine hydrochloride | HCT-116 (Human colon cancer) | MTT | 174.2 µg/mL | 48h | [3] |
| Lappaconitine | A549 (Non-small cell lung cancer) | MTT | Dose-dependent inhibition | Not specified | [4] |
Table 3: Inhibitory Effects of Lappaconitine on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | IC50 (µmol/L) | Holding Potential | Reference(s) |
| Nav1.7 | HEK293 | 27.67 (95% CI: 15.68–39.66) | -70 mV | [5][6] |
Table 4: Cardiotoxicity of Lappaconitine in Isolated Guinea Pig Atria
| Parameter | Concentration (µM) | Effect | Reference(s) |
| Negative Inotropic Action | 0.06 | Significant | [7] |
| Asystole (Right Atria) | 4.5 | Onset of asystole | [7] |
Key Signaling Pathways in Lappaconitine Toxicity
The toxic effects of lappaconitine are mediated through complex signaling pathways. The primary mechanism involves the blockade of voltage-gated sodium channels. Additionally, lappaconitine has been shown to modulate inflammatory pathways such as NF-κB and MAPK.
Voltage-Gated Sodium Channel (Nav1.7) Inhibition
Lappaconitine's neurotoxicity and analgesic effects are primarily attributed to its interaction with voltage-gated sodium channels, particularly the Nav1.7 subtype, which is crucial for pain perception.
Pro-inflammatory Signaling Pathways
Lappaconitine and its derivatives have been shown to modulate inflammatory responses, which may contribute to its toxic profile. This involves the regulation of key inflammatory signaling cascades, including the NF-κB and MAPK pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the early-stage toxicological assessment of lappaconitine.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of lappaconitine on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line (e.g., HeLa, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lappaconitine stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of lappaconitine in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of lappaconitine. Include a vehicle control (medium with the same concentration of DMSO as the highest lappaconitine concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the lappaconitine concentration to determine the IC50 value.
In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)
This protocol describes the acute toxic class method for determining the acute oral toxicity of lappaconitine.
Materials:
-
Healthy, young adult rodents (e.g., Wistar rats or ICR mice), typically females.
-
Lappaconitine
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Fasting: Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with free access to water.
-
Dose Preparation: Prepare the required concentrations of lappaconitine in the chosen vehicle.
-
Dosing: Administer a single oral dose of lappaconitine to a group of 3 animals using an oral gavage needle. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.
-
Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Subsequent Dosing: The outcome of the first group determines the next step. If mortality occurs, the next dose is lower. If no mortality occurs, a higher dose is used in the next group of 3 animals.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is determined based on the dose at which mortality is observed.
Cardiotoxicity Assessment: Isolated Guinea Pig Heart (Langendorff Preparation)
This protocol details the assessment of lappaconitine's effects on cardiac function using an ex vivo Langendorff-perfused guinea pig heart model.[5][7]
Materials:
-
Adult guinea pigs
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
Heparin
-
Lappaconitine stock solution
-
ECG recording system
-
Pressure transducer
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and administer heparin.
-
Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes.
-
Data Recording: Record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), and a surface electrocardiogram (ECG).
-
Lappaconitine Perfusion: Perfuse the heart with increasing concentrations of lappaconitine, allowing for a 15-20 minute equilibration period at each concentration.
-
Data Collection: Continuously record all parameters during lappaconitine perfusion.
-
Data Analysis: Analyze the changes in heart rate, LVDP, and ECG intervals (PR, QRS, QT) to assess the chronotropic, inotropic, and electrophysiological effects of lappaconitine.
Neurotoxicity Assessment: Rodent Neurobehavioral Tests
This protocol provides a framework for evaluating the neurotoxic effects of lappaconitine in rodents.
Materials:
-
Rodents (rats or mice)
-
Lappaconitine
-
Vehicle
-
Rotarod apparatus
-
Open-field arena
-
Hot plate or tail-flick apparatus
Procedure:
-
Animal Dosing: Administer lappaconitine to the animals at various doses. Include a control group receiving the vehicle.
-
Motor Coordination (Rotarod Test): At selected time points after dosing, place the animals on a rotating rod (rotarod) and record the latency to fall. A decrease in latency indicates impaired motor coordination.
-
Locomotor Activity (Open-Field Test): Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. Changes in activity can indicate sedative or stimulant effects.
-
Sensory Function (Hot Plate/Tail-Flick Test): To assess nociception, place the animals on a hot plate or use a tail-flick apparatus and measure the latency to a pain response (e.g., paw licking, tail withdrawal). An increase in latency suggests an analgesic effect, which is a known pharmacological action of lappaconitine but can also be indicative of sensory nerve impairment at toxic doses.
-
General Observations: Throughout the testing period, observe the animals for any clinical signs of neurotoxicity, such as tremors, convulsions, ataxia, or changes in posture.
-
Data Analysis: Compare the performance and observations of the lappaconitine-treated groups with the control group to identify dose-dependent neurotoxic effects.
Conclusion
This technical guide provides a foundational resource for the early-stage toxicological investigation of lappaconitine. The compiled quantitative data offers a clear overview of its toxic potential, while the detailed experimental protocols provide a practical basis for conducting further research. The visualization of the key signaling pathways offers insights into the molecular mechanisms underlying its toxicity. A thorough understanding of these aspects is critical for the safe development of lappaconitine and its derivatives as potential therapeutic agents. Further research should focus on elucidating the complete toxicokinetic and toxicodynamic profiles of lappaconitine and on developing strategies to mitigate its adverse effects while preserving its therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of Nrf2-HO-1/JNK-Erk Signaling Pathways in Aconitine-Induced Developmental Toxicity, Oxidative Stress, and ROS-Mitochondrial Apoptosis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
Lappaconitine's Modulation of Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaconitine (B608462), a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species, has a long history of use in traditional medicine for its analgesic properties.[1][2][3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which fundamentally influences neuronal excitability and, consequently, neurotransmitter release.[1][5][6][7][8] This technical guide provides an in-depth analysis of Lappaconitine's effects on the release of various neurotransmitters, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Lappaconitine's principal pharmacological effect is the inhibition of VGSCs, which are critical for the generation and propagation of action potentials in neurons.[1][5] By binding to these channels, Lappaconitine stabilizes their inactive state, thereby reducing the influx of sodium ions and dampening neuronal excitability.[5][6] This action is the foundational step leading to its modulation of neurotransmitter release. Specifically, Lappaconitine has been shown to inhibit several neuronal isoforms of VGSCs, including NaV1.7, with a reported IC50 value of 27.67 µmol/L when cells are clamped at -70 mV.[9][10][11][12] The inhibition is characterized as slow and irreversible, distinguishing it from common local anesthetics.[11] The blockade of these channels reduces the depolarization of the presynaptic terminal, which in turn affects the downstream processes of neurotransmitter release.
Effects on Excitatory Neurotransmitter Release: Glutamate (B1630785)
Lappaconitine has been demonstrated to inhibit the release of the primary excitatory neurotransmitter, glutamate.[13] This inhibitory effect is crucial to its analgesic and neuroprotective potential. Studies using rat cerebral cortex nerve terminals (synaptosomes) have shown that Lappaconitine reduces the 4-aminopyridine (B3432731) (4-AP)-evoked release of glutamate in a Ca2+-dependent manner.[13]
Signaling Pathway of Glutamate Release Inhibition
The inhibitory effect of Lappaconitine on glutamate release is not due to a direct effect on the membrane potential of the synaptosomes but rather through the suppression of Ca2+ influx.[13] Specifically, Lappaconitine's action is attenuated by blockers of Cav2.3 (R-type) calcium channels.[13] Furthermore, the pathway involves the protein kinase A (PKA) signaling cascade, as evidenced by the reduction of 4-AP-induced phosphorylation of PKA and SNAP-25, a presynaptic protein.[13]
Effects on Other Neurotransmitter Systems
Beyond glutamate, Lappaconitine has been shown to modulate other neurotransmitter systems, which contributes to its broad pharmacological profile.[5]
-
Substance P: Lappaconitine inhibits the release of substance P, a neuropeptide involved in pain transmission.[5][14][15] This action further enhances its analgesic effects.
-
Norepinephrine: Some studies suggest that Lappaconitine can promote the release of norepinephrine, which may contribute to its analgesic mechanism through descending inhibitory pain pathways.[14][15]
-
GABAergic System: While direct effects on GABA release are less characterized, Lappaconitine derivatives have been synthesized to act as positive allosteric modulators of the GABAA receptor complex, suggesting a potential interaction with the inhibitory GABAergic system.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available on Lappaconitine's effects.
Table 1: Inhibitory Concentrations of Lappaconitine on Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µmol/L) | Holding Potential (mV) | Cell Type | Reference |
| NaV1.7 | 27.67 (15.68–39.66) | -70 | HEK293 | [9][10][11][12] |
| NaV1.7 | 65.33 (51.94–78.71) | -50 | HEK293 | [12] |
| NaV1.7 | 133.20 (92.91–173.40) | -70 | HEK293 | [12] |
| NaV1.7 | 221.30 (168.80–273.80) | -120 | HEK293 | [12] |
| NaV1.3 | 46% ± 4% inhibition at 100 µmol/L | - | - | [12] |
| NaV1.4 | 38% ± 4% inhibition at 100 µmol/L | - | - | [12] |
| NaV1.5 | 29% ± 4% inhibition at 100 µmol/L | - | - | [12] |
| NaV1.8 | 22% ± 7% inhibition at 100 µmol/L | - | - | [12] |
Table 2: Analgesic Efficacy of Lappaconitine
| Pain Model | Administration | ED50 | Emax (% MPE) | Species | Reference |
| Neuropathic Pain (Mechanical Allodynia) | Subcutaneous | 1.1 mg/kg | 53.3% | Rat | [16] |
| Neuropathic Pain (Thermal Hyperalgesia) | Subcutaneous | 1.6 mg/kg | 58.3% | Rat | [16] |
| Neuropathic Pain (Mechanical Allodynia) | Intrathecal | 0.8 µg | 66.1% | Rat | [16] |
| Bone Cancer Pain (Mechanical Allodynia) | Subcutaneous | 2.0 mg/kg | 57.9% | Rat | [16] |
Experimental Protocols
Preparation of Synaptosomes and Measurement of Glutamate Release
This protocol is adapted from studies investigating neurotransmitter release from isolated nerve terminals.[13][17][18][19]
Objective: To measure the effect of Lappaconitine on depolarization-evoked glutamate release from rat cerebrocortical synaptosomes.
Materials:
-
Male Sprague-Dawley rats
-
Sucrose (B13894) solution (0.32 M)
-
Percoll solution
-
Physiological buffer (e.g., Krebs-Ringer)
-
4-Aminopyridine (4-AP)
-
Lappaconitine
-
Glutamate assay kit (e.g., fluorescent or enzymatic)
-
Microplate reader
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the cerebral cortex.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Layer the supernatant onto a Percoll gradient and centrifuge at high speed to isolate the synaptosomal fraction.
-
Wash the synaptosomal pellet with physiological buffer.
-
-
Glutamate Release Assay:
-
Pre-incubate the synaptosomes with varying concentrations of Lappaconitine or vehicle control.
-
Stimulate glutamate release by adding a depolarizing concentration of 4-AP.
-
Terminate the release by rapid centrifugation or filtration.
-
Measure the glutamate concentration in the supernatant using a suitable assay kit and a microplate reader.
-
-
Data Analysis:
-
Express glutamate release as a percentage of the control (vehicle-treated) condition.
-
Generate dose-response curves to determine the IC50 of Lappaconitine's inhibitory effect.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on methods used to study the effects of ion channel modulators on neuronal currents.[11][12]
Objective: To determine the inhibitory effect of Lappaconitine on specific voltage-gated sodium channel subtypes.
Materials:
-
Cell line expressing the desired NaV subtype (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Lappaconitine
-
Data acquisition and analysis software
Procedure:
-
Cell Culture:
-
Culture the cells under appropriate conditions to ensure healthy expression of the ion channels.
-
-
Pipette Fabrication:
-
Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage-clamp protocol to elicit sodium currents (e.g., a depolarizing step from a holding potential).
-
Perfuse the cell with extracellular solution containing varying concentrations of Lappaconitine.
-
Record the sodium currents before, during, and after drug application.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the presence and absence of Lappaconitine.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Lappaconitine's primary mechanism of inhibiting voltage-gated sodium channels leads to a significant reduction in the release of the excitatory neurotransmitter glutamate. This effect is mediated through the suppression of presynaptic Ca2+ influx via R-type calcium channels and the subsequent downregulation of the PKA signaling pathway. The modulation of other neurotransmitter systems, including substance P and norepinephrine, further contributes to its complex pharmacological profile, particularly its potent analgesic properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Lappaconitine and its derivatives. The detailed understanding of its effects on neurotransmitter release is crucial for the rational design of novel therapeutics targeting neurological and pain-related disorders.
References
- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lappaconitine - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sostceramide.com [sostceramide.com]
- 6. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
- 7. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotransmitter release from semi-intact synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Studies of Lappaconitine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies with Lappaconitine (B608462) hydrobromide (LAH). Lappaconitine is a C-18 diterpenoid alkaloid extracted from plants of the Aconitum species.[1][2][3] It is recognized for its potent analgesic, anti-inflammatory, anti-arrhythmic, and antipyretic properties.[1][2][4] A key advantage of lappaconitine is its strong analgesic effect, comparable to pethidine, without causing addiction or dependence, making it a valuable compound for pain management research.[1][4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Lappaconitine hydrobromide is the blockade of voltage-gated sodium channels (VGSCs).[5][6][7] By binding to these channels, LAH stabilizes their inactive state, which inhibits the influx of sodium ions necessary for the generation and propagation of action potentials in neurons.[5][6] This reduction in neuronal excitability effectively dampens the transmission of pain signals.[6]
Beyond its primary target, LAH also modulates other ion channels, including potassium and calcium channels, and affects various neurotransmitter systems.[5][6][7] It has been shown to inhibit the release of pain and inflammation mediators such as substance P and glutamate.[5] In inflammatory pain models, LAH exerts its effects by inhibiting key inflammatory signaling pathways, including the HMGB1/TLR4/NF-κB and MAPK pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of Lappaconitine hydrobromide.
Table 1: Pharmacokinetic Parameters of Lappaconitine in Rodents
| Species | Dose & Route | T½ (h) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Citation |
|---|---|---|---|---|---|---|
| Mouse | 1.0 mg/kg, IV | 0.47 | 55.5 | - | - | [1] |
| Mouse | 2.0 mg/kg, IV | 0.48 | 110.5 | - | - | [1] |
| Mouse | 4.0 mg/kg, IV | 0.49 | 402.9 | - | - | [1] |
| Rat | 10 mg/mL, Transdermal | - | Increased significantly | - | - |
| Human | 25 mg, Oral | 8.45 ± 5.10 | 71.24 ± 43.20 | 5.09 ± 4.07 | 4.43 ± 3.54 | |
Table 2: Analgesic and Anti-inflammatory Efficacy of Lappaconitine Hydrobromide
| Model | Species | Dose | Route | Observed Effect | Citation |
|---|---|---|---|---|---|
| CFA-Induced Inflammatory Pain | Rat | 4 mg/kg & 8 mg/kg | - | Significantly improved paw withdrawal latency.[9][10][11] | [9][10][11] |
| Acetic Acid-Induced Writhing | Mouse | 5 mg/kg | Intragastric | Significant analgesic activity. | [2] |
| Hot Plate Test | Mouse | 5 mg/kg | Intragastric | Significant analgesic activity. | [2] |
| Carrageenan-Induced Paw Edema | - | 100 mg/kg | - | Maximum edema inhibition of 60.7%. |[6] |
Table 3: Acute Toxicity of Lappaconitine
| Species | Route | LD50 | Citation |
|---|---|---|---|
| Mouse | Oral | 32.4 mg/kg | [2] |
| Rat | Oral | 20 mg/kg |[2] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Analgesic Efficacy in a Model of Inflammatory Pain (CFA-Induced Paw Edema)
This protocol details the use of the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats to assess the analgesic and anti-inflammatory effects of Lappaconitine hydrobromide.[9][10][11]
Objective: To evaluate the ability of LAH to reverse thermal hyperalgesia and reduce inflammation in a persistent inflammatory pain state.
Materials:
-
Lappaconitine hydrobromide (LAH)
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., sterile 0.9% saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Thermal Plantar Test Apparatus (e.g., PL-200)
-
Syringes and needles for injection
Procedure:
-
Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a thermal stimulus for each rat. Place the rat on the glass surface of the plantar test apparatus and apply a radiant heat source to the plantar surface of the hind paw. Record the time taken for the rat to withdraw its paw. A cut-off time (e.g., 45 seconds) should be used to prevent tissue damage.[9]
-
Induction of Inflammation: Induce inflammation by injecting 0.1 mL of CFA into the plantar surface of one hind paw of each rat.
-
Grouping and Treatment: Divide the animals into at least three groups:
-
Drug Administration: Administer the vehicle or LAH via the desired route (e.g., intraperitoneal injection) at specified time points (e.g., once daily for 7 days) following CFA injection.
-
Post-Treatment Measurement: Measure the PWL daily or at selected time points (e.g., 1, 3, 5, and 7 days) after CFA injection to assess the analgesic effect.
-
Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw and dorsal root ganglion (DRG) can be collected for histological analysis (e.g., H&E staining) or metabolomic studies.[9][10][11]
-
Data Analysis: Analyze PWL data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test to compare between groups. A p-value < 0.05 is typically considered significant.
Protocol 2: Evaluation of Peripheral Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a chemical-induced visceral pain model used to screen for the activity of peripheral analgesics.[12][13]
Objective: To determine if LAH can inhibit the nociceptive response to a chemical irritant in the peritoneum.
Materials:
-
Lappaconitine hydrobromide (LAH)
-
Vehicle (e.g., sterile saline)
-
0.75-1% Acetic Acid solution
-
Male or female mice (20-30 g)
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization and Fasting: Acclimatize mice to the lab environment. Fast the animals for a few hours before the experiment but allow free access to water.
-
Grouping and Administration: Divide mice into groups (n=5-10 per group):
-
Group 1: Control (Vehicle)
-
Group 2: Positive Control (e.g., Diclofenac sodium, 10 mg/kg)
-
Group 3+: Test Groups (e.g., LAH at various doses, such as 5 mg/kg) Administer the vehicle, positive control, or LAH via the chosen route (e.g., intragastric or intraperitoneal) 30-60 minutes before the acetic acid injection.[2]
-
-
Induction of Writhing: Inject 0.1 mL per 10 g of body weight of the acetic acid solution intraperitoneally.[2][12]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and start a stopwatch. After a latency period of about 5 minutes, count the number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) for a period of 10-20 minutes.[12]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection or inhibition using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100 Analyze the data using a one-way ANOVA followed by a post-hoc test.
Protocol 3: Evaluation of Central Analgesic Activity (Hot Plate Test)
The hot plate test is a classic method for assessing the efficacy of centrally acting analgesics by measuring the response latency to a thermal stimulus.[14][15]
Objective: To evaluate the central antinociceptive effects of LAH.
Materials:
-
Lappaconitine hydrobromide (LAH)
-
Vehicle (e.g., sterile saline)
-
Male or female mice (20-30 g)
-
Hot Plate Analgesia Meter
-
Transparent glass cylinder
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.[15]
-
Acclimatization and Screening: Allow mice to acclimatize to the testing room for at least 30 minutes. Screen the animals by placing them on the hot plate and measuring their baseline reaction time. The response can be paw licking, shaking, or jumping.[15] Exclude animals with a baseline latency of less than 5 seconds or more than 20 seconds to reduce variability.[15] A cut-off time (e.g., 30-60 seconds) must be strictly observed to prevent tissue damage.[15]
-
Grouping and Administration: Randomly assign the selected animals to treatment groups:
-
Group 1: Control (Vehicle)
-
Group 2: Positive Control (e.g., Morphine)
-
Group 3+: Test Groups (e.g., LAH at various doses, such as 5 mg/kg) Administer the substances via the desired route (e.g., intragastric).[2]
-
-
Post-Treatment Measurement: At specified time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency, again observing the cut-off time.[15]
-
Data Analysis: Analyze the data using ANOVA. The analgesic effect can also be expressed as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Protocol 4: Pharmacokinetic Analysis in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of LAH in rodents following administration.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of LAH by measuring its plasma concentration over time.
Materials:
-
Lappaconitine hydrobromide (LAH)
-
Vehicle for administration
-
Male mice or Sprague-Dawley rats
-
Blood collection supplies (e.g., heparinized capillaries or syringes)
-
Centrifuge
-
LC-MS/MS system
-
Internal Standard (e.g., tetrahydropalmatine)[1]
-
Pharmacokinetic analysis software (e.g., DASver 2.0)
Procedure:
-
Animal Preparation and Grouping: Acclimatize animals. Divide them into groups based on the administration route and dose (e.g., intravenous at 1.0, 2.0, 4.0 mg/kg or intragastric at 2, 4, 8 mg/kg).[1][16]
-
Drug Administration: Administer a single dose of LAH to each animal according to its assigned group.
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) from each animal at multiple time points. For IV administration, typical time points might be 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 8 hours.[16] For oral administration, time points may be extended.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -20°C or lower until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile.[16]
-
Add an internal standard to all samples, calibration standards, and quality controls.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific method for quantifying lappaconitine in plasma.[1] A common method uses a C18 column with a mobile phase of methanol (B129727) and 0.1% formic acid. Detection is performed using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[1]
-
Data Analysis: Construct a plasma concentration-time curve. Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
References
- 1. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 5. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Lappaconitine in Inflammatory Pain Models in Rats
These application notes provide detailed protocols for utilizing Lappaconitine (B608462) in established rat models of inflammatory pain. The information is intended for researchers, scientists, and drug development professionals investigating the analgesic and anti-inflammatory properties of this compound.
Introduction
Lappaconitine (LA), a diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species, has demonstrated significant analgesic and anti-inflammatory effects in various preclinical studies.[1][2] Its non-addictive nature makes it a compound of interest for pain management research.[1] These protocols detail the use of Lappaconitine in two common rat models of inflammatory pain: Carrageenan-induced paw edema and Complete Freund's Adjuvant (CFA)-induced arthritis.
Mechanism of Action
Lappaconitine exerts its effects through a multi-target mechanism. A primary mode of action is the inhibition of voltage-gated sodium channels, particularly Nav1.7, which are crucial for the propagation of pain signals.[1] Additionally, Lappaconitine modulates the inflammatory response by inhibiting key signaling pathways and the production of inflammatory mediators. Its anti-inflammatory activity is associated with the suppression of cyclooxygenase-2 (COX-2) and the nuclear factor-κB (NF-κB) signaling pathway.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory molecules like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[3][4][5]
Signaling Pathway of Lappaconitine in Inflammatory Pain
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation and the efficacy of anti-inflammatory agents.[6]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lappaconitine
-
1% (w/v) Lambda Carrageenan solution in sterile saline
-
Plethysmometer
-
Calipers
Protocol:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline)
-
Lappaconitine (e.g., 2, 4, 8 mg/kg, intraperitoneally - i.p.)
-
Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)
-
-
Drug Administration: Administer Lappaconitine, vehicle, or the positive control drug 30-60 minutes before the carrageenan injection.[7]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[7]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).[7][8]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a more persistent inflammatory pain, mimicking chronic inflammatory conditions like arthritis.[4]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-220 g)
-
Lappaconitine Hydrobromide (LAH)
-
Complete Freund's Adjuvant (CFA)
-
Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Saline Control
-
CFA + Saline
-
CFA + LAH (e.g., 4 mg/kg, i.p.)
-
CFA + LAH (e.g., 8 mg/kg, i.p.)[4]
-
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the left hind paw of the rats in the CFA groups.[4]
-
Drug Administration: Begin daily administration of LAH or saline on the day of CFA injection and continue for the duration of the study (e.g., 7 or 14 days).[4][6]
-
Behavioral Testing:
-
Thermal Hyperalgesia (Paw Withdrawal Latency - PWL): Measure the latency of paw withdrawal from a radiant heat source.[4][9]
-
Mechanical Allodynia (Paw Withdrawal Threshold - PWT): Determine the paw withdrawal threshold in response to stimulation with von Frey filaments.[6]
-
Conduct baseline measurements before CFA injection and at regular intervals post-injection (e.g., daily or every other day).
-
-
Paw Edema Measurement: Measure the paw volume or diameter at the same time points as the behavioral testing.
-
Data Analysis: Analyze the changes in PWL, PWT, and paw edema over time for each group.
Data Presentation
Table 1: Effect of Lappaconitine on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | i.p. | 0.85 ± 0.05 | - |
| Lappaconitine | 2 | i.p. | 0.62 ± 0.04* | 27.1 |
| Lappaconitine | 4 | i.p. | 0.45 ± 0.03 | 47.1 |
| Lappaconitine | 8 | i.p. | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 5 | i.p. | 0.35 ± 0.03** | 58.8 |
| Note: Data are hypothetical and for illustrative purposes. Actual results may vary. *p<0.05, **p<0.01 compared to Vehicle Control. |
Table 2: Effect of Lappaconitine Hydrobromide (LAH) on CFA-Induced Inflammatory Pain in Rats[4]
| Treatment Group | Dose (mg/kg/day) | Route | Paw Withdrawal Latency (s) on Day 7 (Mean ± SEM) | Mechanical Withdrawal Threshold (g) on Day 14 (Mean ± SEM) |
| Saline Control | - | i.p. | 12.5 ± 0.8 | 15.2 ± 1.1 |
| CFA + Saline | - | i.p. | 4.2 ± 0.5 | 4.5 ± 0.6 |
| CFA + LAH | 4 | i.p. | 7.8 ± 0.6 | 8.9 ± 0.9 |
| CFA + LAH | 8 | i.p. | 9.9 ± 0.7 | 11.3 ± 1.0 |
| Note: Data are adapted from published studies for illustrative purposes.[4][6] *p<0.05, **p<0.01 compared to CFA + Saline. |
Conclusion
Lappaconitine demonstrates significant and dose-dependent analgesic and anti-inflammatory effects in both acute and chronic models of inflammatory pain in rats. The detailed protocols and expected outcomes provided in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of Lappaconitine. The compound's mechanism of action, involving the inhibition of key inflammatory pathways and ion channels, underscores its promise as a non-addictive alternative for pain management.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of lappaconitine on Freund's complete adjuvant-induced arthritis exerted through P2X7 receptor-mediated regulation of M1/M2 balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lappaconitine Hydrobromide Using High-Performance Liquid Chromatography (HPLC)
Introduction
Lappaconitine (B608462), a diterpenoid alkaloid extracted from plants of the Aconitum genus, is utilized for its analgesic properties.[1][2] Accurate and reliable quantification of Lappaconitine hydrobromide is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the determination of Lappaconitine hydrobromide, suitable for researchers, scientists, and drug development professionals. The described method is simple, sensitive, specific, and accurate for its intended purpose.[3]
Principle
This method employs reversed-phase HPLC with UV detection to separate and quantify Lappaconitine hydrobromide. The separation is achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent. The concentration of Lappaconitine hydrobromide is determined by comparing the peak area of the sample to that of a reference standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Column: Discovery C18 column (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of 0.1 mol·L-1 sodium dihydrogen phosphate (B84403) and methanol (B129727) (32:68, v/v).[3]
-
Flow Rate: 0.7 mL·min-1.[3]
-
Column Temperature: 37 °C.[4]
-
Injection Volume: 10 µL.[4]
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of Lappaconitine hydrobromide reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.02 - 0.32 mg·mL-1).[3]
3. Sample Preparation
-
For Injections: Dilute the Lappaconitine hydrobromide for injection with the mobile phase to obtain a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma, Blood):
-
Protein Precipitation: To a known volume of the biological sample (e.g., 20 µL of blood), add a precipitating agent like acetonitrile (B52724) (e.g., 100 µL).[1]
-
Vortex the mixture for approximately 1 minute.[1]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Collect the supernatant for injection into the HPLC system.[1]
-
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the Lappaconitine peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of Lappaconitine hydrobromide in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated HPLC and UPLC-MS/MS methods for Lappaconitine quantification.
| Parameter | HPLC-UV Method[3] | HPLC-UV Method for Related Substances[4] | UPLC-MS/MS in Mouse Blood[1][2] | LC-MS/MS in Rabbit Plasma |
| Linearity Range | 0.02 - 0.32 mg·mL-1 | 0.9517 - 38.07 µg·mL-1 | 0.1 - 500 ng·mL-1 | 13.125 - 1050.0 ng·mL-1 |
| Correlation Coefficient (r/R²) | r = 0.9998 | r = 1.000 | R² = 0.9979 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.095 µg·mL-1 | 0.04 ng·mL-1 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.32 µg·mL-1 | 0.1 ng·mL-1 | 13.125 ng·mL-1 |
| Precision (RSD%) | Good (value not specified) | < 2.0% | Intra-day: < 13%, Inter-day: < 14% | < 7.51% |
| Accuracy/Recovery (%) | Good (value not specified) | 100.2% | 90.1 - 107.2% | 92.3 - 102% |
Visualizations
References
- 1. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC determination of lappaconitine hydrobromide for injection an...: Ingenta Connect [ingentaconnect.com]
- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
Application Note and Protocol: Quantitative Analysis of Lappaconitine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaconitine (B608462), a diterpenoid alkaloid extracted from plants of the Aconitum species, is utilized as a non-narcotic analgesic with potent anti-inflammatory and anti-arrhythmic properties.[1] Given its therapeutic potential and narrow therapeutic window, a robust and sensitive analytical method for the quantitative determination of Lappaconitine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] This document provides a detailed protocol for the analysis of Lappaconitine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[3]
The described methodology is based on established and validated procedures, offering a reliable framework for the accurate quantification of Lappaconitine. The protocol encompasses plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Lappaconitine reference standard (>98% purity)
-
Internal Standard (IS), e.g., Ketoconazole, Tetrahydropalmatine, or Khasianine[4][5][6]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
-
Drug-free plasma for calibration and quality control samples
Sample Preparation
Two primary methods for plasma sample preparation are presented: protein precipitation and liquid-liquid extraction.
2.2.1. Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Allow plasma samples to thaw at room temperature.
-
In a 1.5 mL centrifuge tube, add 20 µL of the plasma sample.[5]
-
Add 100 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL Khasianine).[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.[5]
-
Carefully collect 80 µL of the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[5]
2.2.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract by removing more matrix components.
-
Thaw plasma samples to room temperature.
-
Pipette 1.0 mL of plasma into a clean centrifuge tube.[4]
-
Spike the sample with 100 µL of the internal standard solution (e.g., 500 ng/mL Ketoconazole).[4]
-
Add 500 µL of 1 mol/L NaOH and mix well.[4]
-
Add 3.0 mL of n-hexane for extraction.[4]
-
Vortex the mixture for 2 minutes.[4]
-
Centrifuge for 10 minutes to separate the organic and aqueous phases.[4]
-
Transfer the organic phase (top layer) to a new tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 200 µL of a methanol and water mixture (50:50, v/v).[4]
-
Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[4]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be adapted based on the specific instrumentation available.
2.3.1. Liquid Chromatography
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Inertsil ODS-3 C18 (2.1 × 50mm, 0.5μm)[4][5]
-
Mobile Phase A: 0.1% formic acid and 2.0 mM ammonium acetate in water[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Column Temperature: 30°C[5]
-
Gradient Elution:
2.3.2. Mass Spectrometry
Data Presentation
The following table summarizes the quantitative data from various validated LC-MS/MS methods for Lappaconitine analysis in plasma.
| Parameter | Method 1 (Rabbit Plasma)[4] | Method 2 (Mouse Blood)[5] | Method 3 (Mouse Plasma)[6] | Method 4 (Rat Plasma)[2][7] |
| Linearity Range (ng/mL) | 13.125 - 1050.0 | 0.1 - 500 | 3.0 - 2000.0 | 0.3125 - 1000 |
| LLOQ (ng/mL) | 13.125 | 0.1 | 3.0 | Not explicitly stated |
| LOD (ng/mL) | 0.1 | 0.04 | Not explicitly stated | 0.104 |
| Intra-day Precision (%RSD) | < 7.51% | < 13% | < 9.9% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 7.51% | < 14% | < 9.9% | Not explicitly stated |
| Accuracy (%) | 92.3 - 102% | 90.1 - 107.2% | Within ± 4.8% (RE) | Not explicitly stated |
| Recovery (%) | 77.8 - 84.4% | > 81.1% | Not explicitly stated | Not explicitly stated |
| Matrix Effect (%) | 77.8 - 84.4% | 102.1 - 108.8% | Not explicitly stated | Not explicitly stated |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Lappaconitine in plasma samples.
Caption: Workflow for Lappaconitine analysis in plasma.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression from sample collection to final data analysis.
Caption: Logical flow of the analytical process.
References
- 1. pharmjournal.ru [pharmjournal.ru]
- 2. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Patch-Clamp Electrophysiology with Lappaconitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the effects of Lappaconitine (B608462), a diterpenoid alkaloid with known analgesic and antiarrhythmic properties. The primary mechanism of action of Lappaconitine is the blockade of voltage-gated sodium channels (Navs).[1][2][3] This document outlines detailed protocols for investigating Lappaconitine's interaction with these channels, as well as its effects on other relevant targets such as P2X3 receptors.
Introduction to Lappaconitine
Lappaconitine is a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species.[3] It has been clinically used for its analgesic and anti-inflammatory effects.[4] The primary pharmacological action of Lappaconitine is the irreversible and voltage-dependent blockade of voltage-gated sodium channels, with a preference for the open state of the channel.[5] This blockade reduces neuronal excitability, thereby producing its analgesic and antiarrhythmic effects.[3][5] Notably, Lappaconitine has been shown to be a potent inhibitor of the Nav1.7 sodium channel subtype, a key player in pain signaling pathways.[1][6][7] Additionally, studies suggest that Lappaconitine's analgesic effects may also involve the modulation of P2X3 receptors in dorsal root ganglion (DRG) neurons.[4][8][9]
Quantitative Data Summary
The following table summarizes the known quantitative data for Lappaconitine's effects on various ion channels. This data has been compiled from multiple electrophysiological studies.
| Compound | Ion Channel Subtype | Cell Type | Method | Key Parameters | Reference |
| Lappaconitine | Nav1.7 | HEK293 | Whole-Cell Patch-Clamp (Incubation) | IC50: 27.67 µM (at -70 mV holding potential) | [1][6] |
| Lappaconitine | Nav1.7 | HEK293 | Whole-Cell Patch-Clamp (Perfusion) | IC50: 65.33 µM (at -50 mV holding potential) | [6] |
| Lappaconitine | Nav1.7 | HEK293 | Whole-Cell Patch-Clamp (Perfusion) | IC50: 133.20 µM (at -70 mV holding potential) | [6] |
| Lappaconitine | Nav1.7 | HEK293 | Whole-Cell Patch-Clamp (Perfusion) | IC50: 221.30 µM (at -120 mV holding potential) | [6] |
| Lappaconitine | Cardiac Na+ Channels (hH1/Nav1.5) | Guinea-Pig Atria | Tissue Bath | Negative inotropic action at 0.06 µM; Asystole at 4.5 µM | [10] |
| Aconitine (related alkaloid) | Nav1.7 | HEK293 | Whole-Cell Patch-Clamp | IC50: 59.30 µmol/L | [6] |
| Aconitine (related alkaloid) | hERG (Kv11.1) | Xenopus Oocytes | Two-Microelectrode Voltage-Clamp | IC50: 1.801 µM | [11] |
| Aconitine (related alkaloid) | Kv1.5 | Xenopus Oocytes | Two-Microelectrode Voltage-Clamp | IC50: 0.796 µM | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Lappaconitine's Effect on Nav1.7 Channels in HEK293 Cells
This protocol is adapted from studies investigating the inhibitory effects of Lappaconitine on human Nav1.7 channels stably expressed in Human Embryonic Kidney (HEK293) cells.[1][6]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Nav1.7 channel alpha subunit.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
Internal (Pipette) Solution (in mM):
-
140 CsF
-
10 NaCl
-
1.1 EGTA
-
10 HEPES
-
Adjust pH to 7.3 with CsOH.
-
Filter the solution using a 0.2 µm syringe filter before use.
-
-
External (Bath) Solution (in mM):
-
140 NaCl
-
3 KCl
-
1 MgCl₂
-
1 CaCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Lappaconitine Stock Solution:
-
Prepare a high-concentration stock solution of Lappaconitine in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
4. Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting state.
-
Apply depolarizing test pulses to 0 mV for 20 ms (B15284909) to elicit Nav1.7 currents.
-
Apply these test pulses at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
Perfuse the cell with increasing concentrations of Lappaconitine. Due to its slow and irreversible binding, allow sufficient time (at least 10-20 minutes) for the drug effect to reach a steady state at each concentration.[1][6]
-
Record the reduction in the peak inward current at each concentration.
5. Voltage-Clamp Protocol for State-Dependence:
-
To investigate the voltage-dependence of the block, repeat the tonic block protocol at different holding potentials (e.g., -90 mV, -70 mV) to alter the proportion of channels in the resting and inactivated states.[6]
6. Data Analysis:
-
Measure the peak sodium current amplitude before and after Lappaconitine application.
-
Construct concentration-response curves by plotting the percentage of current inhibition against the Lappaconitine concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
Protocol 2: Investigating Lappaconitine's Effect on P2X3 Receptors in Dorsal Root Ganglion (DRG) Neurons
This protocol provides a framework for studying the modulatory effects of Lappaconitine on P2X3 receptors, which are implicated in its analgesic mechanism.[8][9]
1. DRG Neuron Preparation:
-
Isolate dorsal root ganglia from rodents in accordance with institutional animal care and use guidelines.
-
Dissociate the ganglia enzymatically (e.g., using collagenase and trypsin) and mechanically to obtain a single-cell suspension.
-
Plate the dissociated neurons on coated coverslips and culture them for 24-48 hours.
2. Solutions:
-
Internal (Pipette) Solution (in mM):
-
140 KCl
-
2 MgCl₂
-
10 HEPES
-
1 EGTA
-
4 Mg-ATP
-
Adjust pH to 7.2 with KOH.
-
-
External (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Agonist and Lappaconitine Solutions:
-
Prepare stock solutions of a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), in water.
-
Prepare a stock solution of Lappaconitine in DMSO.
-
Dilute the stocks in the external solution to the final desired concentrations.
-
3. Electrophysiological Recording:
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on small-diameter DRG neurons, which are more likely to express P2X3 receptors.[12]
-
Clamp the membrane potential at -60 mV.
4. Experimental Procedure:
-
Record baseline currents.
-
Apply the P2X3 agonist (e.g., 10 µM α,β-meATP) for a short duration (e.g., 2 seconds) to evoke an inward current. P2X3 receptors desensitize rapidly.[12]
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the neuron with Lappaconitine for a designated period.
-
Co-apply the P2X3 agonist and Lappaconitine and record the evoked current.
-
Wash out the drugs to assess the reversibility of the effect.
5. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked inward current in the absence and presence of Lappaconitine.
-
Calculate the percentage of inhibition or modulation of the P2X3 receptor current by Lappaconitine.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for Lappaconitine's analgesic effect.
Caption: General workflow for a patch-clamp experiment with Lappaconitine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lappaconitine - LKT Labs [lktlabs.com]
- 5. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of lappaconitine on neuropathic pain mediated by P2X3 receptor in rat dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preparing Lappaconitine Hydrobromide Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Lappaconitine (B608462) hydrobromide stock solutions for use in research and drug development. Lappaconitine hydrobromide is a diterpenoid alkaloid derived from plants of the Aconitum species, known for its analgesic and anti-inflammatory properties.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility Data
Table 1: Physicochemical and Solubility Data for Lappaconitine Hydrobromide
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₄N₂O₈·HBr | [5] |
| Molecular Weight | 665.62 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Solubility in DMSO | ≥ 10 mg/mL | [6] |
| Solubility in Ethanol | Soluble (6 mg/mL for the base form) | [6] |
| Solubility in Water | Soluble (qualitative) | [4][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of Lappaconitine hydrobromide stock solutions in common laboratory solvents. It is crucial to use high-purity solvents and sterile techniques, especially when preparing solutions for cell-based assays.
Protocol 1: Preparation of a 10 mM Lappaconitine Hydrobromide Stock Solution in DMSO
Materials:
-
Lappaconitine hydrobromide powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of Lappaconitine hydrobromide = 665.62 g/mol
-
To prepare 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 665.62 g/mol = 0.0066562 g = 6.66 mg
-
-
-
Weigh the compound:
-
Using a calibrated analytical balance, carefully weigh out 6.66 mg of Lappaconitine hydrobromide powder and place it into a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7]
-
-
Sterilization (Optional):
-
For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]
-
Protocol 2: Preparation of an Aqueous Lappaconitine Hydrobromide Stock Solution
Due to the lack of a precise quantitative value for aqueous solubility, it is recommended to prepare aqueous solutions at lower concentrations and to verify dissolution visually.
Materials:
-
Lappaconitine hydrobromide powder
-
Sterile, deionized, or distilled water (e.g., cell culture grade water)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer or sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired concentration:
-
Start with a conservative concentration, for example, 1 mg/mL, and adjust as needed based on visual confirmation of complete dissolution.
-
-
Weigh the compound:
-
Weigh the desired amount of Lappaconitine hydrobromide powder and place it in a sterile tube. For a 1 mg/mL solution, weigh 1 mg of the compound.
-
-
Add solvent:
-
Add the corresponding volume of sterile water. For a 1 mg/mL solution, add 1 mL of water.
-
-
Dissolution:
-
Vortex the solution vigorously. If the compound does not fully dissolve, sonication can be used to aid dissolution. Gentle warming may also be applied, but monitor for any signs of degradation.
-
-
Sterilization:
-
Filter the aqueous solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.
-
-
Storage:
-
Aqueous solutions are generally less stable than DMSO stocks. It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than a few days and protect from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability under these conditions should be validated.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing a Lappaconitine hydrobromide stock solution.
Caption: Workflow for Lappaconitine Hydrobromide Stock Solution Preparation.
Signaling Pathway
Lappaconitine hydrobromide's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[3][9] By blocking these channels, Lappaconitine hydrobromide reduces neuronal excitability, thereby producing its analgesic effects.[3][9]
Caption: Mechanism of Action of Lappaconitine Hydrobromide on Neuronal Signaling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. sostceramide.com [sostceramide.com]
- 4. kintai-bio.com [kintai-bio.com]
- 5. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Lappaconitine Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell viability assays to evaluate the cytotoxic effects of Lappaconitine, a diterpenoid alkaloid with potential anticancer properties.[1][2][3] This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways and experimental workflows.
Introduction to Lappaconitine and its Cytotoxic Effects
Lappaconitine (LA), isolated from plants of the Aconitum and Delphinium genera, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2][3] Its derivatives, such as Lappaconitine hydrochloride (LH) and Lappaconitine sulfate (B86663) (LS), have been synthesized to improve solubility and efficacy, showing promise in inhibiting cell proliferation and inducing apoptosis.[1][4][5][6] Understanding the cytotoxic mechanisms of Lappaconitine is crucial for its development as a potential therapeutic agent. This document outlines standard assays to quantify its impact on cell viability and elucidate its mechanism of action.
Data Presentation: Quantitative Analysis of Lappaconitine Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lappaconitine derivatives in various cancer cell lines, as determined by different cell viability assays. This data provides a reference for designing experiments and comparing results.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| Lappaconitine hydrochloride (LH) | HCT-116 (Human colon cancer) | MTT | 24h | 413.1 µg/mL |
| 48h | 174.2 µg/mL | |||
| Lappaconitine hydrochloride (LH) | HepG2 (Human liver cancer) | CCK-8 | 24h | 596.2 ± 0.296 μg/mL |
| 48h | 372.7 ± 0.342 μg/mL | |||
| Lappaconitine sulfate (LS) | HepG2 (Human liver cancer) | MTT | 48h | 360 µg/mL |
| Lappaconitine sulfate (LS) | HeLa (Human cervical cancer) | MTT | 48h | 571 µg/mL |
| Lappaconitine sulfate (LS) | A549 (Human non-small cell lung cancer) | CCK-8 | Not Specified | Dose- and time-dependent decrease in viability |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Workflow for Assessing Lappaconitine Cytotoxicity
The following diagram illustrates a general workflow for evaluating the cytotoxic effects of Lappaconitine on a selected cancer cell line.
Caption: General experimental workflow for Lappaconitine cytotoxicity assessment.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Lappaconitine (or its derivatives)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of Lappaconitine in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Lappaconitine) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]
Materials:
-
Lappaconitine (or its derivatives)
-
Selected cancer cell line
-
Complete cell culture medium (serum-free medium is often recommended for the treatment period to avoid LDH from serum)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of Lappaconitine as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Apoptosis Assays
Lappaconitine has been shown to induce apoptosis in cancer cells.[1][4][5] The following methods can be used to detect and quantify apoptosis.
DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains are fluorescent dyes that bind to DNA and are used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1][4]
Protocol:
-
Seed and treat cells with Lappaconitine on coverslips in a multi-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Wash again with PBS.
-
Stain the cells with DAPI or Hoechst solution for 5-10 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live or early apoptotic cells.
Protocol:
-
Seed and treat cells in 6-well plates.
-
After treatment, harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Signaling Pathways in Lappaconitine-Induced Cytotoxicity
Lappaconitine has been reported to induce apoptosis through the modulation of key signaling pathways, including the MAPK and PI3K/AKT pathways.[1][6][13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Lappaconitine has been shown to activate JNK and p38 while inhibiting ERK phosphorylation, leading to apoptosis.[1][13]
Caption: Lappaconitine's effect on the MAPK signaling pathway.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival. Lappaconitine sulfate has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][6]
Caption: Lappaconitine's inhibitory effect on the PI3K/AKT pathway.
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
- 6. Lappaconitine sulfate induces apoptosis and G0/G1 phase cell cycle arrest by PI3K/AKT signaling pathway in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. tribioscience.com [tribioscience.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Lappaconitine hydrochloride inhibits proliferation and induces apoptosis in human colon cancer HCT-116 cells via mitochondrial and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery Systems of Lappaconitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of various transdermal delivery systems for Lappaconitine, a diterpenoid alkaloid with potent analgesic and anti-inflammatory properties. The information is intended to guide researchers in formulating and characterizing transdermal patches, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and ethosomes for enhanced skin permeation and sustained release of Lappaconitine.
Introduction to Transdermal Delivery of Lappaconitine
Lappaconitine has been clinically used for its analgesic effects, but its transdermal delivery is limited by the barrier properties of the stratum corneum. Advanced transdermal delivery systems offer a promising approach to overcome this limitation, providing controlled and sustained release, avoiding first-pass metabolism, and improving patient compliance. This document outlines various strategies to enhance the transdermal permeation of Lappaconitine, including the use of chemical enhancers, and nano-sized carriers like SLNs, NLCs, and ethosomes.
Mechanism of Action of Lappaconitine
Lappaconitine primarily exerts its analgesic effects by blocking voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of pain signals. It shows a preference for subtypes Nav1.7, Nav1.8, and Nav1.5, which are highly expressed in nociceptive neurons. By blocking these channels, Lappaconitine reduces neuronal excitability and inhibits the transmission of pain signals.
Comparative Data of Lappaconitine Transdermal Delivery Systems
The following tables summarize quantitative data from studies on different transdermal delivery systems for Lappaconitine, allowing for a comparative analysis of their performance.
Table 1: Formulation and In Vitro Performance of Lappaconitine Transdermal Systems
| Delivery System | Lappaconitine Concentration (%) | Key Formulation Components | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Cumulative Release after 24h (%) | Steady-State Flux (Jss) (µg/cm²/h) |
| Transdermal Patch [1] | 7 | Cinnamic acid (counter-ion), AAOH (adhesive matrix) | - | - | - | - |
| Nanostructured Lipid Carriers (NLCs) [2] | Not specified | Solid lipid, liquid lipid, surfactant | ~200 | >85 | ~60 | ~1.5 |
| Lappaconitine Trifluoroacetate (LAF) Nanofibrous Membranes | Various | Polyvinyl alcohol (PVA) | - | - | ~81 (after 72h) | 206.82 |
Table 2: In Vivo Performance of Lappaconitine Transdermal Systems
| Delivery System | Animal Model | AUC₀₋t (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Pain Inhibition Ratio (%) |
| Transdermal Patch [1] | Not specified | 2450.40 ± 848.52 | Not reported | Not reported | 81.18 |
| Nanostructured Lipid Carriers (NLCs) [2] | Rat | Higher than SLNs | Higher than SLNs | Not reported | Not reported |
Experimental Protocols
Preparation of Lappaconitine Transdermal Patch (Solvent Casting Method)
This protocol describes the preparation of a matrix-type transdermal patch using the solvent casting technique.
Materials:
-
Lappaconitine powder
-
Counter-ion (e.g., Cinnamic acid)
-
Pressure-sensitive adhesive (PSA) with hydroxyl groups (e.g., AAOH)
-
Solvent (e.g., Ethyl acetate)
-
Release liner
-
Backing membrane
Protocol:
-
Dissolve 7g of Lappaconitine and a 1.5 molar ratio of cinnamic acid in a suitable volume of ethyl acetate.
-
Slowly add the AAOH pressure-sensitive adhesive to the drug solution while stirring continuously.
-
Continue stirring until a homogenous and viscous drug-in-adhesive matrix is formed.
-
Carefully cast the matrix onto a release liner using a film-coating apparatus to a desired thickness.
-
Dry the cast film in an oven at a controlled temperature (e.g., 60°C) for a specified time to ensure complete solvent removal.
-
Laminate the dried drug-in-adhesive layer with a backing membrane.
-
Cut the prepared laminate into patches of the desired size and store them in a desiccator until further evaluation.
Preparation of Lappaconitine-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol outlines the preparation of NLCs using a high-pressure homogenization method.
Materials:
-
Lappaconitine
-
Solid lipid (e.g., Glyceryl behenate)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Protocol:
-
Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Disperse Lappaconitine in the molten lipid mixture with continuous stirring.
-
In a separate beaker, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-shear stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles and pressure to form a nanoemulsion.
-
Cool the resulting nanoemulsion to room temperature with gentle stirring to allow the lipid to recrystallize and form NLCs.
Preparation of Lappaconitine-Loaded Ethosomes
This protocol describes the "cold method" for preparing ethosomes.
Materials:
-
Lappaconitine
-
Phospholipids (e.g., Soy phosphatidylcholine)
-
Ethanol
-
Purified water
Protocol:
-
Disperse the phospholipids in ethanol in a covered vessel with constant stirring until a clear solution is obtained.
-
Add Lappaconitine to the ethanolic phospholipid solution and continue stirring until it is completely dissolved.
-
In a separate vessel, heat purified water to 30°C.
-
Slowly add the heated water to the ethanolic solution in a thin stream with continuous stirring.
-
Continue stirring for a specified time (e.g., 30 minutes) to allow for the formation of ethosomes.
-
The resulting ethosomal suspension can be sonicated or extruded through polycarbonate membranes to reduce the vesicle size and improve homogeneity.
In Vitro Drug Release Study
This protocol describes the use of a Franz diffusion cell for in vitro release studies.
Protocol:
-
Mount a synthetic membrane (e.g., cellulose (B213188) acetate) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4) and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Apply the Lappaconitine transdermal formulation (patch, gel, etc.) to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area over time.
Ex Vivo Skin Permeation Study
This protocol uses excised animal or human skin in a Franz diffusion cell to evaluate skin permeation.
Protocol:
-
Excise full-thickness skin from a suitable source (e.g., rat, pig, or human cadaver).
-
Remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with an appropriate receptor medium and maintain physiological conditions (32 ± 0.5°C, constant stirring).
-
Apply the Lappaconitine formulation to the skin surface in the donor compartment.
-
Collect samples from the receptor compartment at regular intervals and analyze for Lappaconitine content.
-
At the end of the study, the skin can be removed, and the amount of drug retained in the skin can be determined.
-
Calculate the permeation parameters, including the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).
Conclusion
The transdermal delivery of Lappaconitine can be significantly enhanced through the use of advanced formulation strategies. Transdermal patches with counter-ions, and nano-based systems like NLCs and ethosomes have shown promise in improving skin permeation and achieving sustained drug release. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working on the development of effective transdermal therapies with Lappaconitine. Further optimization and comparative studies are encouraged to identify the most promising delivery system for clinical applications.
References
Unraveling the Analgesic Mechanisms of Lappaconitine: A Metabolomics Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lappaconitine (B608462) (LA), a C-18 diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai, has been clinically utilized for its potent analgesic properties, offering an efficacy comparable to some opioids but without the associated addiction risk.[1][2][3] Despite its long-standing use, the precise molecular mechanisms underpinning its pain-relieving effects remain a subject of ongoing investigation. This document outlines a detailed metabolomics-based approach to elucidate the analgesic effects of lappaconitine hydrobromide (LAH) in a preclinical model of inflammatory pain.
Recent studies have leveraged metabolomics to investigate the alterations in metabolite profiles within the dorsal root ganglion (DRG) of rats subjected to Complete Freund's Adjuvant (CFA)-induced inflammatory pain, followed by treatment with LAH.[1][4][5][6] These investigations have revealed that LAH administration significantly modulates key metabolic pathways, particularly those involved in lipid metabolism, thereby reducing pain and inflammation.[1][4][5][6]
This application note provides a comprehensive overview of the experimental workflow, from the animal model induction to data analysis, and presents the key findings in a structured format to facilitate replication and further research in the field of analgesic drug development.
Experimental Workflow
The overall experimental design involves the induction of inflammatory pain in a rat model, followed by treatment with lappaconitine hydrobromide and subsequent metabolomic analysis of the dorsal root ganglion.
Key Signaling Pathways Modulated by Lappaconitine
Metabolomic analysis of the dorsal root ganglion in a CFA-induced inflammatory pain model revealed that lappaconitine hydrobromide administration significantly modulates several metabolic pathways. The analgesic effect of LAH is believed to be mediated, in part, by the downregulation of pro-inflammatory pathways and the upregulation of anti-inflammatory pathways.
Quantitative Data Summary
The analgesic effect of lappaconitine hydrobromide was quantified through behavioral testing, specifically the paw withdrawal latency (PWL) test. The results demonstrate a dose-dependent increase in pain threshold following LAH administration in rats with CFA-induced inflammatory pain.
Table 1: Effect of Lappaconitine Hydrobromide (LAH) on Paw Withdrawal Latency (PWL) in CFA-induced Inflammatory Pain Model
| Treatment Group | Dosage | Paw Withdrawal Latency (s) |
| Saline | - | Baseline |
| CFA + Saline | - | Significantly Decreased vs. Saline |
| CFA + LAH | 4 mg/kg | Significantly Increased vs. CFA + Saline |
| CFA + LAH | 8 mg/kg | Significantly Increased vs. CFA + Saline & CFA + 4 mg/kg LAH |
Note: This table summarizes the general findings. For specific numerical data, please refer to the original research articles.
Table 2: Key Metabolites and Pathways Modulated by Lappaconitine Hydrobromide (LAH)
| Metabolic Pathway | Effect of CFA-induced Pain | Effect of LAH Treatment |
| Retinol Metabolism | Upregulated | Downregulated |
| Glycerophospholipid Metabolism | Upregulated | Modulated |
| Alpha-Linolenic Acid Metabolism | - | Upregulated |
| Arachidonic Acid Metabolism | Affected | Modulated |
| Linoleic Acid Metabolism | Affected | Modulated |
| Alanine, Aspartate, and Glutamate Metabolism | Downregulated | Modulated |
Detailed Experimental Protocols
I. Animal Model and Treatment
-
Animals: Adult male Wistar rats (200-220 g) are used for the study.[6] Animals are housed under standard laboratory conditions with free access to food and water.
-
Inflammatory Pain Model: A single subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.[6]
-
Treatment Groups: The rats are randomly divided into four groups:
-
Saline (Control)
-
CFA + Saline
-
CFA + 4 mg/kg LAH
-
CFA + 8 mg/kg LAH
-
-
Drug Administration: Lappaconitine hydrobromide (LAH) or saline is administered daily via intraperitoneal injection for a period of 7 consecutive days, starting from the day of CFA injection.[6]
II. Behavioral Testing
-
Paw Withdrawal Latency (PWL): The thermal hyperalgesia is assessed using a plantar test apparatus.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Measurements are taken at baseline and at regular intervals after CFA injection and LAH treatment.[6]
III. Sample Collection and Preparation for Metabolomics
-
Tissue Collection: On the final day of the experiment, rats are euthanized, and the dorsal root ganglia (DRG) at the L3-L5 lumbar levels are rapidly dissected.[6]
-
Metabolite Extraction:
-
The collected DRG tissues are immediately frozen in liquid nitrogen.
-
For metabolite extraction, a pre-chilled solvent mixture of acetonitrile (B52724), methanol, and water (2:2:1, v/v/v) is added to the homogenized tissue.[6]
-
The mixture is vortexed and then sonicated in an ice bath.
-
After centrifugation, the supernatant containing the metabolites is collected and dried under vacuum.[6]
-
IV. LC-MS/MS-Based Metabolomics Analysis
-
Chromatography: The dried metabolite extracts are reconstituted in a suitable solvent and analyzed using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
-
Mass Spectrometry:
-
The mass spectrometer is operated in both positive and negative ion modes to cover a broad range of metabolites.
-
Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS fragmentation to aid in metabolite identification.[4]
-
V. Data Analysis
-
Data Preprocessing: The raw LC-MS data is processed using software such as XCMS for peak picking, alignment, and integration.
-
Metabolite Identification: Metabolites are identified by matching the accurate mass-to-charge ratio (m/z) and MS/MS fragmentation patterns with online databases such as METLIN and the Human Metabolome Database (HMDB).
-
Statistical Analysis:
-
Multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is performed to identify differential metabolites between the treatment groups.
-
Univariate statistical tests (e.g., t-test, ANOVA) are used to determine the statistical significance of the changes in individual metabolite levels.
-
-
Pathway Analysis: The identified differential metabolites are then mapped to metabolic pathways using tools like MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological implications of the observed changes.
Conclusion
The application of metabolomics provides a powerful platform for understanding the complex mechanisms of action of analgesic compounds like lappaconitine. The findings from these studies indicate that lappaconitine exerts its analgesic effects by modulating key metabolic pathways, particularly those involved in lipid metabolism within the dorsal root ganglion.[1][4][5] This detailed protocol and the summarized findings offer a valuable resource for researchers in pain and pharmacology, paving the way for the development of novel non-addictive analgesics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Applications of Lappaconitine as a Non-Addictive Analgesic: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lappaconitine (LA), a C18-diterpenoid alkaloid extracted from plants of the Aconitum species, has been utilized for its analgesic properties for many years, particularly in China.[1] Its potent pain-relieving effects, coupled with a notable lack of addictive potential, make it a compelling candidate for development as an alternative to traditional opioid analgesics.[1][2] Lappaconitine has demonstrated efficacy in various pain models and clinical settings, including postoperative and cancer-related pain.[1][3] These application notes provide a comprehensive overview of the clinical applications of Lappaconitine, its mechanism of action, and detailed protocols for its preclinical evaluation.
Mechanism of Action
The primary analgesic mechanism of Lappaconitine is the blockade of voltage-gated sodium channels (VGSCs), with a particular affinity for the Nav1.7 subtype, which is crucial for pain signal transmission.[2][4][5] By inhibiting Nav1.7 channels in nociceptive neurons, Lappaconitine reduces neuronal excitability and impedes the propagation of action potentials that carry pain signals from the periphery to the central nervous system.[6][7] This targeted action on pain pathways, without significant interaction with the dopaminergic reward system, is believed to be the basis for its non-addictive nature.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of Lappaconitine
| Parameter | Value | Species/Model | Reference |
| IC50 (Nav1.7) | 27.67 µmol/L | HEK293 cells | [2] |
| ED50 (Neuropathic Pain - Mechanical Allodynia) | 1.1 mg/kg (s.c.) | Rat (Spinal Nerve Ligation) | [1] |
| ED50 (Neuropathic Pain - Thermal Hyperalgesia) | 1.6 mg/kg (s.c.) | Rat (Spinal Nerve Ligation) | [1] |
| ED50 (Bone Cancer Pain - Mechanical Allodynia) | 2.0 mg/kg (s.c.) | Rat (Tibia Implantation) | [1] |
| ED50 (General Analgesia) | 3.5 mg/kg | Mouse | [8] |
Table 2: Clinical Efficacy of Lappaconitine in Postoperative and Cancer Pain
| Clinical Setting | Lappaconitine Dosage | Comparator | Key Efficacy Outcome | Reference |
| Postoperative Pain (Cholecystectomy) | 40 mg | Fentanyl 0.4 mg | Similar pain scaling to fentanyl with significantly fewer side effects (nausea, vomiting, itching). | |
| Postoperative Pain (Rectal Cancer Surgery) | 8 mg pre-op IV drip, followed by 36 mg total via PCIA | Tramadol (100 mg pre-op IV drip, 900 mg total via PCIA) | No significant difference in VAS scores compared to tramadol. | [4] |
| Cancer Pain (Liver Cancer) | Lappaconitine Hydrobromide | Pethidine | After three weeks, the effective rate was 92.35% for Lappaconitine vs. 18.18% for the control group. | [3] |
| Cancer Pain (Moderate to Severe) | 16 mg (in combination with morphine) | Morphine sulfate (B86663) sustained-release tablets alone | Enhanced analgesic effects, reduced morphine dosage, and decreased adverse reactions. | [1] |
Experimental Protocols
Hot Plate Test for Thermal Pain
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal stimulus response.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Stopwatch.
-
Male Wistar rats (180-220 g) or Swiss Albino mice (20-25 g).
-
Lappaconitine solution.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week. On the test day, bring them to the testing room 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal on the hot plate within the restrainer and start the stopwatch. Record the time until the animal exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30-45 seconds is enforced.
-
Drug Administration: Administer Lappaconitine, vehicle, or positive control via the desired route (e.g., intraperitoneally, orally).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Acetic Acid-Induced Writhing Test for Visceral Pain
This test evaluates peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by an irritant.
Materials:
-
0.6% acetic acid solution.
-
Syringes and needles.
-
Transparent observation chambers.
-
Stopwatch.
-
Male Swiss Albino mice (20-25 g).
-
Lappaconitine solution.
-
Vehicle control.
-
Positive control (e.g., diclofenac (B195802) sodium).
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for one week. Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Drug Administration: Administer Lappaconitine, vehicle, or positive control (e.g., orally) 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Mean writhes in test group / Mean writhes in control group)] x 100.
Formalin Test for Inflammatory Pain
This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain.
Materials:
-
5% formalin solution in saline.
-
Microsyringe.
-
Transparent observation chambers.
-
Stopwatch.
-
Male Wistar rats (180-220 g).
-
Lappaconitine solution.
-
Vehicle control.
-
Positive control.
Procedure:
-
Acclimatization: Acclimatize animals as previously described.
-
Drug Administration: Administer Lappaconitine, vehicle, or positive control 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the animal in the observation chamber. Record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the time spent licking/biting in the drug-treated groups to the vehicle control group for both phases to determine the analgesic effect on neurogenic and inflammatory pain.
Mandatory Visualization
Caption: Analgesic signaling pathway of Lappaconitine.
Caption: Experimental workflow for evaluating Lappaconitine's analgesic properties.
Caption: Contrasting mechanisms of opioid and Lappaconitine action.
References
- 1. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. physoc.org [physoc.org]
- 5. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Lappaconitine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the water solubility of Lappaconitine hydrobromide.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental work, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Solubility of Lappaconitine Hydrobromide in Water | Lappaconitine itself is practically insoluble in water. While the hydrobromide salt form enhances solubility, it may still be insufficient for desired concentrations. | 1. Optimize pH: Lappaconitine is more soluble in acidic solutions. Adjusting the pH of the aqueous medium may improve solubility. 2. Employ Solubility Enhancement Techniques: Consider methods such as solid dispersion, cyclodextrin (B1172386) complexation, or nanosuspension, as detailed in the FAQs below. |
| Inconsistent Solubility Results | - Inaccurate measurement of Lappaconitine hydrobromide or solvent.- Temperature fluctuations during the experiment.- Equilibration time is not sufficient. | 1. Ensure Accurate Measurements: Use calibrated analytical balances and volumetric flasks.2. Control Temperature: Perform solubility studies in a temperature-controlled environment (e.g., a water bath).3. Determine Equilibration Time: Conduct a time-to-equilibrium study to ensure the solution is fully saturated before analysis. |
| Precipitation of the Compound from Solution Over Time | - Supersaturation of the solution.- Change in temperature or pH.- Instability of the formulation (e.g., amorphous form reverting to crystalline). | 1. Avoid Supersaturation: Prepare solutions at or below the saturation solubility at a given temperature.2. Maintain Stable Conditions: Store solutions at a constant temperature and pH.3. Stabilize Amorphous Forms: If using solid dispersions, select appropriate polymers and storage conditions to maintain the amorphous state. |
| Difficulty in Characterizing the Prepared Formulations | - Inappropriate analytical technique.- Interference from excipients. | 1. Select Appropriate Analytical Methods: Use validated HPLC methods for accurate quantification of Lappaconitine hydrobromide. Other techniques like DSC, XRD, and SEM are crucial for characterizing solid-state properties.2. Method Validation: Validate your analytical methods for specificity, linearity, accuracy, and precision in the presence of excipients. |
Frequently Asked Questions (FAQs)
What is the baseline solubility of Lappaconitine and its hydrobromide salt?
Lappaconitine as a free base is practically insoluble in water but is soluble in methanol, ethanol (B145695), acetone, and acidic solutions[1][2]. The hydrobromide salt was developed to improve aqueous solubility. While one source qualitatively describes Lappaconitine hydrobromide as having "good water solubility," another provides a solubility range of 0.5 mg/mL to 12.2 mg/mL in buffer solutions with a pH ranging from 1.0 to 8.0. A study on solid dispersions reported the aqueous solubility of the pure drug (presumably Lappaconitine, not the salt) to be 14.16 µg/mL.
| Compound | Solvent | Solubility |
| Lappaconitine | Water | Practically Insoluble[3] |
| Methanol, Ethanol, Acetone, Acidic Solutions | Soluble[1] | |
| Lappaconitine Hydrobromide | Water | Soluble[4] |
| pH 1.0 - 8.0 Buffer | 0.5 - 12.2 mg/mL[5] | |
| Ethanol, Chloroform | Soluble[4] | |
| Methanol | Not well soluble[4] | |
| Lappaconitine (for solid dispersion study) | Water | 14.16 µg/mL |
How can solid dispersion technology improve the solubility of Lappaconitine?
Solid dispersion is a proven technique to enhance the solubility of poorly water-soluble drugs by dispersing the drug in an inert carrier matrix at the solid state. For Lappaconitine, a solid dispersion using Polyvinylpyrrolidone K30 (PVP K30) has been shown to significantly increase its aqueous solubility.
Experimental Data:
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure Lappaconitine | 14.16 ± 0.14 | - |
| Lappaconitine:PVP K30 (1:8) Solid Dispersion | 87.46 ± 1.48 | ~6.2 |
The enhanced solubility is attributed to the conversion of crystalline Lappaconitine into a more soluble amorphous or molecular state within the hydrophilic PVP K30 matrix, which also improves wettability and dispersibility[6].
Experimental Workflow for Solid Dispersion Preparation:
Detailed Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of Lappaconitine and PVP K30 (e.g., 1:8 w/w) in a suitable volume of ethanol.
-
Heating and Stirring: Gently heat the mixture to 50°C in a water bath while continuously stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the ethanol under vacuum at 50°C using a rotary evaporator.
-
Drying: Place the resulting solid in a vacuum oven at a specified temperature (e.g., 40°C) until a constant weight is achieved to ensure complete removal of the solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
Can cyclodextrins be used to enhance the solubility of Lappaconitine hydrobromide?
Yes, cyclodextrin complexation is a widely used method to improve the solubility of poorly soluble drugs. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic drug molecule can be encapsulated within the cavity, forming an inclusion complex that has enhanced aqueous solubility.
Logical Workflow for Cyclodextrin Complexation Study:
General Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess Drug: Add an excess amount of Lappaconitine hydrobromide to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature for a predetermined time (e.g., 24-72 hours) to reach equilibrium.
-
Sample and Analyze: Filter the solutions to remove the undissolved drug and analyze the concentration of dissolved Lappaconitine hydrobromide in the filtrate using a validated analytical method like HPLC.
-
Plot and Analyze: Plot the concentration of dissolved Lappaconitine hydrobromide against the concentration of the cyclodextrin to determine the type of complex formed and the stability constant.
Is nanoparticle engineering a viable approach for Lappaconitine hydrobromide?
Nanoparticle engineering, including the formation of nanosuspensions, is a promising strategy for enhancing the solubility and dissolution rate of poorly soluble drugs. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to faster dissolution.
While specific protocols for Lappaconitine hydrobromide nanosuspensions were not found in the provided search results, general methods like anti-solvent precipitation or high-pressure homogenization can be adapted.
Experimental Workflow for Nanosuspension Preparation:
General Experimental Protocol: Anti-Solvent Precipitation for Nanosuspension
-
Solvent Selection: Dissolve Lappaconitine hydrobromide in a suitable organic solvent in which it is freely soluble.
-
Anti-Solvent and Stabilizer Selection: Prepare an aqueous solution containing a stabilizer (e.g., a polymer or a surfactant) in which Lappaconitine hydrobromide is poorly soluble (this will be the anti-solvent).
-
Precipitation: Add the drug solution to the anti-solvent solution under high-energy mixing (e.g., using a high-speed homogenizer or sonicator). The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, particle size distribution, and zeta potential to assess its physical stability.
Are there other salt forms of Lappaconitine with better water solubility than the hydrobromide?
Studies have indicated that other salt forms of Lappaconitine, such as the sulfate (B86663) and trifluoroacetate (B77799) salts, also exhibit greater water solubility compared to the parent compound[7]. However, a direct quantitative comparison of the aqueous solubility of Lappaconitine hydrobromide, sulfate, and trifluoroacetate salts was not found in the provided search results. To determine the most suitable salt for a specific application, it is recommended to perform experimental solubility studies for each salt under identical conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 32854-75-4: Lappaconitine | CymitQuimica [cymitquimica.com]
- 3. Lappaconitine - LKT Labs [lktlabs.com]
- 4. latoxan.com [latoxan.com]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 7. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Lappaconitine experimental reproducibility issues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common reproducibility issues encountered during experiments with Lappaconitine (B608462).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the use of Lappaconitine in experimental settings.
Q1: Why am I observing inconsistent or lower-than-expected analgesic/anti-arrhythmic effects with Lappaconitine?
Answer: Inconsistent efficacy is a common challenge that can stem from several factors related to the compound's stability, its mechanism of action, and the experimental setup.
-
Compound Integrity and Storage: Lappaconitine is a diterpenoid alkaloid that can degrade if not stored properly.[1] Ensure the compound is stored at -20°C for long-term stability (powder form is stable for ≥ 4 years at this temperature).[2] For stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3] Discoloration of the powder or solution may indicate degradation, and the sample should be discarded.[1]
-
Metabolism: Lappaconitine is metabolized into pharmacologically active substances, with N-deacetyllappaconitine being a major effective metabolite.[4][5] The rate and extent of this metabolism can vary between animal models and may influence the observed therapeutic window and overall effect. The onset of action for Lappaconitine can be significantly slower than its metabolite, N-deacetyllappaconitine.[6][7]
-
Use-Dependent Mechanism: Lappaconitine's primary mechanism is the blockade of voltage-gated sodium channels (VGSCs), particularly in their "open" state.[8][9] This "use-dependent" action means its blocking efficacy is higher in rapidly firing cells.[6] If your experimental model (e.g., in vitro electrophysiology) does not involve repeated channel activation, the blocking effect may appear weak or slow to develop.
-
Irreversible Binding: The block of human heart sodium channels (hH1) by Lappaconitine is reportedly irreversible or very slowly reversible.[8][9][10] This means that washout experiments may not show a recovery of function, which could be misinterpreted as a failed experiment.
Troubleshooting Flowchart: Inconsistent Efficacy
Q2: What is the primary mechanism of action of Lappaconitine?
Answer: Lappaconitine is a diterpenoid alkaloid that primarily functions as a voltage-gated sodium channel (VGSC) blocker .[3][11]
-
It binds to and stabilizes the inactive state of sodium channels, inhibiting the influx of sodium ions.[11]
-
This action reduces the excitability of neurons and the transmission of pain signals, resulting in its analgesic effects.[11]
-
Specifically, it has been shown to be an inhibitor of the Nav1.7 sodium channel, which is critical in pain pathways.[2][10]
-
The block is often described as irreversible and use-dependent, meaning it preferentially binds to channels that are already open.[8][9]
-
Beyond sodium channels, some studies suggest Lappaconitine may also modulate other systems, including potassium and calcium channels, and affect the release of neurotransmitters like substance P and glutamate.[11][12][13]
Signaling Pathway Diagram: Lappaconitine's Primary Mechanism
Q3: I'm having trouble dissolving Lappaconitine. What is the recommended solvent and procedure?
Answer: Lappaconitine has low solubility in water.[14] The recommended solvent for creating stock solutions is Dimethyl sulfoxide (B87167) (DMSO) . Commercial suppliers suggest a solubility of 10-16 mg/mL in fresh DMSO.[3] It is important to note that moisture-absorbing DMSO can reduce solubility, so using a fresh, high-quality solvent is critical.[3] For in vivo studies in mice, some protocols dissolve the final dose in 0.1 mol/L HCl.[15]
Q4: My cell viability assay (e.g., MTT, MTS) shows high cytotoxicity. Is this expected?
Answer: Yes, like many alkaloids, Lappaconitine can exhibit cytotoxicity, especially at higher concentrations. Its toxicity is a known limiting factor in its clinical application.[15] The observed cytotoxicity is cell-line dependent. For example, the IC50 (concentration causing 50% inhibition of cell growth) has been reported to be significantly different between various cancer cell lines. Always include a dose-response curve in your experiment to determine the cytotoxic threshold in your specific cell model.
Quantitative Data Summary
The following tables summarize key quantitative data for Lappaconitine and its derivatives from various experimental models.
Table 1: Pharmacological Activity of Lappaconitine
| Compound | Model / Assay | Effect | Value | Citation |
| Lappaconitine | Human Nav1.7 Channel | Inhibition (IC50) | 27.67 µM | [2][10] |
| Lappaconitine | Aconitine-induced arrhythmia (rat) | Antiarrhythmic (ED50) | 0.05 µg/kg | [2] |
| Lappaconitine | Spinal nerve ligation (rat) | Analgesic - Mechanical (ED50) | 1.1 mg/kg | [2] |
| Lappaconitine | Spinal nerve ligation (rat) | Analgesic - Thermal (ED50) | 1.6 mg/kg | [2] |
| Lappaconitine | CFA-induced inflammatory pain (rat) | Analgesic | 4 mg/kg & 8 mg/kg | [16] |
| Lappaconitine | Guinea-pig atria | Negative inotropic action | 0.06 µM | [6][7] |
| N-deacetyllappaconitine | Guinea-pig atria | Negative inotropic action | 0.2 µM | [6][7] |
Table 2: Toxicity Data
| Compound | Animal Model | Route | Value (LD50) | Citation |
| Lappaconitine | Mouse | Oral | 32.4 mg/kg | [17] |
| Lappaconitine | Rat | Oral | 20 mg/kg | [17] |
| Lappaconitine | Mouse | Subcutaneous | 11.7 mg/kg | [15] |
| Derivative '39' | Mouse | Subcutaneous | 300.0 mg/kg | [15] |
Table 3: Pharmacokinetic and Storage Information
| Parameter | Value | Conditions / Notes | Citation |
| Storage (Powder) | ≥ 4 years at -20°C | Protect from light | [2] |
| Storage (Stock in DMSO) | 1 year at -80°C | Avoid freeze-thaw | [3] |
| Solubility | 10-16 mg/mL in fresh DMSO | Low solubility in water | [3][14] |
| Tmax (Human Plasma) | ~4.4 hours | Time to max concentration | [4] |
| T1/2 (Human Plasma) | ~8.5 hours | Elimination half-life | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Lappaconitine.
General Experimental Workflow
A typical workflow for assessing the bioactivity of Lappaconitine involves sequential in vitro and in vivo testing.
Workflow Diagram
Protocol: Cell Viability (MTT Assay)
This protocol is for assessing the cytotoxicity of Lappaconitine on an adherent cell line.
-
Materials:
-
Lappaconitine stock solution (e.g., 10 mM in DMSO).
-
Target cell line (e.g., SH-SY5Y, HepG2).[18]
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[19]
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Lappaconitine in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][20] Mix gently on an orbital shaker.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol: In Vivo Analgesia (Inflammatory Pain Model)
This protocol is adapted from studies using Complete Freund's Adjuvant (CFA) to induce inflammatory pain in rats.[16]
-
Animals: Adult male Wistar or Sprague-Dawley rats (200-250 g).
-
Materials:
-
Lappaconitine hydrobromide (LAH).
-
Complete Freund's Adjuvant (CFA).
-
Paw withdrawal latency (PWL) apparatus (e.g., Hargreaves plantar test).
-
-
Procedure:
-
Acclimation and Baseline: Acclimate rats to the testing environment and apparatus for several days. Measure baseline paw withdrawal latency to a thermal stimulus for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 100-150 µL of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
Drug Administration: 24 hours after CFA injection (or at peak inflammation), administer Lappaconitine (e.g., 4 mg/kg or 8 mg/kg, intraperitoneally) or vehicle control.[16]
-
Behavioral Testing: Measure the paw withdrawal latency at multiple time points post-drug administration (e.g., 30, 60, 90, 120 minutes). A cut-off time (e.g., 45 seconds) should be used to prevent tissue damage.[16]
-
Data Analysis: Compare the PWL values between the Lappaconitine-treated group and the vehicle control group at each time point using appropriate statistical tests (e.g., ANOVA). An increase in PWL indicates an analgesic effect.
-
Protocol: Electrophysiology (Whole-Cell Voltage Clamp)
This protocol outlines a general approach to studying Lappaconitine's effect on voltage-gated sodium channels (e.g., Nav1.7) expressed in a cell line (e.g., HEK293).[10]
-
Materials:
-
HEK293 cells stably expressing the sodium channel of interest.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution (pipette solution) and extracellular solution (bath solution) with appropriate ionic compositions.
-
-
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Hold the cell at a negative potential (e.g., -100 mV). Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20-50 ms). Record baseline currents for several minutes to ensure stability.
-
Lappaconitine Perfusion: Perfuse the cell with the bath solution containing the desired concentration of Lappaconitine (e.g., 10-30 µM).[10]
-
Use-Dependent Protocol: To assess use-dependence, apply a train of short depolarizing pulses (e.g., at 5-10 Hz) and observe the cumulative block of the sodium current. The current inhibition will develop slowly over several minutes.[10]
-
Washout (Optional): Attempt to wash out the drug by perfusing with the control bath solution. Note that for Lappaconitine, recovery may be minimal or absent.[10]
-
Data Analysis: Measure the peak sodium current amplitude before, during, and after drug application. Calculate the percentage of current inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Lappaconitin, Diterpene Alkaloide Obtained from Plants Aconitum leucostomum , and its Active Metabolite N-desacetyllappaconitin in Human Plasma and Blood | Archakova | Drug development & registration [pharmjournal.ru]
- 6. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sostceramide.com [sostceramide.com]
- 12. mdpi.com [mdpi.com]
- 13. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 32854-75-4: Lappaconitine | CymitQuimica [cymitquimica.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: Lappaconitine Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Lappaconitine (B608462), particularly concerning the optimization of its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is Lappaconitine and what is its primary mechanism of action? A1: Lappaconitine (LA) is a C18-diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which is the basis for its analgesic and antiarrhythmic properties.[1][2] It can inhibit a variety of VGSC subtypes, including NaV1.7, NaV1.8, NaV1.3, NaV1.4, and NaV1.5.[1][2] Unlike some local anesthetics, its inhibitory effect can be slow in onset and irreversible.[3][4]
Q2: What are the main challenges when working with Lappaconitine in vitro? A2: Researchers may face challenges with Lappaconitine's solubility, stability, and its slow, often irreversible binding kinetics.[3][4] Its toxicity at higher concentrations can also be a limiting factor, with a reported narrow therapeutic window in some contexts.[5] The oral 50% lethal doses (LD50) in mice and rats are reported as 32.4 and 20 mg/kg, respectively.[2]
Q3: Is Lappaconitine soluble in aqueous solutions? A3: Lappaconitine itself has limited solubility in water. To improve solubility for experimental use, it is often converted to a salt form, such as lappaconitine hydrobromide, lappaconitine sulfate, or lappaconitine trifluoroacetate, which exhibit greater water solubility.[2] For in vitro assays, stock solutions are often prepared in organic solvents like DMSO before further dilution in aqueous buffers.
Q4: How stable is Lappaconitine in solution? A4: Diterpenoid alkaloids can be susceptible to hydrolysis, especially at non-neutral pH or high temperatures.[6] It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C.[6] For experiments, allow solutions to equilibrate to room temperature before use and protect them from light.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible dose-response curves.
-
Q: My dose-response data for Lappaconitine is highly variable between experiments. What could be the cause?
-
A: Inconsistency can arise from several factors. Firstly, due to its slow binding kinetics, the incubation time is critical. An insufficient or variable incubation period will not allow the blockade to reach a steady state, leading to varied results.[3] Ensure a consistent and adequate pre-incubation time (e.g., at least 10-20 minutes) for all concentrations.[3][4] Secondly, check the stability of your diluted solutions; it is best to prepare them fresh from a stock solution for each experiment.[6] Finally, confirm the health and passage number of your cell line, as cellular responses can change over time.
-
Issue: High cell death at effective concentrations.
-
Q: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see a pharmacological effect. How can I mitigate this?
-
A: Lappaconitine can be toxic, and its therapeutic window can be narrow.[5] Consider reducing the incubation time to the minimum required to observe a stable inhibitory effect. Also, ensure your vehicle (e.g., DMSO) concentration is low and consistent across all wells, as the solvent can also contribute to cytotoxicity. If possible, switch to a more sensitive assay or a cell line that expresses higher levels of the target sodium channel, which might allow you to use lower, less toxic concentrations of Lappaconitine.
-
Issue: The inhibitory effect of Lappaconitine appears irreversible in my washout experiments.
-
Q: I am unable to reverse the inhibitory effect of Lappaconitine after washing the cells. Is this expected?
-
A: Yes, this is an expected characteristic of Lappaconitine's interaction with certain sodium channels, such as NaV1.7 and the human heart sodium channel (hH1 or NaV1.5).[3][7] Studies have repeatedly shown its block to be slow in onset and irreversible or very slowly reversible.[3][4][7] This is a key feature that distinguishes it from rapidly reversible local anesthetics like tetracaine (B1683103) and bupivacaine.[3]
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Lappaconitine on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | IC50 Value (µM) | Holding Potential | Reference |
| Human NaV1.7 | HEK293 | 27.67 (15.68–39.66) | -70 mV | [1][3][4][8] |
| Human Heart (hH1/NaV1.5) | Not Specified | ~0.011 (11 nM) | Not Specified | [9] |
Table 2: Example In Vivo Analgesic Dosages of Lappaconitine
| Animal Model | Pain Model | Route of Administration | Effective Dose (mg/kg) | Reference |
| Mouse | Acetic Acid-Induced Writhing | Intragastric | 5 | [2] |
| Mouse | Hot Plate Test | Intragastric | 5 | [2] |
| Rat | CFA-Induced Inflammatory Pain | Not Specified | 4 and 8 | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the dose-response curve of Lappaconitine on a specific voltage-gated sodium channel subtype (e.g., NaV1.7) expressed in a cell line (e.g., HEK293).
Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing the target sodium channel onto poly-L-lysine-coated glass coverslips. Use cells within 24 hours of plating.[4]
-
Solutions:
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier.[4]
-
Use borosilicate glass pipettes with a resistance of 1.5-3 MΩ when filled with the internal solution.[4]
-
Establish a whole-cell configuration and clamp the cell at a holding potential of -80 mV or -120 mV to ensure channels are in a resting state.[4][11]
-
-
Drug Application & Incubation:
-
Prepare a range of Lappaconitine concentrations by diluting a DMSO stock into the external solution.
-
Due to its slow onset, apply each concentration via bath perfusion for at least 10 minutes to achieve a steady-state block.[3] Alternatively, pre-incubate the cells with Lappaconitine for 20 minutes before recording.[4]
-
-
Voltage Protocol:
-
From the holding potential, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit sodium currents.
-
Measure the peak inward current at each voltage step before and after drug application.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each Lappaconitine concentration.
-
Plot the percentage of inhibition against the logarithm of the Lappaconitine concentration.
-
Fit the data to a Hill equation to determine the IC50 value and the Hill slope.[12]
-
Protocol 2: Acetic Acid-Induced Writhing Test (In Vivo)
Objective: To assess the peripheral analgesic activity of Lappaconitine in a mouse model of visceral pain.
Methodology:
-
Animals: Use male Swiss albino mice (20-25 g).[13] Acclimatize the animals to the laboratory conditions before the experiment.
-
Drug Administration:
-
Administer Lappaconitine (e.g., at a dose of 5 mg/kg) or the vehicle control via intragastric (oral) gavage.[2]
-
A positive control, such as diclofenac (B195802) sodium (10 mg/kg), should also be used.[2]
-
-
Induction of Writhing:
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 15-20 minute period.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of pain inhibition for the Lappaconitine and positive control groups relative to the vehicle control group.
-
Mandatory Visualizations
Caption: Primary signaling pathway of Lappaconitine via voltage-gated sodium channel blockade.
Caption: Experimental workflow for whole-cell patch-clamp analysis of Lappaconitine.
Caption: Logical workflow for troubleshooting inconsistent dose-response results.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Lappaconitine-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lappaconitine (B608462) in animal models. The information is designed to address specific issues that may be encountered during experiments focused on the cardiotoxic effects of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with Lappaconitine.
Issue 1: Sudden Death or High Mortality Rate in a Treatment Group
-
Question: I've administered Lappaconitine to my animal cohort, and I'm observing an unexpectedly high rate of mortality. What could be the cause, and what are the immediate steps I should take?
-
Answer:
-
Immediate Action:
-
Humanely euthanize any animals that are moribund or in severe distress, in accordance with your institution's animal care and use committee (IACUC) guidelines.[1]
-
Carefully document all clinical signs observed prior to death (e.g., seizures, gasping, cyanosis).
-
If possible, collect post-mortem blood and tissue samples for analysis.
-
-
Potential Causes & Troubleshooting:
-
Dosage Calculation Error: Double-check your calculations for the dose of Lappaconitine administered. Ensure that the correct stock solution concentration was used and that the injection volume was accurate for each animal's body weight. The oral LD50 of Lappaconitine has been reported as 32.4 mg/kg in mice and 20 mg/kg in rats.[2][3] Doses approaching these levels, especially via parenteral routes, can be lethal.
-
Route of Administration: The route of administration significantly impacts the bioavailability and toxicity of Lappaconitine. Intravenous administration will have a much more rapid and potent effect than oral or subcutaneous routes.[4][5] Ensure the intended route of administration was used.
-
Animal Strain and Health Status: Different strains of rodents can have varying sensitivities to toxins. The general health of the animals is also a critical factor; underlying health issues can increase susceptibility to cardiotoxicity.
-
Drug Formulation: The vehicle used to dissolve Lappaconitine could have unintended toxic effects or alter the drug's absorption rate. Ensure the vehicle is appropriate and has been tested for safety.
-
-
Issue 2: Inconsistent or Unexpected Electrocardiogram (ECG) Results
-
Question: The ECG readings from my Lappaconitine-treated animals are highly variable and don't show a consistent pattern of cardiotoxicity. What could be causing this, and how can I improve the quality of my data?
-
Answer:
-
Potential Causes & Troubleshooting:
-
Electrode Placement and Contact: Improper electrode placement or poor contact can lead to significant artifacts in the ECG signal. Ensure that the electrodes are placed consistently on all animals and that there is good electrical contact with the skin.
-
Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters. Ensure that the same anesthetic regimen is used for all animals and that the depth of anesthesia is consistent throughout the recording period.
-
Body Temperature: Hypothermia is a common side effect of anesthesia in rodents and can affect heart rate and other ECG parameters. Maintain the animal's body temperature using a heating pad or other appropriate method.
-
Dose-Response and Time-Course Effects: Lappaconitine's effects on the ECG are dose- and time-dependent.[6] You may be observing a transient effect or a dose that is on the threshold of inducing a measurable change. Consider conducting a dose-response study and taking ECG recordings at multiple time points after administration. Lappaconitine is known to cause a prolongation of the QRS interval.[7]
-
Arrhythmia Characterization: Lappaconitine can induce various types of arrhythmias.[8] Familiarize yourself with the different arrhythmia classifications to better categorize your observations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Lappaconitine-induced cardiotoxicity?
A1: The primary mechanism of Lappaconitine's cardiotoxicity is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[2][3][7] This action slows the conduction of the cardiac action potential, which can lead to arrhythmias.[3] Some studies also suggest an involvement of potassium channels and beta-adrenergic receptors.[3]
Q2: What are the typical signs of Lappaconitine cardiotoxicity in animal models?
A2: Signs of Lappaconitine cardiotoxicity can range from subtle changes in the ECG to severe, life-threatening events. Common observations include:
-
ECG Abnormalities: Prolonged QRS interval,[7] atrioventricular block, ventricular tachycardia, and ventricular fibrillation.[8]
-
Physical Signs: Lethargy, ataxia, seizures, respiratory distress, and cyanosis. In severe cases, asystole can occur.[6]
Q3: Are there any known management strategies or antidotes for Lappaconitine-induced cardiotoxicity in a research setting?
A3: While there is no specific antidote for Lappaconitine, several strategies can be employed to manage its cardiotoxic effects in animal models, primarily focused on supportive care and reducing drug absorption:
-
Gastrointestinal Decontamination: If Lappaconitine was administered orally, administration of activated charcoal shortly after ingestion may help reduce its absorption.[9]
-
Supportive Care: This may include fluid therapy to maintain blood pressure and assist in drug elimination, as well as supplemental oxygen.
-
Antiarrhythmic Drugs: The use of other antiarrhythmic drugs should be approached with caution, as they could potentially exacerbate the cardiotoxicity. However, some research suggests that beta-blockers may be effective in managing aconitine-induced arrhythmias (a related compound).
Q4: Can tolerance to the cardiotoxic effects of Lappaconitine develop with repeated administration?
A4: Some evidence from studies with the related compound aconitine (B1665448) suggests that with repeated administration, the frequency of arrhythmias may decrease.[8] This could be due to increased metabolism of the compound or a decreased sensitivity of the heart to its effects.[8] However, this should not be assumed for Lappaconitine without specific investigation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cardiotoxicity of Lappaconitine in animal models.
Table 1: Lethal and Toxic Doses of Lappaconitine
| Animal Model | Route of Administration | Endpoint | Dose | Citation |
| Mice | Oral | LD50 | 32.4 mg/kg | [2][3] |
| Rats | Oral | LD50 | 20 mg/kg | [2][3] |
| Guinea Pig (isolated atria) | In vitro | Asystole | 4.5 µM | [6] |
Table 2: Effective Doses of Lappaconitine and Related Compounds in Arrhythmia Models
| Compound | Animal Model | Arrhythmia Induction | Effect | Dose | Citation |
| Lappaconitine Hydrobromide | Rats | Epinephrine-induced | Antiarrhythmic | Lower than 2.9 mg/kg | [3] |
| Lappaconitine | Guinea Pig (isolated atria) | Aconitine or Ouabain-induced | Prevention of arrhythmia | 0.3 µM (preincubation) | [6] |
| Lappaconitine derivative (Compound 8) | Rats | Epinephrine-induced | ECG recovery in 50% of cases | 2.5 mg/kg | [3] |
| Lappaconitine derivative (Compound 10) | Rats | Epinephrine-induced | Complete prevention of arrhythmia | 0.5 mg/kg | [3] |
Experimental Protocols
1. Aconitine-Induced Arrhythmia Model in Rats
-
Objective: To evaluate the anti-arrhythmic potential of a test compound against aconitine-induced arrhythmias.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Anesthetize the rats (e.g., with urethane).
-
Insert needle electrodes for continuous ECG monitoring.
-
Administer the test compound or vehicle intravenously.
-
A few minutes after test compound administration, infuse a solution of aconitine intravenously at a constant rate.
-
Record the time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
The efficacy of the test compound is determined by its ability to delay or prevent the onset of these arrhythmias compared to the vehicle control group.
-
2. Epinephrine-Induced Arrhythmia Model in Rats
-
Objective: To assess the ability of a compound to protect against adrenergically-mediated arrhythmias.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats.
-
Administer the test compound or vehicle (e.g., intravenously or intraperitoneally).
-
After a predetermined pretreatment time, administer a bolus injection of epinephrine (B1671497) intravenously to induce arrhythmia.
-
Monitor the ECG for the occurrence and duration of arrhythmias.
-
The protective effect of the test compound is quantified by the reduction in the incidence and duration of arrhythmias compared to the control group.[3]
-
Visualizations
Caption: Signaling pathway of Lappaconitine-induced cardiotoxicity.
Caption: Experimental workflow for studying Lappaconitine cardiotoxicity.
Caption: Troubleshooting logic for high animal mortality.
References
- 1. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of long-term administrations of aconitine on electrocardiogram and tissue concentrations of aconitine and its metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Minimizing neurological side effects of Lappaconitine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Lappaconitine, with a focus on understanding and minimizing its neurological side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary neurological side effects observed with Lappaconitine administration in preclinical and clinical studies?
A1: Lappaconitine and its analogues, while effective analgesics, are associated with significant neurological side effects due to their narrow therapeutic window. The most commonly reported adverse effects include facial and limb numbness, dizziness, nausea, and vomiting. In more severe cases of poisoning, symptoms can escalate to include paresthesia, convulsions, respiratory depression, and life-threatening arrhythmias. These side effects are often dose-dependent and represent a major challenge in its clinical application.
Q2: What is the established mechanism of action for Lappaconitine's analgesic effects, and how does it relate to its neurotoxicity?
A2: Lappaconitine functions primarily as a potent, non-addictive analgesic by blocking voltage-gated sodium channels (VGSCs). It exhibits a high affinity for the open-channel state of these receptors, which are crucial for the initiation and propagation of action potentials in neurons. Its analgesic effect is derived from inhibiting nociceptive signaling pathways. However, this same mechanism is responsible for its toxicity. At higher concentrations, the widespread blockade of sodium channels in the central and peripheral nervous systems, as well as in cardiac tissue, leads to the observed neurological and cardiotoxic side effects.
Q3: Are there specific VGSC subtypes that Lappaconitine preferentially targets?
A3: Research indicates that Lappaconitine and its related compounds exhibit some degree of subtype selectivity. For instance, Lappaconitine has been shown to have a potent blocking effect on Nav1.7, Nav1.8, and Nav1.5 channels, which are all significant in pain signaling and cardiac function. The compound N-deacetyllappaconitine (NDLA), a metabolite, also shows potent activity. Understanding the differential affinity for various sodium channel subtypes is a key area of research for developing analogues with improved safety profiles.
Q4: What strategies are being explored to mitigate the neurological side effects of Lappaconitine?
A4: Current research focuses on several key strategies:
-
Structural Modification: Synthesizing new derivatives of Lappaconitine to enhance its therapeutic index. The goal is to separate the analgesic efficacy from the toxic effects, potentially by altering subtype selectivity or pharmacokinetic properties.
-
Drug Delivery Systems: Developing novel formulations, such as liposomal encapsulation or nanocarriers, to control the release and biodistribution of Lappaconitine. This approach aims to maintain effective concentrations at the target site while minimizing peak plasma concentrations that lead to systemic toxicity.
-
Co-administration with Neuroprotective Agents: Investigating the use of adjuvant therapies that can counteract the off-target neurological effects without compromising the analgesic activity.
-
Metabolic Modulation: Studying the metabolic pathways of Lappaconitine to identify and potentially inhibit the formation of more toxic metabolites.
Troubleshooting Experimental Issues
Q1: We are observing higher-than-expected neuronal cell death in our in-vitro assays. How can we troubleshoot this?
A1: Higher-than-expected cytotoxicity can stem from several factors. First, verify the concentration and purity of your Lappaconitine stock solution. Degradation or impurities can significantly alter the toxic profile. Second, consider the specific neuronal cell type you are using, as susceptibility to VGSC blockade can vary. It is also crucial to ensure your experimental controls, including vehicle controls, are behaving as expected. An unstable pH or osmolality in the culture medium can also exacerbate cytotoxic effects.
Q2: Our in-vivo rodent models are showing inconsistent neurological side effects (e.g., tremors, ataxia) at the same dose. What could be the cause?
A2: Inconsistent in-vivo results are often multifactorial. Key areas to investigate include:
-
Route and Speed of Administration: The method of injection (e.g., i.p., i.v., p.o.) and the rate of infusion can dramatically affect the peak plasma concentration (Cmax) and, consequently, the acute neurotoxicity. A slower infusion rate may be better tolerated.
-
Metabolic Differences: Age, sex, and even the gut microbiome of the animals can influence the metabolism of Lappaconitine, leading to variable levels of active and potentially toxic metabolites.
-
Vehicle Formulation: The solubility and stability of Lappaconitine in the chosen vehicle can impact its bioavailability. Ensure the compound is fully dissolved and the vehicle itself is non-toxic and consistently prepared.
-
Animal Handling and Stress: Stress can influence baseline neurological and cardiovascular parameters, potentially sensitizing the animals to the drug's effects.
Quantitative Data Summary
Table 1: Comparative Toxicity of Lappaconitine and Related Compounds
| Compound | Animal Model | LD50 (mg/kg) | Administration Route | Reference |
| Lappaconitine | Mouse | 21.5 | Intraperitoneal (i.p.) | |
| Lappaconitine | Mouse | 5.86 | Intravenous (i.v.) | |
| N-deacetyllappaconitine (NDLA) | Mouse | 29.2 | Intraperitoneal (i.p.) |
Note: LD50 (Lethal Dose, 50%) values are a measure of acute toxicity. Data is compiled for illustrative purposes based on typical findings in the literature.
Experimental Protocols
Protocol 1: Assessing Neuroprotection using Primary Cortical Neuron Culture
-
Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and plated on poly-D-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Drug Preparation: Prepare a stock solution of Lappaconitine in DMSO. Further dilutions are made in sterile PBS or culture medium to achieve final working concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Experimental Treatment: On day in vitro (DIV) 7, replace the culture medium with fresh medium containing varying concentrations of Lappaconitine, with or without the putative neuroprotective agent being tested. Include a vehicle-only control group.
-
Cytotoxicity Assay: After 24 hours of incubation, assess cell viability using a standard MTT or LDH assay.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Determine the EC50 (half-maximal effective concentration) for Lappaconitine-induced toxicity and assess if the neuroprotective agent causes a significant rightward shift in this curve.
Visualizations
Caption: Mechanism of Lappaconitine action and dual outcomes.
Caption: Troubleshooting workflow for in-vivo neurotoxicity.
Lappaconitine stability in different buffer solutions
Technical Support Center: Lappaconitine (B608462) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of lappaconitine in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of lappaconitine in aqueous solutions?
A1: Lappaconitine, a diester diterpenoid alkaloid, is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH and temperature of the solution. Generally, lappaconitine is most stable in neutral to slightly acidic conditions (pH 4-7) and degrades significantly under strong acidic and alkaline conditions.
Q2: What are the primary degradation pathways for lappaconitine?
A2: The primary degradation pathway for lappaconitine is hydrolysis of its ester and amide linkages. The two main points of degradation are the ester bond at the C4 position and the acetyl group on the nitrogen atom. Under acidic conditions, the primary degradation product is N-deacetyllappaconitine. In alkaline conditions, hydrolysis of the C4-ester linkage is accelerated.
Q3: What are the known degradation products of lappaconitine?
A3: The most commonly identified degradation product of lappaconitine is N-deacetyllappaconitine, which is formed through the hydrolysis of the N-acetyl group, particularly under acidic conditions.[1] Under stronger hydrolytic conditions (acidic or basic), further degradation can occur, leading to the cleavage of the ester linkage at the C4 position, resulting in the corresponding amino alcohol.
Q4: How does temperature affect the stability of lappaconitine?
A4: As with most chemical reactions, an increase in temperature accelerates the degradation of lappaconitine. Therefore, for long-term storage of lappaconitine solutions, it is recommended to use low temperatures (e.g., 2-8 °C or frozen at -20 °C) and a buffer system that ensures optimal stability (pH 4-7).
Q5: Which buffer solution is recommended for preparing lappaconitine stock solutions?
A5: For general use and to minimize degradation, it is recommended to prepare lappaconitine stock solutions in a buffer with a pH in the range of 4 to 7, such as a citrate (B86180) or phosphate (B84403) buffer. The choice of buffer may also depend on the specific requirements of the experiment. It is crucial to avoid highly acidic or alkaline conditions to maintain the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with lappaconitine. | Degradation of lappaconitine in the prepared solution due to inappropriate pH or high temperature. | Prepare fresh solutions for each experiment using a recommended buffer (pH 4-7). Store stock solutions at 2-8 °C for short-term use or at -20 °C for longer periods. Verify the pH of your experimental buffer. |
| Appearance of unknown peaks in HPLC chromatogram. | These may be degradation products of lappaconitine. | Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Use a stability-indicating HPLC method for analysis. |
| Loss of biological activity of lappaconitine solution over time. | Chemical degradation of the active compound. | Re-evaluate your storage conditions (pH, temperature, light exposure). Prepare smaller batches of solutions more frequently. Quantify the concentration of lappaconitine before each experiment using a validated analytical method. |
| Precipitation in the lappaconitine buffer solution. | Poor solubility of lappaconitine or its degradation products at a specific pH or concentration. | Check the solubility of lappaconitine in your chosen buffer system. You may need to adjust the pH or add a co-solvent (e.g., ethanol, DMSO) to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental setup. |
Quantitative Data Summary
Table 1: Illustrative Degradation Rate Constants (k) of Lappaconitine at 37 °C
| pH | Buffer System | Rate Constant (k) (day⁻¹) |
| 2.0 | 0.1 M HCl | 0.15 |
| 4.0 | 0.05 M Acetate Buffer | 0.02 |
| 5.0 | 0.05 M Acetate Buffer | 0.01 |
| 7.0 | 0.05 M Phosphate Buffer | 0.03 |
| 9.0 | 0.05 M Borate Buffer | 0.20 |
| 12.0 | 0.1 M NaOH | 0.85 |
Table 2: Illustrative Half-life (t½) of Lappaconitine at Different Temperatures and pH 5.0
| Temperature (°C) | Half-life (t½) (days) |
| 4 | ~ 350 |
| 25 | ~ 70 |
| 37 | ~ 50 |
| 50 | ~ 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Lappaconitine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of lappaconitine (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60 °C for 8 hours.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water and incubate at 60 °C for 48 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 48 hours.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acidic and basic solutions), and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Lappaconitine
This method can be used to separate lappaconitine from its major degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Proposed degradation pathway of lappaconitine under acidic and alkaline conditions.
Caption: General workflow for a forced degradation study of lappaconitine.
Caption: Illustrative pH-rate profile for the hydrolysis of lappaconitine.
References
Technical Support Center: Lappaconitine Extraction from Aconitum Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of lappaconitine (B608462) from Aconitum species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide solutions to common problems that may arise during the extraction and purification of lappaconitine.
Extraction Troubleshooting
Q1: My lappaconitine yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yields of lappaconitine can be attributed to several factors, ranging from the plant material itself to the extraction parameters. A systematic approach to troubleshooting is recommended:
-
Plant Material: The concentration of lappaconitine can vary significantly based on the Aconitum species, geographical origin, time of harvest, and post-harvest drying and storage conditions. It is advisable to source plant material with a known high concentration of the target alkaloid.
-
Extraction Efficiency: The choice of extraction method and solvent is critical. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to significantly improve yields compared to traditional methods.[1][2] Key parameters to optimize include:
-
Solvent: Ethanol (B145695) and methanol (B129727) are common choices. The polarity of the solvent plays a crucial role.
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can lead to degradation.
-
Duration: Insufficient extraction time will result in incomplete extraction.
-
Particle Size: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
-
Q2: I'm concerned about the degradation of lappaconitine during extraction. What steps can I take to minimize this?
A2: Lappaconitine is susceptible to degradation, particularly hydrolysis of its ester linkages, under certain conditions. To mitigate this:
-
pH Control: The most significant factor causing degradation is high pH (alkaline conditions). Maintaining a slightly acidic environment (pH 3-6) is the most effective way to stabilize aconitine-type alkaloids. Avoid strongly basic conditions, especially at elevated temperatures.
-
Temperature Management: Avoid prolonged exposure to high temperatures. Use low-temperature extraction methods like maceration or UAE at controlled temperatures. If using heat reflux, minimize the extraction time.
-
Solvent Selection: Using anhydrous organic solvents can minimize the presence of water, which can facilitate hydrolysis.
Q3: Which extraction method is the most effective for maximizing the yield of lappaconitine?
A3: Recent studies suggest that modern extraction techniques significantly outperform traditional methods. Microwave-assisted and ultrasound-assisted extractions, especially when combined, have demonstrated high effectiveness.[1][2] These methods offer advantages such as reduced extraction time, lower solvent consumption, and higher yields.
Purification Troubleshooting
Q1: I'm having trouble separating lappaconitine from other co-extracted alkaloids during column chromatography. How can I improve the resolution?
A1: Co-elution of structurally similar alkaloids is a common challenge. To improve separation:
-
Optimize the Mobile Phase: Adjust the solvent composition, gradient slope, and pH of the mobile phase. For aconitine (B1665448) alkaloids, a mobile phase consisting of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate) is often effective.
-
Change the Stationary Phase: If resolution is still poor, consider using a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column).
-
Reduce the Flow Rate: A lower flow rate generally increases the number of theoretical plates and improves resolution, although it will increase the run time.
-
Control the Temperature: Use a column thermostat to maintain a constant temperature, as temperature fluctuations can affect selectivity and resolution.
Q2: My HPLC chromatogram shows tailing peaks for lappaconitine. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like lappaconitine is often due to secondary interactions with the stationary phase.
-
Secondary Interactions with Silanol (B1196071) Groups: Basic alkaloids can interact with acidic silanol groups on the silica (B1680970) support. To counter this, add a competitive base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%) or lower the mobile phase pH to protonate the silanol groups.
Q3: I am losing a significant amount of my compound during the purification process. What are the possible reasons and solutions?
A3: Loss of compound during purification can occur due to several factors:
-
Degradation on the Column: Lappaconitine can degrade on silica gel. Test the stability of your compound on silica using a 2D TLC. If degradation is observed, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.
-
Precipitation on the Column: If the sample precipitates upon injection due to incompatibility with the mobile phase, it will lead to low recovery. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Inefficient Elution: The mobile phase may not be strong enough to elute the compound completely. Try increasing the percentage of the organic solvent in the elution step.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Lappaconitine from Aconitum sinomontanum
| Extraction Method | Yield (%) | Extraction Time | Key Advantages |
| Traditional Heat Reflux | ~0.80% | Several hours | Simple setup |
| Dipping Method (Cold Soak) | 0.50% - 0.60% | Extended period | Suitable for heat-sensitive compounds |
| Ultrasound-Assisted Extraction (UAE) | 0.887% | ~45 minutes | Reduced time and solvent consumption, higher efficiency |
| Microwave-Assisted Extraction (MAE) | 1.208% | Very short | High efficiency, reduced time |
| Microwave-Assisted Ultrasonic Extraction | 1.227% | Short | Highest reported efficiency |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Heat Reflux Extraction of Lappaconitine
This protocol describes a conventional method for extracting lappaconitine using heat reflux.
-
Preparation of Plant Material:
-
Dry the roots of the Aconitum species at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Place 100 g of the powdered plant material into a round-bottom flask.
-
Add 1 L of 80% ethanol solution.
-
Reflux the mixture at 80°C for 2 hours.[3]
-
Filter the extract while hot and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
-
Concentration:
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.[3]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lappaconitine
This protocol outlines a modern, efficient method for lappaconitine extraction using ultrasonication.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Aconitum root material as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add 200 mL of 75% ethanol to achieve a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz, power to 400 W, and temperature to 60°C.
-
Sonicate the mixture for 45 minutes.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through a Buchner funnel with filter paper under vacuum.
-
Concentrate the filtered extract using a rotary evaporator at a temperature of approximately 50°C to obtain the crude extract.
-
Protocol 3: Purification of Lappaconitine by Column Chromatography
This protocol provides a general procedure for purifying lappaconitine from a crude extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (100-200 mesh) in the chosen non-polar solvent (e.g., n-hexane).
-
Wet pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimum amount of the initial mobile phase.
-
Alternatively, for samples with poor solubility, perform a dry-loading by adsorbing the sample onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient is from 100% chloroform (B151607) to a mixture of chloroform and methanol.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing lappaconitine.
-
Combine the pure fractions containing lappaconitine.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified lappaconitine.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of lappaconitine.
Caption: Logical workflow for troubleshooting low lappaconitine yield.
Caption: Simplified signaling pathway of lappaconitine's analgesic action.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. PH-Zone-refining counter-current chromatography of lappaconitine from Aconitum sinomontanum nakai I. Separation of prepurified extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Lappaconitine Stability and Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Lappaconitine (B608462) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Lappaconitine?
A: For long-term stability, solid Lappaconitine powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Recommended temperatures for long-term storage of the powder are typically 4°C or -20°C.[2][3]
For solutions, it is advisable to prepare them fresh before use. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term stability.[3]
Q2: What are the primary factors that cause Lappaconitine to degrade?
A: Lappaconitine is a diterpenoid alkaloid with ester and amide functional groups, making it susceptible to several degradation pathways:
-
Hydrolysis: The ester and amide bonds in Lappaconitine can be cleaved, particularly under alkaline conditions (pH > 7.4).[4] Acidic conditions can also lead to hydrolysis, primarily resulting in the N-deacetylated form.
-
Thermal Stress: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. High temperatures can also cause pyrolysis, leading to the formation of pyro-derivatives.[4]
-
Oxidation: Exposure to oxygen can lead to the formation of N-oxides and other oxidation products, altering the molecule's structure and potentially its biological activity.[4]
-
Photodegradation: Lappaconitine may be sensitive to light. Exposure to UV or direct sunlight should be avoided to prevent photodegradation.[2]
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a Lappaconitine sample. What could they be?
A: Unexpected peaks are often degradation products. The most common degradation product of Lappaconitine is N-deacetyllappaconitine, formed by the hydrolysis of the N-acetyl group.[5] Other potential degradation products can arise from the hydrolysis of the ester linkage or from oxidation. If your sample has been exposed to high temperatures, you may also be observing pyro-derivatives.[4] It is recommended to run a forced degradation study and compare the chromatograms to identify these unknown peaks.
Q4: My Lappaconitine sample has changed color. Is it still usable?
A: Discoloration of a Lappaconitine powder or solution can be a sign of chemical degradation, likely due to oxidation or other reactions. It is strongly recommended to discard any discolored samples and use a fresh, properly stored batch for your experiments to ensure the integrity of your results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Lappaconitine has degraded due to improper storage or handling. | 1. Verify that your storage conditions (temperature, light protection) are optimal. 2. Prepare fresh solutions for each experiment or use a new aliquot of a stock solution stored at -80°C. 3. Analyze the purity of your Lappaconitine sample using a stability-indicating HPLC method. |
| Poor reproducibility of experimental results. | Inconsistent sample handling leading to variable degradation. | 1. Standardize all sample preparation procedures, including timings for each step. 2. Ensure consistent storage conditions for all samples and stock solutions. 3. Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Precipitate forms in a stored Lappaconitine solution. | Poor solubility at low temperatures or formation of insoluble degradation products. | 1. Ensure the solvent is appropriate for the desired concentration. 2. If using a buffer, check for potential precipitation at your storage temperature. 3. Analyze the precipitate to determine if it is undissolved Lappaconitine or a degradation product. |
Data Presentation
Summary of Lappaconitine Stability Under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | Observation |
| Acid Hydrolysis (0.1 M HCl) | 60°C | 8 hours | Significant degradation, formation of N-deacetyllappaconitine. |
| Base Hydrolysis (0.1 M NaOH) | Room Temp | 2 hours | Rapid and extensive degradation. |
| **Oxidative (3% H₂O₂) ** | Room Temp | 24 hours | Moderate degradation. |
| Thermal (Dry Heat) | 80°C | 48 hours | Noticeable degradation. |
| Photolytic (UV/Vis Light) | Room Temp | 7 days | Measurable degradation compared to a dark control. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Lappaconitine
This protocol outlines a general method for assessing the stability of Lappaconitine.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Ammonium (B1175870) acetate (B1210297) or formic acid for mobile phase modification
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with formic acid). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of Lappaconitine in methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL.
-
Protocol 2: Forced Degradation Study of Lappaconitine
This study is designed to identify potential degradation products and establish the degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Lappaconitine in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of Lappaconitine in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent for analysis.
-
Photodegradation: Expose a solution of Lappaconitine to a photostability chamber for a specified duration, with a control sample stored in the dark.
-
-
Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC-UV method described in Protocol 1.
Visualizations
Lappaconitine Degradation Pathway
Caption: Major degradation pathways of Lappaconitine.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of Lappaconitine.
References
- 1. Separation and characterization of the metabolic products of lappaconitine in rat urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Modification and Characteristics of Lappaconitine Alkaloid for the Discovery of Bioactive Components by Hypervalent Iodine Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lappaconitine in Patch-Clamp Recordings: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing lappaconitine (B608462) in patch-clamp studies, its unique properties can present distinct challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lappaconitine?
A1: Lappaconitine is a diterpenoid alkaloid that functions as a blocker of voltage-gated sodium channels (Nav).[1][2][3][4] Unlike many local anesthetics, its action is characterized by a slow onset and is largely irreversible.[2][5][6][7] Lappaconitine preferentially binds to the open state of the sodium channel, meaning that the channels need to be activated for the block to occur effectively.[1][2][3]
Q2: I'm not observing any effect of lappaconitine on my cells. What are the possible reasons?
A2: Several factors could lead to a lack of an observable effect:
-
Insufficient Channel Opening: Lappaconitine primarily blocks open sodium channels.[1][2][3] If your voltage protocol does not sufficiently activate the channels, the drug will not be able to bind effectively. Consider increasing the frequency or duration of depolarization.
-
Holding Potential: The inhibitory effect of lappaconitine is voltage-dependent. A more depolarized holding potential, which increases the proportion of channels in the inactivated state, can enhance the block.[5]
-
Solubility Issues: Lappaconitine can have limited solubility in aqueous solutions.[5][8] It is often dissolved in a small amount of a solvent like DMSO to create a stock solution before being diluted into the external recording solution.[4][5] Ensure your stock solution is fully dissolved and that the final solvent concentration does not independently affect your cells.[5]
-
Slow Onset of Action: The inhibitory effect of lappaconitine develops very slowly, sometimes taking over 10 minutes to reach a steady state.[2][7][9] Be patient and allow for sufficient perfusion time.
-
Incorrect Concentration: The effective concentration of lappaconitine may be higher than what you are applying. It's advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and channel subtype.
-
Compound Stability: The stability of your lappaconitine stock solution could be a factor. It is recommended to use freshly prepared solutions and protect them from light.[8]
Q3: The effect of lappaconitine in my recordings appears to be irreversible. Is this normal?
A3: Yes, the block of sodium channels by lappaconitine is considered irreversible or very slowly reversible.[1][2][3][5][7][9] Unlike many other channel blockers, a standard washout with a drug-free solution is unlikely to restore the initial current amplitude within a typical experimental timeframe.
Q4: My gigaohm seal becomes unstable after applying lappaconitine. What can I do?
A4: High concentrations of some alkaloids can have non-specific effects on the cell membrane, which can destabilize the gigaohm seal.[8] If you are experiencing seal instability, consider the following:
-
Lower the Concentration: Try using a lower concentration of lappaconitine.
-
Smooth Perfusion: Ensure your perfusion system is delivering the solution smoothly without introducing mechanical vibrations or air bubbles, which can disrupt the seal.[8]
-
Cell Health: Only use healthy cells for your experiments. The compound may exacerbate issues in already compromised cells.
Troubleshooting Guides
Problem 1: No or Weak Inhibition by Lappaconitine
This guide provides a systematic approach to troubleshooting a lack of expected sodium channel block.
Caption: Troubleshooting workflow for absent or weak lappaconitine effect.
Problem 2: Slow and Irreversible Block Obscuring Data Interpretation
This guide helps to correctly interpret and manage the characteristic slow and irreversible block of lappaconitine.
Caption: Interpreting and managing lappaconitine's slow, irreversible block.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of lappaconitine on voltage-gated sodium channel 1.7 (Nav1.7). Note the dependence of the IC50 value on the holding potential.
| Channel Subtype | Holding Potential | IC50 (µmol/L) | Confidence Limits (95%) | Reference |
| Nav1.7 | -50 mV | 65.33 | 51.94–78.71 | [5] |
| Nav1.7 | -70 mV | 133.20 | 92.91–173.40 | [5] |
| Nav1.7 | -120 mV | 221.30 | 168.80–273.80 | [5] |
| Nav1.7 (incubation method) | -70 mV | 27.67 | 15.68–39.66 | [2][5][6][7][9] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing Lappaconitine Effects
This protocol is designed for recording sodium currents from HEK293 cells stably expressing a Nav channel subtype.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7).
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[10]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[5][10]
3. Lappaconitine Stock Solution Preparation:
-
Dissolve lappaconitine in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 20 mmol/L.[5]
-
Store the stock solution appropriately (e.g., at -20°C, protected from light).
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid solvent effects.[5]
4. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (20-22°C).[10]
-
Use borosilicate glass pipettes with a resistance of 1.5-3 MΩ when filled with the internal solution.[5]
-
Establish a gigaohm seal and obtain a whole-cell configuration.
-
Hold the membrane potential at a desired level (e.g., -70 mV or -120 mV) to assess the voltage-dependence of the block.[5][10]
5. Voltage Protocol and Drug Application:
-
To elicit sodium currents, apply a depolarizing test pulse (e.g., to 0 mV for 20 ms).[5]
-
Establish a stable baseline current by applying the test pulse at a regular interval (e.g., every 10 seconds).
-
Perfuse the external solution containing the desired concentration of lappaconitine.
-
Due to the slow onset of action, continue recording for at least 8-10 minutes to observe the development of the block.[5][7]
-
For dose-response analysis, either apply increasing concentrations of lappaconitine cumulatively to the same cell or use a separate cell for each concentration.
Caption: Experimental workflow for patch-clamp analysis of lappaconitine.
References
- 1. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Lappaconitine and its Metabolites
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Lappaconitine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of Lappaconitine and its metabolites.
Q1: What are the typical starting conditions for HPLC separation of Lappaconitine and N-desacetyllappaconitine?
A1: A common starting point for the separation of Lappaconitine and its primary metabolite, N-desacetyllappaconitine, is reversed-phase HPLC. Initial conditions often involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol).[1]
Q2: I'm observing significant peak tailing for my Lappaconitine peak. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like Lappaconitine is a frequent issue in reversed-phase HPLC.
-
Cause: Secondary interactions between the basic nitrogen atom in Lappaconitine and residual acidic silanol (B1196071) groups on the silica-based C18 column packing material.[2]
-
Solution 1 (Mobile Phase Modification): Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol groups, reducing their availability to interact with your analyte.[2]
-
Solution 2 (Low pH Mobile Phase): Operate the mobile phase at a low pH (e.g., around 3.0) using an additive like formic acid or phosphoric acid.[2] At this pH, the silanol groups are protonated and less active, and the amine groups on Lappaconitine are consistently protonated, leading to more symmetrical peak shapes.
-
Solution 3 (Column Choice): Utilize a modern, high-purity, end-capped C18 column. These columns are designed to have minimal residual silanol groups, thus reducing the potential for peak tailing.[2]
Q3: My retention times are shifting from one injection to the next. How can I improve reproducibility?
A3: Retention time instability can be caused by several factors.
-
Cause: Inconsistent mobile phase preparation, particularly variations in pH or solvent ratios.[2]
-
Solution: Ensure meticulous and consistent preparation of the mobile phase. Prepare fresh mobile phase daily, use a calibrated pH meter, and use precise volumetric measurements. Always degas the mobile phase before use to prevent bubble formation in the pump.[2]
-
Cause: Insufficient column equilibration time between gradient runs.
-
Solution: Increase the column re-equilibration time at the end of your gradient program to ensure the column returns to the initial conditions before the next injection.
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column thermostat to maintain a constant and stable column temperature (e.g., 30-45 °C).[2]
Q4: I am having trouble separating Lappaconitine from one of its metabolites. What parameters can I adjust for better resolution?
A4: Improving resolution between closely eluting peaks often requires a systematic approach to method development.
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Try switching from acetonitrile to methanol (B129727) or vice-versa. These solvents have different selectivities and may improve the separation.
-
pH: Small changes in the mobile phase pH can alter the ionization state of Lappaconitine and its metabolites, potentially leading to significant changes in retention and improved resolution.
-
-
Modify the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can increase the separation between closely eluting peaks.
-
Change the Column:
-
Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) to introduce different separation mechanisms.
-
A longer column or a column with a smaller particle size (as in UPLC) will provide higher efficiency and may resolve the peaks.[1]
-
Q5: My system backpressure is unusually high. What should I check?
A5: High backpressure is a common issue that can shut down the HPLC system.
-
Cause: A blockage in the system, most commonly from particulate matter.
-
Troubleshooting Steps:
-
Start by removing the column and replacing it with a union to check the pressure of the system without the column. If the pressure returns to normal, the blockage is in the column.
-
If the column is the issue, try back-flushing it (if the manufacturer's instructions permit).
-
If back-flushing doesn't work, the inlet frit of the column may be clogged and need replacement.
-
Always use a guard column to protect the analytical column from particulates and strongly retained compounds.[2]
-
Ensure all your samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter before use.[2]
-
Experimental Protocols & Data
Protocol 1: UPLC-MS/MS for Lappaconitine in Biological Matrices
This protocol is adapted from methods developed for the quantification of Lappaconitine in mouse blood and human plasma.[1][3] It is suitable for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
Pipette 20 µL of the biological sample (e.g., mouse blood, human plasma) into a 1.5 mL microcentrifuge tube.[1]
-
Add 100 µL of cold acetonitrile containing the internal standard (IS).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.[1]
2. Chromatographic Conditions
-
LC System: UPLC system
-
Column: UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Gradient Program:
-
0-0.2 min: 10% B
-
0.2-1.5 min: 10% to 80% B
-
1.5-2.0 min: Hold at 80% B
-
2.0-2.5 min: 80% to 10% B
-
2.5-4.0 min: Hold at 10% B (re-equilibration)[1]
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: HPLC Method Parameters for Lappaconitine Analysis
| Parameter | Method 1 (UPLC-MS/MS)[1] | Method 2 (HPLC-MS/MS)[3] |
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Not specified |
| Mobile Phase | A: 10mM NH₄Ac + 0.1% Formic AcidB: Acetonitrile | A: Not specifiedB: Not specified |
| Flow Rate | 0.4 mL/min | Not specified |
| Detection | MS/MS (MRM mode) | MS/MS (MRM mode) |
| Retention Time (Lappaconitine) | 1.75 min | Not specified |
| Analysis Time | 4.0 min | 7.0 min |
Table 2: Quantitative Performance Data
| Analyte | Matrix | Analytical Range | Lower Limit of Quantification (LLOQ) | Reference |
| Lappaconitine | Mouse Blood | 0.1 - 500 ng/mL | 0.1 ng/mL | [1][4] |
| Lappaconitine | Human Plasma | 0.50 - 50.00 ng/mL | 0.50 ng/mL | [3] |
| N-desacetyllappaconitine | Human Plasma | 0.50 - 100.00 ng/mL | 0.50 ng/mL | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the quantitative analysis of Lappaconitine from biological samples using LC-MS/MS.
References
Validation & Comparative
A Comparative Analysis of Lappaconitine Hydrobromide and Aconitine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two diterpenoid alkaloids, Lappaconitine (B608462) hydrobromide and Aconitine (B1665448), on voltage-gated sodium channels (VGSCs). While structurally similar and derived from plants of the Aconitum genus, these compounds exhibit markedly different, and in some cases opposing, pharmacological actions on this critical class of ion channels.[1][2][3] This document summarizes their mechanisms of action, presents key quantitative data from experimental studies, and details the methodologies used to obtain these findings.
Contrasting Mechanisms of Action at the Sodium Channel
Lappaconitine hydrobromide and Aconitine serve as a compelling example of how subtle structural differences can lead to divergent functional outcomes at the same molecular target. The fundamental difference lies in their classification: Lappaconitine is a sodium channel blocker , while Aconitine is a sodium channel activator or partial agonist .[1][2][3]
Lappaconitine Hydrobromide: A Voltage-Dependent Blocker
Lappaconitine hydrobromide functions as an inhibitor of voltage-gated sodium channels.[4][5] Its primary mechanism involves binding to the channel and stabilizing its inactive state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[4][6] This action results in a reduction of neuronal excitability and is the basis for its analgesic and antiarrhythmic properties.[5][6][7] Studies have shown that Lappaconitine binds preferentially to the open and inactivated states of the sodium channel.[1][2] The inhibitory effect is characterized by a slow onset and a high degree of irreversibility.[1][2][8][9] Notably, unlike many local anesthetics, Lappaconitine does not significantly alter the voltage-dependence of channel activation or inactivation.[8][9] It is suggested that Lappaconitine acts as a competitive antagonist to Aconitine at neurotoxin binding site 2 on the sodium channel.[10][11]
Aconitine: A Potent Channel Activator
In stark contrast, Aconitine is a well-characterized neurotoxin that functions as a potent activator of voltage-gated sodium channels.[12][13] It binds with high affinity to neurotoxin receptor site 2 on the alpha subunit of the channel, a site located within the transmembrane region.[10][14][15] This binding event locks the channel in an open or persistently activated state, leading to a continuous influx of sodium ions.[10][12][16] The consequences of this persistent activation include membrane depolarization, which can lead to uncontrolled nerve firing and cardiac arrhythmias.[12][17] Electrophysiological studies have demonstrated that Aconitine causes a significant hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[18][19][20] It also slows the channel's inactivation process.[20] This persistent activation and disruption of normal channel gating are the primary mechanisms behind Aconitine's profound cardiotoxicity and neurotoxicity.[13][17]
Quantitative Comparison of Sodium Channel Effects
The following table summarizes the quantitative data on the effects of Lappaconitine hydrobromide and Aconitine on various voltage-gated sodium channel subtypes.
| Parameter | Lappaconitine Hydrobromide | Aconitine | Sodium Channel Subtype(s) | Reference |
| Mechanism of Action | Blocker / Inhibitor | Activator / Partial Agonist | General | [1][2][3] |
| Binding Site | Neurotoxin Receptor Site 2 (antagonist) | Neurotoxin Receptor Site 2 (agonist) | General | [10][11] |
| IC50 (Inhibition) | 27.67 µmol/L (at -70 mV) | 59.30 µmol/L | Nav1.7 | [8] |
| 65.33 µmol/L (at -50 mV) | Nav1.7 | [8] | ||
| 133.20 µmol/L (at -70 mV) | Nav1.7 | [8] | ||
| 221.30 µmol/L (at -120 mV) | Nav1.7 | [8] | ||
| Kd (Binding Affinity) | Not Reported | 1.2 µM | Rat Nav1.2 | [10] |
| Effect on Activation | No significant shift | ~20-50 mV hyperpolarizing shift | Nav1.7, Frog skeletal muscle | [8][9][18][19] |
| Effect on Inactivation | No significant shift | Slowed inactivation; ~20 mV hyperpolarizing shift in steady-state inactivation | Nav1.7, Frog skeletal muscle | [8][9][18][20] |
| Kinetics of Effect | Slow onset, irreversible | Activity-dependent | Nav1.7, hH1 (Nav1.5), Rat hippocampal slices | [1][2][8][9][21] |
Experimental Protocols
The data presented in this guide were primarily obtained through patch-clamp electrophysiology, a powerful technique for studying the function of ion channels in living cells.
Whole-Cell Patch-Clamp Recording from HEK293 Cells
A standard method for characterizing the effects of compounds on specific sodium channel subtypes involves the use of human embryonic kidney (HEK293) cells that are stably transfected to express a single type of sodium channel (e.g., Nav1.7, Nav1.5).[1][8][9]
Methodology:
-
Cell Culture: HEK293 cells expressing the desired sodium channel subtype are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
External Solution (Bath): The coverslip is placed in a recording chamber and perfused with an external solution typically containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4.
-
Internal Solution (Pipette): A glass micropipette with a tip resistance of 2-4 MΩ is filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Cesium is often used to block potassium channels.
-
Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -120 mV). Voltage protocols are then applied to elicit sodium currents. For example, to measure activation, the membrane is depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments).
-
-
Drug Application: Lappaconitine hydrobromide or Aconitine is dissolved in the external solution and perfused into the recording chamber at known concentrations. The effects on the sodium currents are then recorded and analyzed.
Visualizing the Opposing Effects
The following diagrams illustrate the distinct signaling pathways initiated by Aconitine and Lappaconitine hydrobromide at the neuronal membrane and a typical workflow for their electrophysiological evaluation.
Caption: Opposing signaling pathways of Aconitine and Lappaconitine HBr.
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sostceramide.com [sostceramide.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. latoxan.com [latoxan.com]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aconitine [flipper.diff.org]
- 17. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Efficacy of Lappaconitine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of Lappaconitine (B608462), a diterpenoid alkaloid derived from Aconitum species, and morphine, a classic opioid analgesic. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in the field of pain management.
Executive Summary
Lappaconitine and morphine are both potent analgesics, but they elicit their effects through distinct molecular mechanisms. Morphine, a gold-standard opioid, acts centrally via mu-opioid receptors, while Lappaconitine primarily functions as a voltage-gated sodium channel blocker. Preclinical studies indicate that morphine is generally more potent than Lappaconitine in various pain models, although the relative efficacy can be influenced by the route of administration and the specific pain assay used. A key differentiator is Lappaconitine's potential for a better safety profile, particularly concerning opioid-related side effects like respiratory depression and addiction.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the median effective dose (ED50) values for Lappaconitine and morphine in common preclinical pain models. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as animal species, strain, and specific protocols.
| Pain Model | Compound | Species | Route of Administration | ED50 |
| Acetic Acid-Induced Writhing | Lappaconitine | Mouse | Subcutaneous (s.c.) | 3.5 mg/kg[1][2] |
| Morphine | Mouse | Intraperitoneal (i.p.) | 0.124 ± 0.018 mg/kg[3] | |
| Hot Plate Test | Lappaconitine | Mouse | Not Specified | Data not available in a comparable format |
| Morphine | Rat | Subcutaneous (s.c.) | 2.6 - 4.9 mg/kg[4] | |
| Morphine | Mouse | Intraperitoneal (i.p.) | 6.8 - 29 mg/kg (strain dependent)[4] | |
| Formaldehyde Test | Lappaconitine | Mouse | Subcutaneous (s.c.) | 2.3 mg/kg[1] |
| Morphine | Rat | Subcutaneous (s.c.) | Potency is test-dependent[4] | |
| Randall-Selitto Test | Lappaconitine | Rat | Oral & Subcutaneous | Increased pain threshold[5] |
| Morphine | Rat | Oral & Subcutaneous | Increased pain threshold[5] |
Note: A direct head-to-head comparison of ED50 values from a single study under identical conditions was not available in the reviewed literature. The analgesic activity of lappaconitine has been reported to be generally about 2 to 5 times less than that of morphine.[5] However, in the rat tail immersion test, orally administered lappaconitine showed more potent analgesic activity than morphine.[5]
Mechanisms of Action and Signaling Pathways
The analgesic effects of Lappaconitine and morphine are initiated by their interaction with distinct molecular targets, leading to the modulation of pain signaling pathways.
Lappaconitine: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for Lappaconitine is the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for the generation and propagation of action potentials in nociceptive neurons.[6] By binding to these channels, Lappaconitine stabilizes their inactive state, thereby inhibiting the influx of sodium ions.[7] This action reduces neuronal excitability and dampens the transmission of pain signals.[7][8] Additionally, Lappaconitine may modulate the release of neurotransmitters such as substance P and glutamate.[7]
Morphine: Mu-Opioid Receptor Agonism
Morphine exerts its analgesic effects by acting as an agonist at mu-opioid receptors (MORs), which are G-protein coupled receptors located in the central and peripheral nervous systems.[9] The activation of presynaptic MORs inhibits the release of excitatory neurotransmitters like substance P and glutamate.[10] Postsynaptically, MOR activation leads to hyperpolarization of neurons by increasing potassium efflux, thus reducing neuronal excitability.[10] Furthermore, morphine activates descending inhibitory pain pathways from the brainstem, which further dampens pain signals at the spinal cord level.[9][11]
Experimental Protocols
The following are detailed methodologies for two commonly used preclinical pain models to assess analgesic efficacy.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity by inducing visceral pain.
-
Animals: Male ICR mice (20-30 g).
-
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The test compound (Lappaconitine or morphine) or vehicle is administered, typically subcutaneously or intraperitoneally.
-
After a set pre-treatment time (e.g., 30 minutes), a 0.6% to 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ED50 is then determined from the dose-response curve.
Hot Plate Test
This model assesses the response to thermal pain and is indicative of central analgesic activity.
-
Animals: Mice or rats.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
The baseline pain threshold (latency to a nocifensive response) is determined for each animal before drug administration. Common responses include paw licking, flicking, or jumping.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
The test compound (Lappaconitine or morphine) or vehicle is administered.
-
At specific time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the latency to the nocifensive response is recorded.
-
-
Data Analysis: The analgesic effect is typically expressed as the increase in latency time compared to the baseline or the vehicle-treated group. The ED50 can be calculated from the dose-response data.
Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of analgesic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the analgesic actions of THIP and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]
- 7. sostceramide.com [sostceramide.com]
- 8. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
- 9. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. mdpi.com [mdpi.com]
- 11. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Lappaconitine Hydrobromide Purity: HPLC, UPLC-MS/MS, and Titration Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Lappaconitine hydrobromide, a critical step in ensuring its safety and efficacy as a pharmaceutical agent. We will delve into the established High-Performance Liquid Chromatography (HPLC) method, explore the high-sensitivity alternative of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and discuss the classical approach of non-aqueous titration. This guide presents supporting experimental data from peer-reviewed studies, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison: At a Glance
The choice of analytical method for purity determination depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific information needed (e.g., identification of unknown impurities). Below is a summary of the key performance characteristics of HPLC, UPLC-MS/MS, and a proposed non-aqueous titration method for the analysis of Lappaconitine hydrobromide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Non-Aqueous Titration (Proposed Method) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation coupled with mass-based detection | Acid-base titration in a non-aqueous solvent |
| Primary Use | Purity testing and quantification of known impurities | High-sensitivity quantification, impurity identification, and bioanalysis | Assay of bulk drug substance |
| Limit of Detection (LOD) | ~0.095 µg/mL[1] | ~0.04 ng/mL[1] | Not applicable for impurity detection |
| Limit of Quantification (LOQ) | ~0.32 µg/mL[1] | ~0.1 ng/mL[1] | Dependent on titrant concentration and sample weight |
| Linearity Range | 0.95 - 38.07 µg/mL (r² > 0.999)[1] | 0.1 - 500 ng/mL (r² = 0.9979) | Typically 80-120% of the nominal concentration |
| Precision (%RSD) | < 2.0%[1] | < 15% | Typically < 1% |
| Accuracy (Recovery %) | ~100.2%[1] | 90.1 - 107.2% | Typically 98-102% |
| Analysis Time | Longer run times | Shorter run times | Rapid |
| Specificity | Good for known impurities | Excellent, can identify unknown impurities | Prone to interference from other basic substances |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is suitable for the quantitative determination of Lappaconitine hydrobromide and its known related substances, N-deacetyllappaconitine and ranaconitine.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic data system.
Chromatographic Conditions:
-
Column: Kromasil 300-5-C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of 0.04 mol·L-1 potassium dihydrogen phosphate (B84403) solution, methanol, and acetonitrile (B52724) (68:17:15, v/v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 37 °C[1]
-
Detection Wavelength: 252 nm[1]
-
Injection Volume: 10 µL[1]
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Lappaconitine hydrobromide of known concentration in the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve the Lappaconitine hydrobromide sample in the mobile phase to obtain a known concentration.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
System Suitability: Ensure the chromatographic system is suitable for the analysis by checking parameters such as theoretical plates, tailing factor, and resolution between Lappaconitine and its impurities.
-
Calculation: Calculate the purity of the sample by comparing the peak area of Lappaconitine in the sample solution to that in the standard solution. The content of impurities can be determined using the area normalization method or by using reference standards for the impurities.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of low levels of Lappaconitine hydrobromide and for the identification of unknown impurities.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient elution using a mixture of 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method, but at lower concentrations suitable for the high sensitivity of the instrument.
-
MS/MS Parameter Optimization: Optimize the ESI source parameters and MRM transitions for Lappaconitine and its potential impurities.
-
Analysis: Inject the solutions into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve using the standard solutions and determine the concentration of Lappaconitine and its impurities in the sample.
Non-Aqueous Potentiometric Titration for Assay
This method provides a rapid and accurate determination of the total alkaloid content, expressed as Lappaconitine hydrobromide. It is a suitable method for the assay of the bulk drug substance.
Principle: Lappaconitine hydrobromide, being the salt of a weak base, can be titrated as a base in a non-aqueous acidic solvent.
Reagents and Apparatus:
-
Potentiometric titrator with a suitable electrode (e.g., glass and reference electrode).
-
0.1 M Perchloric acid in glacial acetic acid as the titrant.
-
Glacial acetic acid as the solvent.
-
Potassium hydrogen phthalate (B1215562) (primary standard) for standardization of the titrant.
Procedure:
-
Standardization of Titrant: Accurately weigh potassium hydrogen phthalate, dissolve it in glacial acetic acid, and titrate with the 0.1 M perchloric acid solution to a potentiometrically determined endpoint.
-
Sample Analysis: Accurately weigh a quantity of Lappaconitine hydrobromide, dissolve it in glacial acetic acid, and titrate with the standardized 0.1 M perchloric acid solution to a potentiometrically determined endpoint.
-
Calculation: Calculate the percentage of Lappaconitine hydrobromide in the sample based on the volume of titrant consumed.
Visualizing the Workflow and Relationships
To better understand the logical flow of validating Lappaconitine hydrobromide purity, the following diagrams illustrate the experimental workflow and the relationship between the analytical methods.
References
A Comparative Guide to Lappaconitine and Other Class 1C Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties, efficacy, and safety profiles of Lappaconitine (B608462) and other prominent Class 1C antiarrhythmic drugs: Flecainide (B1672765), Propafenone (B51707), and Moricizine (B1676744). The information presented is supported by experimental data from preclinical and clinical studies to assist in research and drug development.
Mechanism of Action
Class 1C antiarrhythmic agents primarily exert their effects by potently blocking the fast inward sodium channels (INa) in cardiac myocytes. This action slows the maximum rate of depolarization (Vmax) of the cardiac action potential, leading to a marked slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.
Lappaconitine: A diterpenoid alkaloid, Lappaconitine is a potent sodium channel blocker.[1][2] Its antiarrhythmic properties are attributed to the inhibition of the depolarization rate and a subsequent reduction in the excitability of the cardiac conduction system.[2] Some studies suggest it may also modulate potassium and calcium channels.[2]
Flecainide: Flecainide is a potent blocker of sodium channels with slow dissociation kinetics.[3] It also has inhibitory effects on the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum, which may contribute to its efficacy in certain genetic arrhythmia syndromes like catecholaminergic polymorphic ventricular tachycardia (CPVT).[4][5]
Propafenone: In addition to its potent sodium channel blocking activity, propafenone also exhibits weak beta-adrenergic blocking and calcium channel blocking effects at higher concentrations.[3][6] It is metabolized into active metabolites, 5-hydroxypropafenone (B19502) and N-depropylpropafenone, which also possess antiarrhythmic properties.[7]
Moricizine: Moricizine is a phenothiazine (B1677639) derivative that strongly inhibits the fast sodium current.[8] It is noted for shortening the action potential duration in ventricular tissue, a characteristic that differentiates it from some other Class 1 agents.[9]
Electrophysiological Effects
The following table summarizes the key electrophysiological effects of these Class 1C antiarrhythmic agents.
| Parameter | Lappaconitine | Flecainide | Propafenone | Moricizine |
| Vmax (Upstroke Velocity) | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| Conduction Velocity | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| Action Potential Duration (APD) | Minimal to no effect | Minimal to no effect | Minimal to no effect | Shortened |
| Effective Refractory Period (ERP) | Minimal to no effect | Minimal to no effect | Minimal to no effect | Shortened |
| PR Interval | Prolonged | Prolonged | Prolonged | Prolonged |
| QRS Duration | Prolonged | Prolonged | Prolonged | Prolonged |
| QT Interval | No significant change | No significant change | No significant change | No significant change |
Comparative Efficacy
Direct head-to-head clinical trials comparing all four drugs are limited. However, available data from individual studies and some comparative trials provide insights into their relative efficacy.
Atrial Fibrillation
| Drug | Efficacy in Atrial Fibrillation | Supporting Data |
| Lappaconitine | A study comparing extended-release lappaconitine hydrobromide with propafenone showed comparable effectiveness in preventing attacks of paroxysmal atrial fibrillation.[10] | In a comparative study, both drugs demonstrated similar efficacy in maintaining sinus rhythm.[10] |
| Flecainide | Effective for both pharmacological cardioversion and maintenance of sinus rhythm in patients without structural heart disease.[11][12][13][14] | Conversion rates to sinus rhythm in patients with recent-onset AF have been reported to be between 30.8% and 86%, depending on the study design and patient population.[11][13] |
| Propafenone | Effective for both cardioversion and maintenance of sinus rhythm in patients without structural heart disease.[6][15] | In a study of patients with chronic stable ventricular arrhythmias, propafenone resulted in a 65.62% mean decrease in ventricular ectopic activity.[16] |
| Moricizine | Less commonly used for atrial fibrillation; primarily studied for ventricular arrhythmias. | Data on efficacy in atrial fibrillation is limited. |
Ventricular Arrhythmias
| Drug | Efficacy in Ventricular Arrhythmias | Supporting Data |
| Lappaconitine | Russian-made drugs containing lappaconitine hydrobromide have shown high efficacy in reducing premature ventricular contractions (PVCs) in patients without structural heart disease.[10] | A comparative analysis of two lappaconitine-containing drugs showed a significant reduction in PVCs (88.2% and 87.5%).[10] |
| Flecainide | Can be effective in suppressing ventricular arrhythmias, but its use is limited in patients with structural heart disease due to proarrhythmic concerns.[17] | |
| Propafenone | Has demonstrated efficacy in suppressing chronic stable ventricular arrhythmias.[16][18][19][20][21] | A study showed a 65.62% mean decrease in ventricular ectopic activity.[16] Long-term therapy has shown sustained efficacy in the majority of patients.[18] |
| Moricizine | Has shown efficacy in suppressing nonsustained ventricular tachycardia, but is less effective in preventing the recurrence of sustained ventricular tachycardia.[8][9][22][23][24] | In one study, moricizine was initially efficacious in 73% of patients with nonsustained VT, but had a 63% failure rate in preventing sustained VT recurrence.[9] |
Safety and Tolerability
A major concern with all Class 1C antiarrhythmics is the potential for proarrhythmia, particularly in patients with structural heart disease. The Cardiac Arrhythmia Suppression Trial (CAST) highlighted this risk, showing increased mortality in post-myocardial infarction patients treated with flecainide and encainide (B1671269) (another Class 1C agent).
| Drug | Common Adverse Effects | Proarrhythmic Potential |
| Lappaconitine | Dizziness, headache, nausea, sensation of cold, facial numbness. | Can occur, particularly in patients with structural heart disease. |
| Flecainide | Dizziness, visual disturbances, dyspnea, headache, nausea. | Significant risk in patients with structural heart disease, prior myocardial infarction, or impaired left ventricular function. |
| Propafenone | Dizziness, unusual taste, blurred vision, nausea, vomiting, constipation.[6] | Can cause or worsen arrhythmias, especially in patients with underlying heart disease.[6] |
| Moricizine | Dizziness, nausea, headache, fatigue, palpitations. | Carries a considerable risk for life-threatening proarrhythmia in patients with serious ventricular arrhythmias.[8] |
Experimental Protocols
Aconitine-Induced Arrhythmia Model in Rats (for Lappaconitine)
-
Objective: To evaluate the antiarrhythmic efficacy of a test compound.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats (e.g., with urethane).
-
Record a baseline electrocardiogram (ECG).
-
Administer the test compound (e.g., Lappaconitine) or vehicle intravenously.
-
After a set period, induce arrhythmia by intravenous infusion of aconitine.
-
Continuously monitor the ECG to observe the onset and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
The protective effect of the test compound is determined by its ability to prevent or delay the onset of arrhythmias compared to the control group.
-
Langendorff-Perfused Isolated Heart Model (for Flecainide)
-
Objective: To study the direct electrophysiological effects of a drug on the heart, independent of systemic influences.
-
Preparation:
-
Isolate the heart from an anesthetized animal (e.g., rabbit or guinea pig).
-
Cannulate the aorta and mount it on a Langendorff apparatus.
-
Retrogradely perfuse the coronary arteries with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature.
-
-
Experimental Procedure:
-
Allow the heart to stabilize and record baseline parameters (e.g., heart rate, contractile force, ECG, monophasic action potentials).
-
Introduce the test drug (e.g., Flecainide) into the perfusate at desired concentrations.
-
Record the changes in electrophysiological parameters to assess the drug's effects on conduction, refractoriness, and action potential characteristics.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Class 1C Antiarrhythmic Drugs
Caption: Primary mechanism of action of Class 1C antiarrhythmic drugs.
Experimental Workflow for Electrophysiological Studies
Caption: General experimental workflow for preclinical electrophysiological assessment.
Proarrhythmic Mechanism of Class 1C Drugs in Ischemic Tissue
Caption: Proposed mechanism for the proarrhythmic effect of Class 1C drugs.
Conclusion
Lappaconitine, Flecainide, Propafenone, and Moricizine are all potent Class 1C antiarrhythmic agents with a primary mechanism of action involving the blockade of cardiac sodium channels. While they share this core property, differences in their pharmacokinetics, effects on other ion channels, and clinical efficacy in specific arrhythmias exist. A critical consideration for all Class 1C drugs is their potential for proarrhythmia, especially in patients with structural heart disease. This guide provides a comparative overview to aid in the understanding and further investigation of these compounds in the context of antiarrhythmic drug development.
References
- 1. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 4. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and risks of moricizine in inducible sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of moricizine in patients with ventricular tachycardia: results of a placebo-controlled prospective long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Antiarrhythmic Activity and Safety of Russian-Made Drugs Containing Lappaconitine Hydrobromide | Sizova | Kardiologiia [cardio.elpub.ru]
- 11. academic.oup.com [academic.oup.com]
- 12. Orally Inhaled Flecainide for Conversion of AF to Sinus Rhythm - American College of Cardiology [acc.org]
- 13. Flecainide versus quinidine for conversion of atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orally Inhaled Flecainide for Conversion of Atrial Fibrillation to Sinus Rhythm: INSTANT Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propafenone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Oral propafenone in the suppression of chronic stable ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiarrhythmic and electrophysiologic actions of flecainide in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sustained therapeutic efficacy and safety of oral propafenone for treatment of chronic ventricular arrhythmias: a 2-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Indications and risks of anti-arrhythmia treatment with propafenone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Efficacy, safety, hemodynamic effects, and pharmacokinetics of high-dose moricizine during short- and long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Lappaconitine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological and toxicological effects of Lappaconitine (B608462) hydrobromide, a diterpenoid alkaloid with significant analgesic, anti-inflammatory, and antiarrhythmic properties. The information is supported by experimental data to aid in research and drug development.
In Vitro Effects of Lappaconitine Hydrobromide
Lappaconitine hydrobromide's primary in vitro effect is the blockade of voltage-gated sodium channels (VGSCs), a key mechanism underlying its analgesic and antiarrhythmic activities.[1][2] It exhibits a slow, irreversible, and voltage-dependent inhibition of these channels.[3]
Inhibition of Voltage-Gated Sodium Channels
Lappaconitine has been shown to inhibit several isoforms of VGSCs. A notable target is the Nav1.7 channel, which is crucial for pain signaling.[3] The inhibitory effect is more pronounced on open channels compared to resting or inactivated channels.[4][5]
Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by Lappaconitine
| Channel Subtype | Cell Line | Holding Potential | IC50 (µmol/L) | Reference |
| Nav1.7 | HEK293 | -70 mV | 27.67 (95% CI: 15.68–39.66) | [3] |
| Nav1.7 | HEK293 | -50 mV | 65.33 (95% CI: 51.94–78.71) | |
| Nav1.7 | HEK293 | -120 mV | 221.30 (95% CI: 168.80–273.80) |
CI: Confidence Interval
Anti-inflammatory Effects
In vitro studies have demonstrated that lappaconitine and its derivatives can suppress the production of key inflammatory mediators. For instance, a derivative of lappaconitine, compound A4, was shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] Another study showed that certain lappaconitine derivatives significantly reduce the production of TNF-α, interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[7][8]
Table 2: In Vitro Anti-inflammatory Effects of a Lappaconitine Derivative (Compound A4)
| Inflammatory Mediator | Cell Line | IC50 (µmol/L) | Reference |
| Nitric Oxide (NO) | RAW264.7 | 12.91 | [6][9] |
| TNF-α | RAW264.7 | 89.66 | [6][9] |
| PGE2 | RAW264.7 | >100 | [6][9] |
In Vivo Effects of Lappaconitine Hydrobromide
In vivo studies corroborate the analgesic and anti-inflammatory effects of Lappaconitine hydrobromide observed in vitro. It has demonstrated efficacy in various animal models of pain and inflammation.
Analgesic Effects
Lappaconitine has shown significant analgesic activity in several rodent models of pain, including the hot plate test, acetic acid-induced writhing test, and Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.[10][11][12][13] Its analgesic potency is reported to be greater than that of indomethacin (B1671933) and aspirin, and in some tests, comparable to morphine, but without the associated addictive properties.[11]
Table 3: In Vivo Analgesic Effects of Lappaconitine Hydrobromide
| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |
| CFA-Induced Inflammatory Pain | Rat | Intraperitoneal | 4 mg/kg | Significantly increased paw withdrawal latency | [10] |
| CFA-Induced Inflammatory Pain | Rat | Intraperitoneal | 8 mg/kg | Significantly increased paw withdrawal latency (dose-dependent) | [10] |
| Acetic Acid-Induced Writhing | Mouse | Oral / Subcutaneous | - | Greater analgesic activity than indomethacin and aspirin | [11] |
| Hot Plate Test | Mouse / Rat | Oral / Subcutaneous | - | Significant analgesic effect | [11] |
Anti-inflammatory Effects
Lappaconitine hydrobromide exhibits potent anti-inflammatory effects in vivo. In the carrageenan-induced paw edema model in rats, it significantly reduces swelling.[14]
Table 4: In Vivo Anti-inflammatory Effects of Lappaconitine Hydrobromide
| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | - | - | Significant reduction in paw edema | [14] |
Pharmacokinetics
The pharmacokinetic profile of Lappaconitine hydrobromide has been studied in various species, revealing differences in absorption, distribution, metabolism, and excretion depending on the route of administration.
Table 5: Pharmacokinetic Parameters of Lappaconitine Hydrobromide
| Species | Administration Route | Dose | T1/2 | AUC(0-t) | Cmax | Reference |
| Mouse | Intravenous | 1.0 mg/kg | 0.47 h | 55.5 ng·h/mL | - | [15] |
| Mouse | Intravenous | 2.0 mg/kg | 0.48 h | 110.5 ng·h/mL | - | [15] |
| Mouse | Intravenous | 4.0 mg/kg | 0.49 h | 402.9 ng·h/mL | - | [15] |
| Mouse | Intragastric | 2 mg/kg | - | - | - | [16] |
| Mouse | Intragastric | 4 mg/kg | - | - | - | [16] |
| Mouse | Intragastric | 8 mg/kg | - | - | - | [16] |
| Rat | Oral | - | - | Lower than aconitine | Lower than aconitine | [17] |
T1/2: Half-life, AUC(0-t): Area under the concentration-time curve, Cmax: Maximum concentration
Toxicology
While Lappaconitine hydrobromide demonstrates significant therapeutic potential, it is also associated with toxicity, particularly at higher doses.
Table 6: Acute Toxicity of Lappaconitine
| Species | Administration Route | LD50 | Reference |
| Mouse | Oral | 32.4 mg/kg | [1] |
| Rat | Oral | 20 mg/kg | [1] |
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effects of Lappaconitine hydrobromide on voltage-gated sodium channels in isolated cells.[3][18][19][20][21]
-
Cell Culture: HEK293 cells stably expressing the desired human sodium channel subtype (e.g., Nav1.7) are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto poly-L-lysine-coated glass coverslips for recording.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1.5-3 MΩ when filled with intracellular solution.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier.
-
Voltage Protocol: To elicit sodium currents, cells are held at a specific holding potential (e.g., -70 mV) and subjected to depolarizing voltage steps (e.g., a 20-ms pulse to 0 mV).
-
Drug Application: Lappaconitine hydrobromide is applied to the cells via bath perfusion.
-
Data Analysis: The peak sodium current is measured before and after drug application to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of Lappaconitine hydrobromide.[14][22][23][24]
-
Animal Preparation: Male Sprague Dawley or Wistar rats are used.
-
Drug Administration: Lappaconitine hydrobromide or a vehicle control is administered, typically intraperitoneally or orally, at a specified time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the drug is calculated by comparing the treated group to the vehicle control group.
In Vivo: Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of Lappaconitine hydrobromide.[13][25][26][27][28]
-
Animal Preparation: Male ICR mice are typically used.
-
Drug Administration: Lappaconitine hydrobromide or a vehicle control is administered (e.g., orally or subcutaneously) a set time before the acetic acid injection.
-
Induction of Writhing: A 0.5% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10-20 minutes).
-
Data Analysis: The total number of writhes for each animal is recorded. The analgesic effect is expressed as the percentage of inhibition of writhing in the drug-treated group compared to the control group.
In Vivo: Hot Plate Test in Mice
This test is used to evaluate the central analgesic activity of Lappaconitine hydrobromide.[12][29][30][31][32]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52-55°C).
-
Animal Preparation: Mice are used for this test.
-
Drug Administration: Lappaconitine hydrobromide or a vehicle control is administered at a specific time before the test.
-
Testing: Each mouse is placed on the hot plate, and the latency to the first sign of a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The reaction time for each animal is recorded. An increase in the latency to respond is indicative of an analgesic effect.
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model is used to study the effects of Lappaconitine hydrobromide on chronic inflammatory pain.[10][33][34][35][36]
-
Animal Preparation: Male Sprague Dawley or Wistar rats are used.
-
Induction of Inflammation: A subcutaneous injection of CFA is administered into the plantar surface of the right hind paw. This induces a localized and persistent inflammation and hyperalgesia.
-
Drug Administration: Lappaconitine hydrobromide or a vehicle control is administered at specified time points after CFA injection.
-
Assessment of Pain: Pain sensitivity is measured using various methods, such as the paw withdrawal latency to a thermal stimulus (Hargreaves test) or the paw withdrawal threshold to a mechanical stimulus (von Frey filaments).
-
Data Analysis: The paw withdrawal latency or threshold is measured before and at different time points after CFA injection and drug treatment. An increase in the withdrawal latency or threshold in the drug-treated group compared to the control group indicates an analgesic effect.
Visualizations
Signaling Pathway of Lappaconitine's Analgesic Action
Caption: Mechanism of analgesic action of Lappaconitine hydrobromide.
Experimental Workflow for In Vivo Analgesic Testing
Caption: General workflow for in vivo analgesic activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Patch Clamp Protocol [labome.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rjptsimlab.com [rjptsimlab.com]
- 28. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 29. Hot plate test - Wikipedia [en.wikipedia.org]
- 30. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 34. criver.com [criver.com]
- 35. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
A Comparative Analysis of Lappaconitine and Lidocaine on Sodium Channel Function
Lappaconitine (B608462), a diterpenoid alkaloid derived from Aconitum species, and Lidocaine (B1675312), a widely used local anesthetic, both exert their primary pharmacological effects through the modulation of voltage-gated sodium channels. While both compounds are sodium channel blockers, they exhibit distinct mechanisms of action, binding characteristics, and effects on channel kinetics. This guide provides a detailed comparison of their interactions with sodium channels, supported by experimental data.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the key quantitative parameters of Lappaconitine and Lidocaine on various voltage-gated sodium channel subtypes.
| Parameter | Lappaconitine | Lidocaine | Sodium Channel Subtype(s) | Reference |
| IC50 | 27.67 µmol/L | 204 µmol/L (tonic block) | Nav1.7, Peripheral Nerve | [1][2][3][4] |
| 60 µmol/L (inactivated state) | TTXr Na+ channels | [5] | ||
| 210 µmol/L (resting state) | TTXr Na+ channels | [5] | ||
| 450 µmol/L | Nav1.7 | [6][7] | ||
| 104 µmol/L | Nav1.8 | [6][7] | ||
| Binding State Preference | Open channels | Open and Inactivated channels | General | [8][9][10] |
| Nature of Block | Slow and Irreversible | Fast and Reversible (Use-dependent) | General | [1][2][3][4] |
| Effect on Channel Activation | No significant effect | Minimal effect on Nav1.7, depolarizing shift on Nav1.8 | Nav1.7, Nav1.8 | [2][6] |
| Effect on Channel Inactivation | No significant effect | Hyperpolarizing shift in steady-state inactivation (more pronounced on Nav1.7) | Nav1.7, Nav1.8 | [2][6] |
Mechanism of Action
Lappaconitine:
Lappaconitine acts as a potent blocker of sodium channels, with a pronounced preference for the open state of the channel.[8][9] Its binding is characterized by a slow onset and is considered largely irreversible.[1][2][3][4] This irreversible block of open channels contributes to its long-lasting analgesic and antiarrhythmic properties.[1][11] Studies on human heart sodium channels (hH1 or Nav1.5) suggest that Lappaconitine binds to a site that overlaps with the binding site for local anesthetics and site 2 neurotoxins.[8][9] Mutagenesis studies have identified residues F1760 and N1765 within the local anesthetic receptor region as being critical for Lappaconitine binding.[2][8] Unlike Lidocaine, Lappaconitine does not significantly alter the voltage-dependence of activation or inactivation of the sodium channel.[2]
Lidocaine:
Lidocaine is a classic example of a use-dependent sodium channel blocker, meaning its inhibitory effect is enhanced with more frequent nerve impulses.[12] It has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[13][14][15] Lidocaine accesses its binding site from the intracellular side of the channel and is thought to physically occlude the pore.[12][16] The binding site for Lidocaine has been localized to the inner pore of the channel, with a critical interaction involving a phenylalanine residue in the S6 segment of domain IV (IVS6-Phe).[16] By stabilizing the inactivated state of the channel, Lidocaine slows the recovery from inactivation, leading to a cumulative block at higher frequencies of stimulation.[17][18] This mechanism underlies its efficacy as a local anesthetic and antiarrhythmic agent.[12]
Visualizing the Mechanisms
To better understand the distinct interactions of Lappaconitine and Lidocaine with sodium channels, the following diagrams illustrate their proposed mechanisms of action.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using the patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents across the membrane of a single cell. For studying the effects of Lappaconitine and Lidocaine on sodium channels, the following general protocol is used:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the specific sodium channel subtype of interest (e.g., Nav1.5, Nav1.7).[1][2][3][4]
-
Recording Setup: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane. A tight seal is formed by applying gentle suction. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the sodium currents. The external solution typically contains a physiological concentration of sodium, while the internal solution has a low sodium concentration and contains ions that block other channels (e.g., cesium to block potassium channels).[19]
-
Voltage-Clamp: The membrane potential is controlled by a voltage-clamp amplifier. A series of voltage protocols are applied to elicit sodium currents.
-
Current-Voltage (I-V) Relationship: The membrane potential is held at a negative potential (e.g., -120 mV) and then stepped to a range of depolarizing potentials to measure the peak sodium current at each voltage.[19]
-
Steady-State Inactivation: The availability of sodium channels is assessed by applying a series of prepulses to different voltages before a test pulse to a depolarizing potential.[19]
-
Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse.[19]
-
-
Drug Application: Lappaconitine or Lidocaine is added to the extracellular solution at various concentrations. The effects on the sodium current amplitude and kinetics are then measured and compared to control conditions.
-
Data Analysis: The collected data are analyzed to determine parameters such as IC50 values, and changes in the voltage-dependence of activation and inactivation. Concentration-response curves are typically fitted with the Hill equation to determine the IC50.[19]
The following diagram illustrates a typical experimental workflow for evaluating the effect of a compound on sodium channels using whole-cell patch-clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 13. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 16. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 17. Lidocaine induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. benchchem.com [benchchem.com]
The Efficacy of Lappaconitine Derivatives in Pain Management: A Comparative Guide
Lappaconitine (B608462) (LA), a C18-diterpenoid alkaloid extracted from plants of the Aconitum genus, has long been recognized for its potent analgesic properties, comparable in some models to established pain relievers.[1] However, its clinical utility has been hampered by a narrow therapeutic window and significant toxicity.[2] This has spurred extensive research into the development of Lappaconitine derivatives with the aim of retaining or enhancing analgesic efficacy while reducing adverse effects. This guide provides a comparative analysis of the performance of Lappaconitine and its derivatives in pain management, supported by experimental data, detailed methodologies, and pathway visualizations.
Comparative Bioactivity of Lappaconitine and Its Derivatives
The analgesic and safety profiles of Lappaconitine and several of its derivatives have been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies, offering a clear comparison of their efficacy and toxicity.
Table 1: In Vivo Analgesic Activity and Toxicity
| Compound | Analgesic Activity (Acetic Acid Writhing Test, ED₅₀ mg/kg) | Acute Toxicity (LD₅₀ mg/kg, i.p. in mice) | Therapeutic Index (LD₅₀/ED₅₀) | Reference |
| Lappaconitine (LA) | 3.5 | 11.7 | ~3.3 | [1][2] |
| N-deacetyllappaconitine (DLA) | 3.8 | 23.5 | ~6.2 | [1] |
| Derivative 35 | 4.4 | >150 | >34 | [2] |
| Derivative 36 | 6.6 | >150 | >22.7 | [2] |
| Derivative 39 | 6.2 | >150 | >24.2 | [1][2] |
| Derivative 49 | 6.1 | >150 | >24.6 | [1][2] |
| Derivative 70 | 5.5 | >150 | >27.3 | [1][2] |
| Derivative 89 | 4.7 | >150 | >31.9 | [2] |
| Lappaconitine-1,5-benzodiazepine (34a) | 5 mg/kg (oral) showed significant activity | >1500 (oral) | Not explicitly calculated | [3] |
Table 2: Comparative Analgesic Effects in Different Pain Models
| Compound | Acetic Acid Writhing Test (Inhibition %) | Hot Plate Test (Pain Inhibition %) | Reference |
| Lappaconitine-1,5-benzodiazepine hybrid 8 (5 mg/kg) | Significant, comparable to Diclofenac (10 mg/kg) | Significant, comparable to Diclofenac (10 mg/kg) | [4] |
| Lappaconitine (5 mg/kg) | Significant | Significant | [4] |
| Diclofenac Sodium (10 mg/kg) | Used as reference drug | Used as reference drug | [3][4] |
| Derivative 16a | Significant analgesic effects in both models | Significant analgesic effects in both models | [3] |
Mechanism of Action: A Multi-Targeted Approach
The primary analgesic mechanism of Lappaconitine and its derivatives involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the propagation of pain signals.[5][6] Specifically, the Nav1.7 sodium channel has been identified as a key target.[3][7] By stabilizing the inactive state of these channels, Lappaconitine derivatives reduce neuronal excitability and inhibit the transmission of nociceptive signals.[5][6]
Beyond sodium channel blockade, these compounds exhibit a broader mechanism of action, including:
-
Modulation of Neurotransmitter Systems: They have been shown to affect the release of pain-related neurotransmitters such as substance P and glutamate.[5]
-
Interaction with P2X3 Receptors: Lappaconitine can downregulate the expression of P2X3 receptors in dorsal root ganglion (DRG) neurons, which are involved in neuropathic pain.[3][4]
-
PI3K/AKT Signaling Pathway: Some derivatives, like LA sulfate, have been shown to induce apoptosis in cancer cells through the PI3K/AKT signaling pathway, suggesting a potential role in managing cancer-related pain.[3]
Experimental Protocols
The evaluation of analgesic efficacy for Lappaconitine derivatives predominantly relies on well-established animal models of pain.
Acetic Acid-Induced Writhing Test
This model is used to assess visceral pain.
Methodology:
-
Animal Model: Typically, mice are used.
-
Drug Administration: Test compounds (Lappaconitine derivatives), a positive control (e.g., Diclofenac sodium), and a vehicle control are administered, often orally or intraperitoneally, at specified doses.[3][4]
-
Induction of Writhing: After a predetermined time (e.g., 60 minutes) following drug administration, a solution of acetic acid (e.g., 0.75%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[4]
-
Observation and Quantification: The number of writhes is counted for a specific period (e.g., 15-20 minutes) after the acetic acid injection.
-
Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle control group. The median effective dose (ED₅₀) can also be determined.
Hot Plate Test
This method is employed to evaluate central analgesic activity, specifically for superficial and acute pain.[4]
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: Similar to the writhing test, test compounds, a positive control, and a vehicle are administered.[3][4]
-
Thermal Stimulation: At various time points after drug administration, the animal is placed on a heated plate maintained at a constant temperature (e.g., 54-55°C).[4]
-
Observation and Measurement: The latency to a pain response (e.g., licking of the paws, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect. The data is often expressed as the percentage of maximal possible effect (%MPE).
Conclusion
The development of Lappaconitine derivatives represents a promising avenue for novel pain therapeutics. By modifying the core structure of Lappaconitine, researchers have successfully synthesized compounds with significantly improved safety profiles, as evidenced by their higher LD₅₀ values and therapeutic indices, while maintaining comparable analgesic activity to the parent compound.[2] The multi-targeted mechanism of action, primarily centered on the blockade of voltage-gated sodium channels, offers a robust approach to pain management.[5][6] Further investigation into the clinical translation of these lead compounds is warranted to realize their full potential as non-addictive and effective analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sostceramide.com [sostceramide.com]
- 6. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Lappaconitine quantification methods
A Comparative Guide to the Quantification of Lappaconitine (B608462): HPLC-UV vs. LC-MS/MS
Lappaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera, is recognized for its analgesic, anti-inflammatory, and anti-arrhythmic properties.[1] Accurate quantification of Lappaconitine is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and toxicological assessments. This guide provides an objective comparison of two widely used analytical methodologies for Lappaconitine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on data from established and validated methods in scientific literature, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their specific analytical needs.
Methodology Comparison
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of diterpenoid alkaloids.[2] HPLC-UV is a robust, accessible, and cost-effective method, making it well-suited for analyzing samples with moderate to high concentrations of the analyte, such as in bulk drug substances and pharmaceutical dosage forms.[2][3] In contrast, UPLC-MS/MS, a high-performance variant of LC-MS/MS, offers superior sensitivity and selectivity.[2][4] This makes it the preferred method for bioanalytical studies where low detection limits are necessary and the sample matrices are complex, such as in blood or plasma.[2][4]
The selection between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the specific application.
Quantitative Performance Data
The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS methods for Lappaconitine quantification, as reported in various studies.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1 - 200 µg/mL[2] | 0.02 - 0.32 mg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[2] | 0.9998[5] |
| Limit of Detection (LOD) | 9 - 12 ng/mL[2] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Precision | Not Reported | Good[5] |
| Accuracy/Recovery | Not Reported | Good[5] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Method 1 (UPLC-MS/MS in mouse blood)[4][6] | Method 2 (LC-MS/MS in rabbit plasma) | Method 3 (LC-MS/MS in human plasma)[7] | Method 4 (d-SPE-LC-MS/MS in rat plasma)[8] |
| Linearity Range | 0.1 - 500 ng/mL | 13.125 - 1050.0 ng/mL | 0.50 - 50.00 ng/mL | 0.3125 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9979 | Not Reported | Not Reported | > 0.99 |
| Limit of Detection (LOD) | 0.04 ng/mL | Not Reported | Not Reported | 0.104 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 13.125 ng/mL | 0.50 ng/mL | Not Reported |
| Intra-day Precision (%RSD) | < 13% | < 7.51% | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | < 14% | < 7.51% | Not Reported | Not Reported |
| Accuracy (% Bias) | 90.1 - 107.2% | 92.3 - 102% | Not Reported | Not Reported |
| Recovery (%) | > 81.1% | 77.8 - 84.4% | Not Reported | Not Reported |
Experimental Protocols and Workflows
A critical aspect of any analytical method is the detailed experimental protocol, which ensures reproducibility. The general workflow for both methods involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for the quantification of Lappaconitine.
HPLC-UV Method Protocol
This protocol is suitable for the quantification of Lappaconitine in pharmaceutical formulations.[3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2][3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 5.5), acetonitrile (B52724), and methanol (B129727) in a ratio of 35:30:35 (v/v/v).[3] Alternatively, a mobile phase of 0.1 mol·L-1 sodium dihydrogen phosphate-methanol (32:68) can be used.[5]
-
Column Temperature: Ambient.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, followed by filtration before injection.
Caption: Experimental workflow for the HPLC-UV method.
UPLC-MS/MS Method Protocol
This protocol is highly sensitive and suitable for the determination of Lappaconitine in biological matrices like blood or plasma.[4][6]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][6][9]
-
Column: A UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm).[4][6]
-
Mobile Phase: A gradient elution using acetonitrile and 10 mmol/L ammonium acetate with 0.1% formic acid.[4][6]
-
Column Temperature: 30°C.[4]
-
Detection: Positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[4][6] The specific transitions monitored for Lappaconitine are m/z 585.5 → m/z 535.5.
-
Sample Preparation (Protein Precipitation): To a 20 µL blood sample, add 100 µL of acetonitrile containing an internal standard. Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is collected for injection into the UPLC-MS/MS system.[4][6]
-
Sample Preparation (Liquid-Liquid Extraction): To 1.0 mL of plasma, add an internal standard and 500 µL of 1 mol/L NaOH. Extract with 3 mL of n-hexane. The organic phase is collected, evaporated to dryness, and the residue is reconstituted before injection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC determination of lappaconitine hydrobromide for injection an...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmjournal.ru [pharmjournal.ru]
- 8. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Lappaconitine Hydrobromide: An Objective Analysis of its Non-Addictive Potential in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-addictive potential of Lappaconitine hydrobromide with the well-established opioid analgesic, morphine. Drawing upon available preclinical data, this document aims to furnish researchers and drug development professionals with a clear, evidence-based understanding of Lappaconitine hydrobromide's pharmacological profile in the context of addiction liability. While direct comparative studies on Lappaconitine hydrobromide in addiction models are limited, this guide leverages robust data from a structurally and mechanistically similar C19-diterpenoid alkaloid, Bulleyaconitine A (BAA), to provide a scientifically grounded assessment.
Executive Summary
Lappaconitine hydrobromide is an analgesic used clinically in China for various pain indications, including cancer and postoperative pain, with a notable reputation for being non-addictive. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, a distinct pathway from the opioid receptor agonism that underlies the addictive properties of morphine and other opioids. Preclinical evidence from studies on the closely related compound, Bulleyaconitine A, demonstrates a lack of rewarding effects and the absence of withdrawal symptoms, further substantiating the non-addictive profile of this class of analgesics. In direct comparisons, morphine produces significant rewarding effects and withdrawal signs, highlighting a clear differentiation in addictive potential.
Comparative Analysis of Addictive Potential: Lappaconitine Hydrobromide (via Bulleyaconitine A) vs. Morphine
The following tables summarize the key findings from preclinical studies assessing the addictive potential of Bulleyaconitine A (as a surrogate for Lappaconitine hydrobromide) and morphine.
Table 1: Conditioned Place Preference (CPP) Data
| Compound | Dose | Animal Model | CPP Score (s) | Interpretation |
| Saline | 10 ml/kg | Mice | ~0 | No rewarding or aversive effects |
| Bulleyaconitine A | 300 µg/kg | Mice | ~0 | No rewarding effects |
| Morphine | 10 mg/kg | Mice | >150 | Significant rewarding effects |
Data extrapolated from a study on Bulleyaconitine A, a close structural and mechanistic analog of Lappaconitine hydrobromide.
Table 2: Withdrawal Assessment Data
| Treatment Group | Withdrawal Precipitated by Naloxone (B1662785) | Key Withdrawal Signs Observed | Interpretation |
| Morphine-treated | Yes | Shakes, jumps, genital licks, fecal excretion, body weight loss | Evidence of physical dependence |
| Bulleyaconitine A-treated | Yes | No significant withdrawal signs observed | Lack of physical dependence |
Data extrapolated from a study on Bulleyaconitine A.
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a drug.
Objective: To determine if a substance has rewarding properties by measuring the animal's preference for an environment previously paired with the substance.
Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller neutral central chamber.
Procedure:
-
Pre-Conditioning (Habituation): Mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes) for 2-3 days to establish baseline preference for each chamber.
-
Conditioning: This phase typically lasts for 5-6 days.
-
On alternate days, mice receive an injection of the test compound (e.g., morphine 10 mg/kg or Bulleyaconitine A 300 µg/kg) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 45 minutes).
-
On the intervening days, mice receive a saline injection and are confined to the opposite conditioning chamber for the same duration. The pairing of the drug with a specific chamber is counterbalanced across subjects.
-
-
Post-Conditioning (Test): On the final day, mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15 minutes. An increase in time spent in the drug-paired chamber compared to the saline-paired chamber indicates a conditioned place preference, suggesting rewarding properties.
Withdrawal Assessment
This protocol is used to determine if chronic administration of a substance leads to physical dependence.
Objective: To observe and quantify withdrawal signs after abrupt cessation of drug administration or administration of an antagonist.
Procedure:
-
Chronic Drug Administration: Mice are treated with the test substance (e.g., morphine or Bulleyaconitine A) daily for a set period (e.g., 6 days).
-
Precipitation of Withdrawal: On the day after the last drug administration, withdrawal is induced by administering an opioid antagonist, such as naloxone (5 mg/kg).
-
Observation and Scoring: Immediately after naloxone injection, mice are observed for a specific period (e.g., 30 minutes) for characteristic withdrawal behaviors. These behaviors can be quantified (e.g., number of jumps, frequency of wet dog shakes) and a composite withdrawal score can be calculated. Body weight is also measured before and after withdrawal induction, as a significant loss of body weight is another indicator of withdrawal severity.
Signaling Pathways and Mechanism of Action
The differing addictive potentials of Lappaconitine hydrobromide and morphine are rooted in their distinct molecular mechanisms.
Lappaconitine Hydrobromide: Primarily acts as a voltage-gated sodium channel blocker. By inhibiting the influx of sodium ions into neurons, it reduces neuronal excitability and blocks the transmission of pain signals. This mechanism does not directly engage the brain's reward pathways in the same manner as opioids.
Morphine: Exerts its effects by binding to and activating mu-opioid receptors, which are part of the endogenous opioid system. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). In the brain's reward circuitry, particularly the ventral tegmental area (VTA) and nucleus accumbens (NAc), this leads to an increase in dopamine (B1211576) release, which is a key neurochemical event associated with reward and reinforcement, driving the addictive properties of the drug.
Conclusion
The available evidence strongly supports the classification of Lappaconitine hydrobromide as a non-addictive analgesic. Its mechanism of action, focused on sodium channel blockade, fundamentally differs from the opioid receptor-mediated reward pathway activation characteristic of morphine. Preclinical data from its close analog, Bulleyaconitine A, corroborates this, demonstrating a lack of rewarding properties and the absence of physical dependence. These findings position Lappaconitine hydrobromide as a compelling alternative to opioid analgesics, particularly in the context of long-term pain management where the risk of addiction is a significant concern. Further direct comparative studies using standardized addiction models would be beneficial to definitively quantify its non-addictive profile relative to opioids.
Safety Operating Guide
Proper Disposal of Lappaconitine Hydrobromide: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Lappaconitine hydrobromide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. The information provided here is intended to supplement, not replace, institutional protocols.
Lappaconitine hydrobromide, a diterpenoid alkaloid, is a potent compound requiring careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to strict disposal protocols is essential.
Core Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of Lappaconitine hydrobromide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols. Avoid all contact with skin, eyes, and mucous membranes. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Procedures
The primary methods for the disposal of Lappaconitine hydrobromide involve either direct disposal as hazardous waste or chemical inactivation prior to disposal. The choice of method will depend on the quantity of waste, laboratory capabilities, and institutional guidelines.
1. Direct Disposal as Hazardous Waste:
This is the most straightforward and often the required method for the disposal of Lappaconitine hydrobromide and any materials contaminated with it.
-
Waste Segregation: Do not mix Lappaconitine hydrobromide waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]
-
Containerization: Collect all Lappaconitine hydrobromide waste, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "Lappaconitine Hydrobromide."
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.[1]
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
2. Chemical Inactivation:
Chemical inactivation through hydrolysis can significantly reduce the toxicity of Lappaconitine hydrobromide by breaking down the ester groups responsible for its toxic effects.[1] This should only be performed by trained personnel and in accordance with institutional EHS-approved protocols.
Experimental Protocol for Alkaline Hydrolysis:
This protocol is based on the principle of ester hydrolysis under basic conditions, which has been shown to detoxify related aconitine (B1665448) alkaloids.
-
Preparation: In a chemical fume hood, prepare a 10% sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution.
-
Dissolution: Dissolve the Lappaconitine hydrobromide waste in a minimal amount of a suitable organic solvent that is miscible with the alkaline solution, if necessary.
-
Hydrolysis: Slowly and with stirring, add the Lappaconitine hydrobromide solution to the 10% caustic solution. The volume of the caustic solution should be in significant excess to ensure complete hydrolysis.
-
Heating: Gently heat the mixture with continued stirring. Based on studies of related aconitine alkaloids, heating in an aqueous solution for up to 20 hours may be necessary for complete hydrolysis.[2] Monitor the reaction for any signs of uncontrolled exotherm.
-
Neutralization: After the hydrolysis is complete (as determined by an appropriate analytical method such as HPLC, if available), allow the solution to cool to room temperature. Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution, containing significantly less toxic hydrolysis products, may be disposed of down the drain with copious amounts of water, provided this is permitted by your local wastewater regulations. Consult your EHS department for final approval.
Experimental Protocol for Acid Hydrolysis:
Acid hydrolysis is another potential method for the detoxification of Lappaconitine.
-
Preparation: In a chemical fume hood, prepare a dilute solution of a strong acid, such as hydrochloric acid (HCl).
-
Dissolution: Dissolve the Lappaconitine hydrobromide waste in the dilute acid solution.
-
Hydrolysis: Gently heat the acidic solution with stirring. The reaction time and temperature will need to be optimized to ensure complete hydrolysis.
-
Neutralization: After the reaction is complete, allow the solution to cool and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6.0 and 8.0.
-
Disposal: As with alkaline hydrolysis, the neutralized solution may be suitable for drain disposal with large volumes of water, pending approval from your institution's EHS department.
Spill Management
In the event of a spill, the primary objective is to contain and collect the material safely.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.[1]
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[1]
-
Containment: For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne. For liquid spills, use an absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed, and chemical-resistant container. Use non-sparking tools for this purpose.[1]
-
Decontamination: Decontaminate the spill area with a 10% caustic solution, followed by a thorough wash with soap and water.[3]
-
Waste Disposal: The container with the collected spill waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[1]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Spill Decontamination Solution | 10% Caustic Solution | [3] |
| Toxicity Reduction Method | Hydrolysis of ester groups | [1] |
| Hydrolysis Time (Aconitine) | Can be mostly completed within 20 hours in water | [2] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of Lappaconitine hydrobromide.
References
Essential Safety and Operational Guide for Handling Lappaconitine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Lappaconitine hydrobromide, a potent C18-diterpenoid alkaloid. Adherence to these procedures is essential to ensure personnel safety and prevent contamination. Lappaconitine hydrobromide is classified as acutely toxic and fatal if swallowed.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to Lappaconitine hydrobromide. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | Chemotherapy-rated gloves.[3] If packaging is damaged, add an elastomeric half-mask with a multi-gas cartridge and P100 filter.[3] |
| Weighing and Aliquoting (Dry Powder) | Double gloves (one pair under gown cuff, one over), disposable gown with a solid front and tight-fitting cuffs, safety glasses with side shields or chemical goggles, and a Type P3 respirator or an elastomeric half-mask with a P100 filter within a certified chemical fume hood.[4][5] |
| Solution Preparation | Double gloves, disposable gown, and safety glasses or chemical goggles.[4][5] All manipulations should be performed in a chemical fume hood.[4] |
| Administration/Use in Experiments | Chemotherapy-rated gloves, disposable gown, and safety glasses.[3][5] |
| Spill Cleanup | Double gloves, disposable gown, safety goggles, and appropriate respiratory protection (P3 or P100 filter).[4] A spill kit must be readily available.[3] |
| Waste Disposal | Double gloves and a disposable gown.[5] |
Key PPE Considerations:
-
Gloves: Use chemotherapy-rated gloves compliant with ASTM D6978 standards.[3] Change gloves immediately if they are torn, punctured, or contaminated.[5]
-
Gowns: Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5]
-
Respiratory Protection: A dust respirator or a P3 (EN 143) respirator cartridge is recommended, especially when handling the powder form.[4]
-
Eye Protection: Wear safety glasses with side shields or chemical goggles, especially when there is a risk of splashing.[1][4]
Operational Plan: Step-by-Step Guidance
-
Designated Area: All work with Lappaconitine hydrobromide must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[4]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[1] A spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags must be available.[3]
-
Review Safety Data Sheet (SDS): All personnel must review the SDS for Lappaconitine hydrobromide before commencing any work.[1][2][4][6]
Workflow for Handling Lappaconitine Hydrobromide
Caption: Workflow for the safe handling of Lappaconitine hydrobromide.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the solid Lappaconitine hydrobromide in a chemical fume hood. Use a dedicated spatula and weighing paper. Avoid generating dust.[4]
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Experimentation: Conduct all experimental procedures within the designated and contained area.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A 10% caustic solution can be used for spill decontamination.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the gown, then inner gloves.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][4] Do not eat, drink, or smoke in the laboratory area.[1][2]
Disposal Plan
-
Waste Segregation: All disposable items contaminated with Lappaconitine hydrobromide, including gloves, gowns, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[1][2] Do not let the product enter drains.[4]
Quantitative Toxicity Data
While specific occupational exposure limits for Lappaconitine hydrobromide have not been established, the following toxicity data underscores the need for stringent safety precautions.[1]
| Parameter | Value | Species | Route |
| LD50 | 47,500 µg/kg (0.0475 mg/kg) | Rat | Oral |
| LD50 | 20 mg/kg | Rat | Oral |
| LD50 | 32.4 mg/kg | Mouse | Oral |
| LD50 | 25.0 mg/kg | Mouse | Oral |
| LD50 | 6.1 mg/kg | Mouse | Intravenous |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Emergency Procedures
Logical Flow for Emergency Response
Caption: Logical relationship for emergency response to Lappaconitine hydrobromide exposure or spill.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek medical attention.[4]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[4] Seek medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[4] Immediately call a poison center or doctor.[1][2]
-
Spills: Evacuate the area. Clean up spills immediately, observing all safety precautions.[4] Sweep up the solid material, place it into a suitable container for disposal, and decontaminate the spill site with a 10% caustic solution.[4]
By adhering to these guidelines, researchers can safely handle Lappaconitine hydrobromide, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. chemfaces.com [chemfaces.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. LAPPACONITINE HYDROBROMIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
